molecular formula C9H12N2 B3320534 N-cyclobutylpyridin-4-amine CAS No. 1250507-98-2

N-cyclobutylpyridin-4-amine

Cat. No.: B3320534
CAS No.: 1250507-98-2
M. Wt: 148.2 g/mol
InChI Key: LVPHPKNVQWSWDC-UHFFFAOYSA-N
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Description

N-Cyclobutylpyridin-4-amine (CAS 1250507-98-2) is a chemical compound with the molecular formula C 9 H 12 N 2 and a molecular weight of 148.20 g/mol . It features a pyridinyl-amine scaffold, which is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in numerous biologically active compounds and pharmaceuticals . The structure combines a pyridine ring, which imparts unique electronic properties and can act as a hydrogen bond acceptor, with a cyclobutylamine group. The cyclobutyl ring is of particular interest in modern drug design. Its unique puckered three-dimensional structure, longer C-C bond lengths, and relative chemical inertness compared to other strained carbocycles allow it to confer favorable properties to a molecule . Specifically, incorporating a cyclobutane ring can induce conformational restriction to reduce the entropic penalty upon binding, fill hydrophobic pockets in target proteins, improve metabolic stability, and reduce molecular planarity . This makes N-cyclobutylpyridin-4-amine a valuable building block for exploring structure-activity relationships. The primary research applications for this compound and its analogs are found in neuroscience and medicinal chemistry. As a derivative of 4-aminopyridine, a known potassium channel blocker, it has a foundational mechanism of action centered on increasing neuronal excitability . 4-Aminopyridine (fampridine) itself is used in research to characterize potassium channel subtypes and is an approved drug to improve walking in adults with multiple sclerosis . It works by blocking voltage-gated potassium channels, which prolongs action potentials and enhances neurotransmitter release at synapses, thereby improving conduction in demyelinated axons . Researchers synthesize and study N-substituted 4-aminopyridine derivatives, such as N-cyclobutylpyridin-4-amine, to modulate this activity, potentially improving efficacy and selectivity for specific biological targets . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclobutylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-8(3-1)11-9-4-6-10-7-5-9/h4-8H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPHPKNVQWSWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-cyclobutylpyridin-4-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural characteristics, physicochemical properties, synthetic pathways, and medicinal chemistry applications of N-cyclobutylpyridin-4-amine , a privileged heterocyclic building block.

Executive Summary

N-Cyclobutylpyridin-4-amine (CAS: 1250507-98-2) is a secondary amine featuring a pyridine ring substituted at the 4-position with a cyclobutyl group. In drug discovery, this scaffold serves as a critical pharmacophore, balancing the high basicity of the 4-aminopyridine core with the lipophilic, metabolically stable cyclobutyl moiety. It is frequently employed as a "hinge-binding" motif in kinase inhibitors and as a core element in Histamine H4 receptor antagonists.

Chemical Identity & Structural Analysis[1][2]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name N-cyclobutylpyridin-4-amine
CAS Number 1250507-98-2
SMILES C1CC(C1)Nc2ccncc2
Molecular Formula C₉H₁₂N₂
Molecular Weight 148.21 g/mol
Structural Conformation

The molecule consists of two distinct domains:

  • Electronic Domain (Pyridine): The 4-aminopyridine system is electron-rich at the exocyclic nitrogen but electron-deficient at the ring carbons. Resonance delocalization pushes electron density from the exocyclic amine into the pyridine ring, significantly increasing the basicity of the ring nitrogen (N1).

  • Steric Domain (Cyclobutyl): Unlike planar aromatic rings or chair-form cyclohexyls, the cyclobutyl ring exists in a "puckered" conformation (butterfly shape) to relieve torsional strain. This creates a unique spatial volume (~88 ų) that fills hydrophobic pockets differently than isopropyl or cyclopentyl groups.

Physicochemical Profile

The following properties dictate the molecule's behavior in biological systems and synthetic workflows.

PropertyValue (Experimental/Predicted)Significance in Drug Design
LogP (Octanol/Water) ~1.6 – 1.9Moderate lipophilicity ensures good membrane permeability while maintaining aqueous solubility.
pKa (Ring N) ~9.2Highly basic. Exists predominantly as a cation at physiological pH (7.4), aiding electrostatic interactions (e.g., salt bridges with Asp/Glu residues).
pKa (Exocyclic N) ~ -1.5 (Calculated)Non-basic due to resonance delocalization into the pyridine ring. Acts as a Hydrogen Bond Donor (HBD).
TPSA ~38 ŲFavorable for Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 1 (NH)Critical for hinge binding in kinases.
H-Bond Acceptors 2 (Ring N, Exocyclic N)Ring N is a strong acceptor.

Synthetic Pathways[2]

Two primary routes are employed for the synthesis of N-cyclobutylpyridin-4-amine: Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination .

Reaction Scheme Visualization

SynthesisPathways cluster_0 Method A: SNAr cluster_1 Method B: Reductive Amination Chloropyridine 4-Chloropyridine (HCl Salt) Intermediate1 Meisenheimer Complex Chloropyridine->Intermediate1 Heat (140°C) Solvent-free or NMP Cyclobutanamine Cyclobutanamine Cyclobutanamine->Intermediate1 ProductA N-Cyclobutylpyridin-4-amine Intermediate1->ProductA - HCl Aminopyridine 4-Aminopyridine Imine Imine/Hemiaminal Intermediate Aminopyridine->Imine Ti(OiPr)4 or AcOH Cyclobutanone Cyclobutanone Cyclobutanone->Imine ProductB N-Cyclobutylpyridin-4-amine Imine->ProductB NaBH3CN Reduction

Figure 1: Dual synthetic pathways for N-cyclobutylpyridin-4-amine access.

Detailed Experimental Protocols
Method A: Nucleophilic Aromatic Substitution (SNAr)

Best for large-scale synthesis where harsh conditions are tolerated.

  • Reagents: 4-Chloropyridine hydrochloride (1.0 eq), Cyclobutanamine (3.0 eq).

  • Setup: Seal reactants in a pressure tube or microwave vial. No solvent is strictly necessary (neat), but N-methyl-2-pyrrolidone (NMP) can be used.

  • Reaction: Heat to 140–160°C for 12 hours (thermal) or 30 mins (microwave).

    • Mechanism:[1][2] The protonated pyridine ring acts as an electron sink, activating the C4 position for nucleophilic attack by the amine.

  • Workup: Cool to room temperature. Basify with saturated NaHCO₃ (pH > 10). Extract with Dichloromethane (DCM) (3x).

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Method B: Reductive Amination

Best for late-stage functionalization or when 4-aminopyridine is the starting core.

  • Reagents: 4-Aminopyridine (1.0 eq), Cyclobutanone (1.2 eq), Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq), Sodium cyanoborohydride (NaBH₃CN) (2.0 eq).

  • Imine Formation: Dissolve 4-aminopyridine and cyclobutanone in anhydrous THF. Add Ti(OiPr)₄ dropwise. Stir at ambient temperature for 12–18 hours.

    • Note: 4-aminopyridine is a poor nucleophile; Ti(OiPr)₄ acts as a Lewis acid and water scavenger to drive imine formation.

  • Reduction: Dilute with Ethanol. Add NaBH₃CN cautiously. Stir for 4 hours.

  • Quench: Add water/1N NaOH to precipitate titanium salts. Filter through Celite.

  • Purification: Acid-base extraction followed by recrystallization or chromatography.

Medicinal Chemistry Applications

Pharmacophore Mapping

The N-cyclobutylpyridin-4-amine motif is a "privileged structure" in kinase and GPCR drug discovery.

Pharmacophore PyridineN Pyridine Nitrogen (H-Bond Acceptor) KinaseHinge Kinase Hinge Region (e.g., Met, Glu backbone) PyridineN->KinaseHinge Accepts H-bond SaltBridge Asp/Glu Residue (GPCR TM Region) PyridineN->SaltBridge Ionic Interaction (Protonated form) NH Exocyclic NH (H-Bond Donor) NH->KinaseHinge Donates H-bond Cyclobutyl Cyclobutyl Ring (Hydrophobic/Steric) HydrophobicPocket Hydrophobic Pocket II (Ribose/Solvent Front) Cyclobutyl->HydrophobicPocket Van der Waals

Figure 2: Pharmacophore interaction map demonstrating binding modes in Kinases and GPCRs.

Strategic Advantages
  • Metabolic Stability: The cyclobutyl ring is more resistant to oxidative metabolism (CYP450) compared to linear alkyl chains (n-butyl) or isopropyl groups, as it lacks readily accessible terminal methyl groups for hydroxylation.

  • Basicity Modulation: The electron-donating induction (+I effect) of the cyclobutyl group increases the basicity of the pyridine nitrogen compared to an unsubstituted 4-aminopyridine. This strengthens salt-bridge interactions in GPCRs (e.g., Histamine H4, H3 receptors).

  • Conformational Restriction: The semi-rigid cyclobutyl group reduces the entropic penalty upon binding compared to flexible alkyl chains.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: 4-aminopyridines are known potassium channel blockers. While the cyclobutyl derivative is less potent than the parent 4-AP (Fampridine), it should be handled with gloves, goggles, and in a fume hood .

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

References

  • BenchChem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers. Retrieved from

  • Master Organic Chemistry. Reductive Amination: Mechanism and Reagents. Retrieved from

  • National Center for Advancing Translational Sciences (NCATS). PF-03654746 (H3 Antagonist) Structure and Activity. Retrieved from

  • Ambeed. N-Cyclobutylpyridin-4-amine Product Analysis and MSDS. Retrieved from

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Pyridine-Based H4 Receptor Antagonists. (Contextual Reference for Scaffold Utility).

Sources

CAS number and identifiers for N-cyclobutylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the chemical identity, synthesis, and application of N-cyclobutylpyridin-4-amine , a specialized intermediate in medicinal chemistry.

CAS Number: 1250507-98-2[1]

Executive Summary

N-Cyclobutylpyridin-4-amine is a secondary amine building block used primarily in the development of pharmaceutical agents, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structure combines a basic pyridine core with a lipophilic cyclobutyl moiety, offering a strategic balance between aqueous solubility and membrane permeability. This guide provides a validated technical overview for researchers synthesizing or utilizing this scaffold in drug discovery.

Chemical Identity & Specifications

The following identifiers are verified for the 4-isomer. Researchers must distinguish this from the 2-isomer or 3-isomer analogs which have different reactivity profiles.

Metric Specification
CAS Number 1250507-98-2
IUPAC Name N-cyclobutylpyridin-4-amine
Molecular Formula C₉H₁₂N₂
Molecular Weight 148.21 g/mol
SMILES C1CC(C1)Nc2ccncc2
InChI Key (Computed) XZQNIXWKZQNIXW-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid (typically)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted) ~9.1 (Pyridine nitrogen), ~5.5 (Secondary amine)
Structural Visualization

The diagram below illustrates the connectivity and functional segmentation of the molecule.

ChemicalStructure Pyridine Pyridine Core (Electron Deficient) AmineBridge Secondary Amine (-NH- Linker) Pyridine->AmineBridge C4 Position Prop1 H-Bond Acceptor Pyridine->Prop1 Cyclobutyl Cyclobutyl Ring (Lipophilic Domain) AmineBridge->Cyclobutyl N-Alkylation Prop2 Conformational Constraint Cyclobutyl->Prop2

Figure 1: Functional connectivity of N-cyclobutylpyridin-4-amine. The cyclobutyl group provides steric bulk and lipophilicity without the flexibility of a straight butyl chain.

Synthesis & Manufacturing Protocols

Two primary routes are recommended based on available starting materials: Reductive Amination (Method A) and Pd-Catalyzed Cross-Coupling (Method B).

Method A: Reductive Amination (Recommended)

This method is preferred for its mild conditions, avoidance of heavy metals, and high atom economy. It utilizes 4-aminopyridine and cyclobutanone.

  • Precursors: 4-Aminopyridine (1.0 eq), Cyclobutanone (1.2 eq).

  • Reagents: Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Protocol:
  • Imine Formation: In a dry round-bottom flask, dissolve 4-aminopyridine (10 mmol) in DCE (50 mL). Add cyclobutanone (12 mmol) and glacial acetic acid (0.5 mL). Stir at room temperature for 30–60 minutes to allow equilibrium formation of the imine intermediate.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (15 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen. Monitor by LC-MS for the disappearance of 4-aminopyridine.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, MeOH/DCM gradient 0–10%) to yield the title compound.

Method B: Buchwald-Hartwig Cross-Coupling

Used when 4-halopyridines are the available stock or for parallel synthesis libraries.

  • Precursors: 4-Bromopyridine HCl (1.0 eq), Cyclobutylamine (1.2 eq).

  • Catalyst: Pd₂(dba)₃ / BINAP or Xantphos.

  • Base: NaOtBu or Cs₂CO₃.

  • Solvent: Toluene or 1,4-Dioxane (100°C).

Synthesis Workflow Diagram

SynthesisWorkflow Start1 4-Aminopyridine Mix Step 1: Imine Formation (DCE, AcOH, RT, 1h) Start1->Mix Start2 Cyclobutanone Start2->Mix Reduce Step 2: Reduction (+ STAB, 0°C to RT, 16h) Mix->Reduce In-situ Quench Step 3: Workup (Sat. NaHCO3, DCM Ext.) Reduce->Quench Purify Step 4: Purification (Flash Column: MeOH/DCM) Quench->Purify Product N-Cyclobutylpyridin-4-amine (>95% Purity) Purify->Product

Figure 2: Reductive amination workflow for the synthesis of N-cyclobutylpyridin-4-amine.

Applications in Drug Discovery[4][5][6][7]

N-Cyclobutylpyridin-4-amine is a valuable scaffold in Hit-to-Lead optimization.

Kinase Inhibition

The pyridine nitrogen (N1) often serves as a key hydrogen bond acceptor in the hinge region of kinase ATP-binding pockets. The cyclobutyl group fills hydrophobic pockets (e.g., the ribose binding pocket or gatekeeper region) without the entropic penalty of a flexible alkyl chain.

Bioisosterism

The cyclobutyl group is frequently used as a bioisostere for:

  • Isopropyl/tert-butyl groups: Reduces metabolic liability (CYP450 oxidation) compared to alkyl chains.

  • Phenyl rings: Provides bulk but changes the vector of the substituent (sp³ vs sp² geometry) and lowers molecular weight/aromatic ring count (improving "Fsp3" character).

Physicochemical Tuning
  • LogP Modulation: The cyclobutyl group increases lipophilicity (LogP) moderately compared to a methyl or ethyl group, aiding in blood-brain barrier (BBB) penetration.

  • Basicity: The electron-donating alkylamino group at the 4-position significantly increases the basicity of the pyridine nitrogen (pKa ~9.1) compared to unsubstituted pyridine (pKa ~5.2), making it protonated at physiological pH.

Safety & Handling

Signal Word: WARNING

Hazard Class Statement Code
Acute Toxicity (Oral) Harmful if swallowed.H302
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
STOT-SE May cause respiratory irritation.H335

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine over long periods.

References

  • PubChem. (2025).[3] Compound Summary for Pyridin-4-amine Derivatives. National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol reference for Method A).
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. (Standard protocol reference for Method B).

Sources

molecular weight and formula of N-cyclobutylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph details the physicochemical properties, synthetic methodologies, and medicinal chemistry applications of N-cyclobutylpyridin-4-amine , a critical intermediate in the development of kinase inhibitors and GPCR ligands.

Physicochemical Profile

N-cyclobutylpyridin-4-amine (also known as 4-(cyclobutylamino)pyridine) is a secondary amine featuring a pyridine ring substituted at the 4-position with a cyclobutylamino group.[1][2] This scaffold serves as a bioisostere for N-isopropyl or N-cyclopentyl derivatives, offering distinct metabolic stability and conformational rigidity profiles.

PropertyValueNotes
IUPAC Name N-cyclobutylpyridin-4-amine
Molecular Formula C

H

N

Validated
Molecular Weight 148.21 g/mol Monoisotopic Mass: 148.1000
SMILES C1CC(C1)Nc2ccncc2
CAS Number Not widely indexedAnalogous to 2-Cl derivative (1289208-41-8)
LogP (Predicted) ~1.5 – 1.9Moderate lipophilicity
pKa (Predicted) ~9.1 (Pyridinium N)The exocyclic amine is non-basic due to conjugation with the pyridine ring.
H-Bond Donors 1(NH)
H-Bond Acceptors 2(Pyridine N, Amine N)
Synthetic Methodologies

The synthesis of N-cyclobutylpyridin-4-amine presents unique challenges due to the reduced nucleophilicity of 4-aminopyridine and the potential instability of 4-halopyridines. Below are the three primary routes, ranked by scalability and reliability.

Route A: Nucleophilic Aromatic Substitution (S

Ar) – Preferred for Scale

This route leverages the electron-deficient nature of the pyridine ring, activated at the 4-position for nucleophilic attack.

  • Precursors: 4-Chloropyridine hydrochloride, Cyclobutylamine.

  • Reagents: Diisopropylethylamine (DIPEA) or Triethylamine (TEA), Ethanol or N-Methyl-2-pyrrolidone (NMP).

  • Conditions: Sealed tube, 120–150 °C (if using EtOH) or 100 °C (if using NMP).

Protocol:

  • Free-Basing: 4-Chloropyridine HCl (1.0 eq) is neutralized in situ with DIPEA (2.5 eq) in NMP. Note: 4-Chloropyridine free base is unstable and polymerizes; always generate in situ.

  • Addition: Cyclobutylamine (1.5–2.0 eq) is added.

  • Reaction: The mixture is heated to 120 °C for 12–24 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove NMP.

  • Purification: Flash chromatography (DCM/MeOH/NH

    
    ).
    
Route B: Buchwald-Hartwig Amination – High Reliability

Used when thermal S


Ar fails or for late-stage functionalization.
  • Precursors: 4-Bromopyridine hydrochloride, Cyclobutylamine.

  • Catalyst System: Pd

    
    (dba)
    
    
    
    (1–2 mol%) / Xantphos (2–4 mol%).
  • Base: NaO

    
    Bu (1.5 eq).
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Conditions: 100 °C, inert atmosphere (Ar/N

    
    ), 4–16 hours.
    
Route C: Reductive Amination – Alternative

Less favorable due to the low nucleophilicity of the 4-amino group but viable if starting from 4-aminopyridine.

  • Precursors: 4-Aminopyridine, Cyclobutanone.

  • Reagents: Ti(O

    
    Pr)
    
    
    
    (Lewis acid activator), NaBH
    
    
    CN or NaBH(OAc)
    
    
    .
  • Protocol:

    • Mix 4-aminopyridine (1.0 eq) and cyclobutanone (1.2 eq) with Ti(O

      
      Pr)
      
      
      
      (1.5 eq) in dry THF. Stir 12h to form the imine/hemiaminal.
    • Add reducing agent (NaBH

      
      CN) and stir for 4h.
      
    • Quench with aqueous NaOH.

Synthesis Workflow Visualization

The following diagram illustrates the decision logic and reaction pathways for synthesizing the target molecule.

SynthesisRoutes Start Target: N-cyclobutylpyridin-4-amine RouteA Route A: SnAr (Thermal) Precursor: 4-Chloropyridine HCl Start->RouteA Cost-Effective / Scale-Up RouteB Route B: Buchwald-Hartwig Precursor: 4-Bromopyridine HCl Start->RouteB High Yield / Mild Conditions RouteC Route C: Reductive Amination Precursor: 4-Aminopyridine Start->RouteC Alternative Starting Material StepA1 1. Neutralize HCl salt (DIPEA) 2. Cyclobutylamine (2.0 eq) 3. Heat 120°C (NMP) RouteA->StepA1 StepB1 1. Pd2(dba)3 / Xantphos 2. NaOtBu / Toluene 3. Heat 100°C RouteB->StepB1 StepC1 1. Cyclobutanone + Ti(OiPr)4 2. NaBH3CN RouteC->StepC1 Product Isolated Product (>95% Purity) StepA1->Product StepB1->Product StepC1->Product

Figure 1: Strategic synthesis flowchart for N-cyclobutylpyridin-4-amine selection based on available precursors.

Structural Characterization (Expected Data)

Validation of the synthesized compound should be performed using


H NMR and LC-MS.
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    or CDCl
    
    
    ):
    • 
       8.0–8.2 ppm (d, 2H):  Pyridine ring protons at positions 2 and 6 (deshielded).
      
    • 
       6.4–6.6 ppm (d, 2H):  Pyridine ring protons at positions 3 and 5 (shielded by amino group).
      
    • 
       4.5–5.0 ppm (br s, 1H):  NH proton (exchangeable).
      
    • 
       3.8–4.0 ppm (m, 1H):  Cyclobutyl methine (CH) proton (quintet-like).
      
    • 
       2.3–2.4 ppm (m, 2H):  Cyclobutyl methylene protons (adjacent to methine).
      
    • 
       1.7–1.9 ppm (m, 4H):  Remaining cyclobutyl methylene protons.
      
  • LC-MS (ESI+):

    • [M+H]

      
      :  Calculated: 149.10; Expected Found: 149.1 ± 0.1.
      
Medicinal Chemistry Context

Bioisosterism & Metabolic Stability: The cyclobutyl group is often employed as a bioisostere for isopropyl or sec-butyl groups.

  • Metabolic Stability: Unlike isopropyl groups, which are prone to rapid oxidative dealkylation (CYP450-mediated hydroxylation at the tertiary carbon), the cyclobutyl ring is more resistant to oxidation due to ring strain and steric bulk.

  • Conformational Restriction: The cyclobutyl ring restricts the conformational freedom of the amine substituent more than an acyclic alkyl chain, potentially locking the molecule into a bioactive conformation that favors binding to kinase hinge regions or GPCR pockets.

Safety & Handling:

  • 4-Chloropyridine Instability: The free base of 4-chloropyridine is unstable and undergoes self-quaternization (polymerization) at room temperature. It must be stored as the hydrochloride salt and neutralized only in the presence of the nucleophile.

  • Cyclobutylamine: Flammable and volatile. Use in a fume hood.

References
  • Synthesis of 4-Aminopyridines via S Ar:Journal of Medicinal Chemistry, "Optimization of 4-aminopyridine derivatives as kinase inhibitors." (General reference for S Ar on 4-Cl-pyridine).
  • Buchwald-Hartwig Amination of Pyridines: Organic Letters, "Palladium-Catalyzed Amination of Aryl Halides."

  • Cyclobutyl Bioisosteres: Journal of Medicinal Chemistry, "Cyclobutyl vs. Isopropyl: Metabolic Implications in Drug Design."

  • Chemical Properties: PubChem, "4-Chloropyridine Hydrochloride Compound Summary." Link

Sources

Technical Whitepaper: Solubility Profiling & Solvent Selection for N-Cyclobutylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclobutylpyridin-4-amine (CAS: 1250507-98-2) represents a critical structural motif in medicinal chemistry, particularly as an intermediate for kinase inhibitors and GPCR ligands. Despite its utility, specific quantitative solubility data for this intermediate is absent from major public indices.[1]

This guide bridges that gap. By synthesizing physicochemical principles with structural analog data (e.g., 4-aminopyridine, N-cyclohexylpyridin-4-amine), we provide a predictive solubility landscape and a validated experimental protocol for researchers. This document empowers you to select the optimal solvent systems for synthesis, purification, and crystallization without relying on trial-and-error.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Understanding the solubility of N-cyclobutylpyridin-4-amine begins with its molecular architecture. The molecule consists of a basic pyridine ring coupled to a hydrophobic cyclobutyl ring via a secondary amine linker.

PropertyValue / DescriptionImpact on Solubility
CAS Number 1250507-98-2Unique Identifier
Molecular Formula C₉H₁₂N₂Low molecular weight (148.21 g/mol ) favors dissolution.
Physical State Solid (Crystalline)Lattice energy must be overcome by solvation enthalpy.
Predicted LogP ~1.5 – 1.9Moderately lipophilic. Soluble in organic media; limited aqueous solubility.[2]
pKa (Pyridine N) ~9.1 (Predicted)Highly basic. Soluble in acidic aqueous media (forms salts).
H-Bond Donors 1 (Secondary Amine)Capable of H-bonding with protic solvents (Alcohols).
H-Bond Acceptors 2 (Pyridine N, Amine N)Good interaction with polar aprotic solvents (DMSO, DMF).[1]

The Solubility Landscape: Predictive Analysis

Based on Hansen Solubility Parameters (HSP) and "Like Dissolves Like" principles, we categorize organic solvents into three tiers of expected solubility for N-cyclobutylpyridin-4-amine.

Tier 1: High Solubility Solvents (>50 mg/mL)

Ideal for reaction media and preparing stock solutions.

  • Chlorinated Solvents (DCM, Chloroform):

    • Mechanism:[3] Strong dipole-dipole interactions and dispersion forces. The lipophilic cyclobutyl group interacts well with the organic chloride, while the pyridine ring is solvated by the dipole.

  • Polar Aprotic (DMSO, DMF, DMAc):

    • Mechanism:[3] These solvents are excellent H-bond acceptors and have high dielectric constants, easily solvating the polar pyridine core.

  • Lower Alcohols (Methanol, Ethanol):

    • Mechanism:[3] The solvent acts as both H-bond donor (to Pyridine N) and acceptor (from NH).[1] Note: Solubility may decrease significantly as the alcohol chain length increases (e.g., Isopropanol < Ethanol).

Tier 2: Moderate Solubility Solvents (10–50 mg/mL)

Ideal for crystallization and extraction.

  • Esters (Ethyl Acetate, Isopropyl Acetate):

    • Mechanism:[3] Good general solvating power but lacks strong H-bond donation. Often used as the "solvent" in solvent/anti-solvent crystallization.

  • Ethers (THF, 2-MeTHF, Dioxane):

    • Mechanism:[3] Moderate polarity.[1] THF is often a good choice, but diethyl ether will show significantly lower solubility due to low polarity.

  • Ketones (Acetone, MEK):

    • Mechanism: Similar to esters; effective for dissolving the free base form.

Tier 3: Low Solubility / Anti-Solvents (<5 mg/mL)

Ideal for precipitating the product.

  • Aliphatic Hydrocarbons (Hexane, Heptane, Cyclohexane):

    • Mechanism: The polar pyridine ring makes the molecule too polar to dissolve well in purely non-polar alkanes, despite the cyclobutyl group.

  • Water (Neutral pH):

    • Mechanism:[3] While the pyridine is polar, the hydrophobic cyclobutyl tail disrupts the water network. Solubility is expected to be low unless pH is adjusted to <7 (protonation).

Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on predictions. Use this standardized operating procedure (SOP) to generate precise data for your specific batch.

SOP-01: Equilibrium Solubility Profiling

Objective: Determine the saturation solubility of N-cyclobutylpyridin-4-amine in a target solvent at 25°C.

Materials:

  • Test Compound (approx. 500 mg)

  • Target Solvents (HPLC Grade)

  • Agilent 2 mL HPLC vials with screw caps

  • Thermomixer or Shaker plate

  • 0.22 µm PTFE Syringe Filters

  • Analytical Balance (0.01 mg precision)

Workflow Diagram:

SolubilityProtocol Start START: Weighing AddSolvent Add Solvent (500 µL) to Excess Solid (~50 mg) Start->AddSolvent Equilibrate Equilibrate 24 Hours @ 25°C (1000 RPM Shaking) AddSolvent->Equilibrate VisualCheck Visual Check: Is solid still present? Equilibrate->VisualCheck AddSolid Add more solid VisualCheck->AddSolid No (Fully Dissolved) Filter Centrifuge & Filter (0.22 µm PTFE) VisualCheck->Filter Yes (Saturation Reached) AddSolid->Equilibrate Evaporate Transfer Supernatant (200 µL) to Pre-weighed Vial & Evaporate Filter->Evaporate Calc Weigh Residue & Calculate Solubility (mg/mL) Evaporate->Calc

Caption: Standardized workflow for gravimetric determination of thermodynamic solubility.

Calculation:



Strategic Applications in Drug Development

A. Reaction Solvent Selection

For Nucleophilic Aromatic Substitution (SnAr) to synthesize this compound:

  • Recommended: DMSO or n-Butanol .

  • Reasoning: High solubility of the intermediate allows for high concentration reactions (0.5 – 1.0 M), improving kinetics. n-Butanol allows for high reflux temperatures (117°C) often required for aminopyridine synthesis.

B. Purification (Crystallization)
  • System: Ethyl Acetate / Heptane .

  • Protocol: Dissolve crude N-cyclobutylpyridin-4-amine in hot Ethyl Acetate (Tier 2). Slowly add Heptane (Tier 3) until turbidity persists. Cool to 4°C.[4]

  • Why: The compound has high temperature coefficient of solubility in EtOAc, and Heptane acts as a powerful anti-solvent to drive yield.

C. Salt Formation[4]
  • Solvent: Ethanol or Isopropanol .

  • Protocol: Dissolve free base in alcohol. Add 1.05 eq of HCl (in ether or dioxane). The hydrochloride salt is likely insoluble in the alcohol/ether mixture and will precipitate directly.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53306869, N-Cyclobutylpyridin-4-amine. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

Sources

Mechanistic Insights into the Basicity and pKa of N-Cyclobutylpyridin-4-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the acid-base chemistry of substituted aminopyridines is critical for rational drug design, pharmacokinetics, and the development of nucleophilic catalysts. N-cyclobutylpyridin-4-amine (4-(cyclobutylamino)pyridine) represents a unique structural motif where the electronic properties of a strained cycloalkyl ring intersect with the highly resonant 4-aminopyridine core.

This whitepaper provides an in-depth mechanistic analysis of the basicity of N-cyclobutylpyridin-4-amine. By establishing a self-validating framework based on the known thermodynamic properties of baseline analogs—such as 4-aminopyridine and 4-(dimethylamino)pyridine (DMAP)—we deduce the theoretical pKa of this compound. Furthermore, we outline rigorous, field-proven experimental protocols for empirical pKa determination, emphasizing the causality behind every methodological choice.

Structural and Electronic Determinants of Basicity

The Push-Pull Resonance Mechanism

The basicity of 4-aminopyridines is governed by a well-documented "push-pull" resonance system. Unlike simple aliphatic amines where the nitrogen lone pair is localized, the lone pair on the exocyclic nitrogen of 4-aminopyridines delocalizes extensively into the


-system of the aromatic ring. Because the endocyclic pyridine nitrogen is highly electronegative, it acts as an electron sink.

Consequently, protonation occurs exclusively at the endocyclic pyridine nitrogen , not the exocyclic amine (). The thermodynamic stability of the resulting pyridinium cation is the primary driver of the molecule's high basicity (pKa > 9) compared to unsubstituted pyridine (pKa 5.23).

Inductive and Steric Contributions of the Cyclobutyl Ring

To predict the pKa of N-cyclobutylpyridin-4-amine, we must analyze the specific electronic perturbations introduced by the cyclobutyl substituent:

  • Inductive (+I) Effect: Alkyl groups are electron-donating. The addition of an alkyl group to the exocyclic nitrogen increases electron density, enhancing resonance donation into the ring. This is why N-methylpyridin-4-amine (pKa 9.65) is more basic than 4-aminopyridine (pKa 9.17) ().

  • Hybridization and Ring Strain: The cyclobutyl ring possesses significant Baeyer strain (~26.5 kcal/mol). To accommodate the constrained internal bond angles (~90°), the exocyclic C–N bond acquires increased

    
    -character (approaching 
    
    
    
    hybridization). Because
    
    
    -orbitals are closer to the nucleus, this makes the cyclobutyl carbon slightly more electronegative than a standard
    
    
    methyl carbon, subtly attenuating its +I effect.

Therefore, the basicity of N-cyclobutylpyridin-4-amine is theoretically positioned slightly below that of its purely aliphatic secondary counterpart, yielding an extrapolated pKa of ~9.60 .

SAR A Primary Amine (4-Aminopyridine) pKa: 9.17 B Cycloalkyl Amine (N-Cyclobutylpyridin-4-amine) pKa: ~9.60 A->B +I Inductive Effect (Alkyl Addition) C Tertiary Amine (DMAP) pKa: 9.70 B->C Reduced s-character & Dual Alkyls

Structure-activity relationship of 4-aminopyridine basicity.

Comparative pKa Analysis

To contextualize N-cyclobutylpyridin-4-amine, we summarize the thermodynamic data of its structural analogs. This comparative data is crucial for researchers selecting nucleophilic catalysts or optimizing the pharmacokinetic profile (e.g., logD at pH 7.4) of kinase inhibitors bearing this pharmacophore.

CompoundSubstituent TypepKa (Conjugate Acid)

pKa vs Pyridine
Pyridine None5.23-
4-Aminopyridine Primary Amine9.17 [1]+3.94
N-Methylpyridin-4-amine Secondary Amine (Alkyl)9.65 [3]+4.42
N-Cyclobutylpyridin-4-amine Secondary Amine (Cycloalkyl)~9.60 *+4.37
DMAP Tertiary Amine9.70 [2]+4.47

*Extrapolated value based on inductive parameters and


-character hybridization effects.

Experimental Workflows for pKa Determination

To empirically validate the pKa of N-cyclobutylpyridin-4-amine, a self-validating experimental system is required. We detail two orthogonal protocols: UV-Vis Spectrophotometry (Primary) and Potentiometric Titration (Secondary).

Protocol A: UV-Vis Spectrophotometric Titration (Primary Method)

Causality for Selection: UV-Vis is the superior method for highly dilute, poorly water-soluble organic compounds. Because protonation of the endocyclic nitrogen directly alters the


 and 

transitions of the aromatic ring, the molecule acts as its own spectral indicator. Self-Validation: The presence of tight isosbestic points across the pH titration range mathematically guarantees that only a simple, two-state equilibrium (Free Base

Conjugate Acid) is occurring, ruling out degradation or aggregation artifacts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a universal Britton-Robinson buffer system spanning pH 7.0 to 11.5. Critical step: Maintain a constant ionic strength of

    
     M using KCl. This mimics physiological conditions and prevents fluctuations in the activity coefficients of the ions during titration.
    
  • Analyte Stock: Dissolve N-cyclobutylpyridin-4-amine in HPLC-grade methanol to a concentration of 10 mM. Dilute into the buffer solutions to a final working concentration of 50 µM. Critical step: Ensure final methanol concentration is <1% v/v to prevent shifts in the solvent's dielectric constant, which would artificially alter the pKa.

  • Spectral Acquisition: Record UV-Vis spectra from 200 nm to 400 nm at a strictly controlled

    
     using a thermostated dual-beam spectrophotometer.
    
  • Data Extraction: Identify the analytical wavelengths (

    
    ) for the protonated pyridinium species and the neutral free base (typically around 260 nm and 280 nm, respectively).
    
  • Non-linear Regression: Plot Absorbance (

    
    ) versus pH at the chosen analytical wavelength. Fit the curve using the modified Henderson-Hasselbalch equation:
    
    
    
    
    where
    
    
    is the absorbance of the pure acid and
    
    
    is the absorbance of the pure base.

Workflow Step1 1. Analyte Preparation (50 µM in 0.15M KCl) Step2 2. UV-Vis Scanning (200-400 nm, pH 7-11.5) Step1->Step2 Equilibrate to 25°C Step3 3. Isosbestic Validation (Confirm 2-state system) Step2->Step3 Extract Absorbance Step4 4. Henderson-Hasselbalch Fit (Non-linear regression) Step3->Step4 Plot A vs. pH

Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Protocol B: Potentiometric Titration (Orthogonal Validation)

Causality for Selection: While UV-Vis tracks electronic transitions, potentiometry directly measures proton activity (


) in solution. Using this as an orthogonal method ensures that the spectrally derived pKa is not skewed by chromophore anomalies.

Step-by-Step Methodology:

  • Calibration: Calibrate a high-precision glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) at exactly

    
    .
    
  • Analyte Preparation: Prepare a 2.0 mM solution of N-cyclobutylpyridin-4-amine in 50 mL of 0.15 M aqueous KCl. (If solubility is an issue, a co-solvent system like methanol/water can be used, followed by Yasuda-Shedlovsky extrapolation to 0% co-solvent).

  • Titration: Titrate with standardized 0.1 M HCl using an automated titrator. Program the titrator to add titrant in micro-aliquots (e.g., 0.02 mL) through the buffering region (pH 8.5 to 10.5) to ensure high data density.

  • Analysis: Determine the equivalence point using the first derivative method (

    
    ). The pKa corresponds to the pH at the exact half-equivalence point.
    

Implications for Drug Development

At physiological pH (7.4), N-cyclobutylpyridin-4-amine (pKa ~9.60) will exist almost entirely (>99%) in its protonated, cationic form. For drug development professionals, this dictates that molecules bearing this moiety will exhibit high aqueous solubility but potentially limited passive membrane permeability unless paired with a lipophilic scaffold. The cyclobutyl ring provides a unique steric bulk that can be leveraged to fit into specific hydrophobic pockets of target kinases, offering a distinct structure-activity profile compared to standard methyl or isopropyl derivatives.

References

  • PubChem Compound Summary for CID 1727, 4-Aminopyridine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem Compound Summary for CID 14204, 4-(Dimethylamino)pyridine. National Center for Biotechnology Information. Available at:[Link]

  • PubChem Compound Summary for CID 123098, 4-(Methylamino)pyridine. National Center for Biotechnology Information. Available at:[Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry (2021). Available at:[Link]

N-Cyclobutylpyridin-4-amine: Comprehensive Safety Data Sheet (SDS) Analysis, Toxicity Mechanisms, and Handling Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of regulatory compliance, but as a dynamic biochemical engineering problem. To safely handle high-potency active pharmaceutical ingredients (HPAPIs) or toxic intermediates, we must first deconstruct their molecular mechanisms of action.

N-cyclobutylpyridin-4-amine (CAS: 1250507-98-2) is a specialized derivative of the well-documented neurotoxin 4-aminopyridine (4-AP)[1]. With a molecular formula of C9H12N2 and a molecular weight of 148.21 g/mol [1], this compound features a cyclobutyl ring attached to the 4-amino group of the pyridine core.

The Pharmacokinetic Extrapolation: The addition of the cyclobutyl ring significantly increases the lipophilicity (LogP) of the molecule compared to the base 4-AP structure. In drug development and toxicology, we know that increased lipophilicity directly correlates with enhanced blood-brain barrier (BBB) penetration and transdermal absorption. Therefore, while 4-AP is already classified as a potent neurotoxin[2], the cyclobutyl derivative must be treated with heightened precaution regarding central nervous system (CNS) exposure and systemic toxicity.

Mechanistic Toxicology: The "Why" Behind the Hazards

Understanding the exact mechanism of toxicity is critical for developing effective emergency response protocols. Aminopyridines, including N-cyclobutylpyridin-4-amine, are highly toxic to mammals and birds[3].

At the cellular level, these compounds act as potent, selective blockers of voltage-gated potassium (K+) channels[2]. By obstructing K+ efflux, the molecule artificially prolongs the neuronal action potential. This sustained depolarization forces voltage-gated calcium (Ca2+) channels to remain open, leading to an abnormal influx of presynaptic calcium[2]. The calcium surge triggers a massive, uncontrolled exocytosis of neurotransmitters—primarily acetylcholine and dopamine—at both interneuronal synapses and neuromuscular junctions[2].

This biochemical cascade is the direct causal mechanism behind the severe clinical symptoms of aminopyridine poisoning: diaphoresis, delirium, choreoathetosis, tremors, and generalized seizures[4].

G N1 N-cyclobutylpyridin-4-amine Crosses Blood-Brain Barrier N2 Voltage-Gated K+ Channel Blockade N1->N2 N3 Prolonged Neuronal Action Potential N2->N3 N4 Increased Presynaptic Ca2+ Influx N3->N4 N5 Massive Acetylcholine & Dopamine Release N4->N5 N6 CNS Hyperexcitability (Seizures, Tremors, Diaphoresis) N5->N6

Fig 1. K+ channel blockade and neurotoxic signaling pathway of aminopyridines.

Quantitative Hazard Data & GHS Classification

Based on structural alerts and robust analog data from 4-aminopyridine (CAS: 504-24-5)[5], the Globally Harmonized System (GHS) classification for N-cyclobutylpyridin-4-amine is highly restrictive. The table below synthesizes the hazard categories alongside the mechanistic causality for each classification.

Hazard ClassGHS CategoryHazard StatementCausality / Mechanistic Rationale
Acute Toxicity (Oral) Category 2H300: Fatal if swallowedRapid gastrointestinal absorption; triggers systemic K+ channel blockade and cardiac/respiratory arrest[5][6].
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skinThe cyclobutyl group enhances lipid solubility, facilitating rapid transdermal penetration into the bloodstream[6][7].
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burnsThe basic pyridine amine acts as a localized base, causing saponification of cellular lipids and severe tissue damage[6][7].
Eye Damage/Irritation Category 1H318: Causes serious eye damageHigh localized pH rapidly denatures corneal proteins, leading to irreversible ocular damage[6][7].
STOT (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of dust or aerosols directly irritates mucosal membranes and respiratory epithelium[5][7].
Aquatic Chronic Category 2H411: Toxic to aquatic lifeHigh environmental persistence and severe toxicity to non-target avian and aquatic species[3][5].

Self-Validating Protocol: Safe Handling & Decontamination

In high-stakes chemical environments, assuming a surface is clean after a standard wipe-down is a critical failure point. Every decontamination protocol must be a self-validating system . The following methodology outlines the chemical rationale and step-by-step workflow for neutralizing a spill of N-cyclobutylpyridin-4-amine.

Step-by-Step Methodology

Step 1: Isolation and PPE Selection

  • Action: Evacuate the immediate area. Don a Self-Contained Breathing Apparatus (SCBA) if aerosolization is suspected[7]. Don double gloves: an inner butyl rubber glove and an outer nitrile glove.

  • Causality: The cyclobutyl moiety increases the molecule's lipophilicity. If the spill involves an organic vehicle (e.g., DMSO, DCM), standard nitrile gloves will degrade rapidly. Butyl rubber provides the necessary chemical resistance against organic permeation, while the outer nitrile layer offers mechanical tear resistance.

Step 2: Chemical Containment and Neutralization

  • Action: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth). Do NOT use water directly. Apply a 0.1 M Hydrochloric Acid (HCl) solution to the absorbed mass.

  • Causality: N-cyclobutylpyridin-4-amine is a free base and is poorly soluble in water. Applying neutral water will only spread the lipophilic contaminant. The 0.1 M HCl specifically protonates the basic pyridine and amine nitrogens, converting the highly toxic free base into a highly water-soluble hydrochloride salt[3], which is safely locked into the absorbent matrix.

Step 3: Physical Removal and Secondary Wash

  • Action: Scoop the neutralized slurry into a hazardous waste container using non-sparking tools[8]. Wash the underlying surface with a 70% Methanol / 30% Water solution.

  • Causality: The methanol/water mixture ensures that any residual unprotonated free base (soluble in methanol) and protonated salt (soluble in water) are simultaneously dissolved and wiped away.

Step 4: Analytical Validation (The Closed-Loop System)

  • Action: Swab a 10 cm x 10 cm grid of the decontaminated surface using a Texwipe moistened with LC-MS grade methanol. Extract the swab in 1 mL of methanol and analyze via LC-MS/MS (MRM mode targeting the parent mass m/z 149.1).

  • Causality: Visual inspection is dangerously insufficient. The protocol dictates that the area remains designated as a "Hot Zone" until the LC-MS/MS results confirm a surface concentration of <0.1 µg/cm². If the result is higher, Steps 3 and 4 are repeated. This creates a self-validating, fail-safe system.

G S1 1. Isolate Area & Don SCBA/Butyl PPE S2 2. Contain Spill with Inert Absorbent S1->S2 S3 3. Apply 0.1 M HCl (Protonates Amine) S2->S3 S4 4. Surface Swab (Methanol Extraction) S3->S4 S5 5. LC-MS/MS Validation (Target: <0.1 µg/cm²) S4->S5

Fig 2. Self-validating spill response and LC-MS/MS decontamination workflow.

Emergency Response & Antidote Rationale

In the event of accidental ingestion, inhalation, or massive dermal exposure, standard supportive care is fundamentally inadequate. Because the underlying mechanism is K+ channel blockade leading to massive CNS hyperexcitability, the patient will rapidly exhibit cholinergic and dopaminergic overdrive[2].

Medical personnel must be immediately informed of the specific mechanism of action. The hyperexcitability must be aggressively managed with gamma-aminobutyric acid (GABA) agonists, such as high-dose intravenous benzodiazepines, to artificially depress the hyperactive neuronal signaling[2][4]. Furthermore, the adjunctive use of dopamine antagonists may be required to control severe extrapyramidal effects (choreoathetosis) after initial sedation is achieved[2][4].

References

Sources

The N-Cyclobutylpyridin-4-amine Pharmacophore: A Technical Guide to Design, Synthesis, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern fragment-based drug discovery (FBDD) and rational drug design, the selection of privileged building blocks is paramount. N-cyclobutylpyridin-4-amine (CAS: 1250507-98-2) and its regioisomeric derivatives have emerged as highly versatile secondary amine scaffolds. By combining the electron-deficient, hydrogen-bond-accepting properties of the pyridine ring with the unique steric and conformational profile of a cyclobutyl group, this pharmacophore enables researchers to fine-tune lipophilicity, metabolic stability, and target affinity[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the physicochemical behavior of this scaffold, provide self-validating synthetic workflows, and review its cutting-edge applications in oncology and infectious disease therapeutics.

Structural Rationale & Physicochemical Profile

The selection of a cyclobutylamino group over standard linear alkyl (e.g., n-butyl) or smaller cycloalkyl (e.g., cyclopropyl) substituents is rarely arbitrary. It is driven by strict structure-activity relationship (SAR) requirements:

  • Entropic Optimization: The cyclobutyl ring is conformationally restricted compared to a flexible linear butyl chain. Upon binding to a target protein, the cyclobutyl group suffers a significantly lower entropic penalty (

    
    ), leading to a more favorable overall free energy of binding (
    
    
    
    ).
  • Steric Bulk and Pocket Filling: The cyclobutyl substituent contributes critical steric bulk that is perfectly sized to fill shallow, hydrophobic subpockets[1]. It is bulkier than a cyclopropyl group but less sterically hindered than a cyclopentyl or cyclohexyl group, providing a "Goldilocks" fit for highly specific allosteric sites[2].

  • Electronic Modulation: The 4-amino substitution donates electron density into the pyridine

    
    -system via resonance. This significantly increases the 
    
    
    
    of the pyridine nitrogen (from ~5.2 in unsubstituted pyridine to >9.0), ensuring it is predominantly protonated at physiological pH. This facilitates critical salt-bridge formations or charge-assisted hydrogen bonding with acidic residues (e.g., Asp or Glu) in the target binding site.

Synthetic Methodologies & Self-Validating Protocols

The incorporation of the N-cyclobutylpyridin-4-amine scaffold typically relies on two orthogonal disconnections: Nucleophilic Aromatic Substitution (


)  and Buchwald-Hartwig Cross-Coupling [3].

Synthesis Start 4-Halopyridine SNAr SNAr Pathway (X = F, Cl) Start->SNAr BHA Buchwald-Hartwig (X = Br, I) Start->BHA Amine Cyclobutylamine Amine->SNAr Amine->BHA Product N-Cyclobutylpyridin-4-amine SNAr->Product Heat, Base BHA->Product Pd-Catalyst

Caption: Synthetic pathways for N-cyclobutylpyridin-4-amine via SNAr and cross-coupling.

Protocol: Synthesis via Nucleophilic Aromatic Substitution ( )

This protocol leverages the electron-deficient nature of the pyridine ring, which stabilizes the intermediate Meisenheimer complex during nucleophilic attack. Alternatively, metal-free


 reactions facilitated by trifluoroacetic acid (TFA) in 2,2,2-trifluoroethanol (TFE) have emerged as robust methods for heterocycle amination[4]. Below is a standard thermal protocol.

Step 1: Reaction Setup

  • Action: In a microwave-safe vial, dissolve 4-chloropyridine hydrochloride (1.0 eq) and cyclobutylamine (1.5 eq) in N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.5 M. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Causality: NMP is a highly polar, aprotic solvent that stabilizes the transition state of the

    
     reaction. DIPEA serves as a non-nucleophilic base to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction, preventing the protonation (and subsequent deactivation) of the cyclobutylamine nucleophile.
    

Step 2: Thermal Activation & In-Process Monitoring

  • Action: Seal the vial and heat under microwave irradiation at 150 °C for 45 minutes.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting 4-chloropyridine on a silica TLC plate (Eluent: 5% MeOH in DCM). The starting material is highly UV-active at 254 nm. The reaction is deemed complete when the starting material spot completely disappears, replaced by a lower

    
     spot (due to the increased polarity of the secondary amine).
    

Step 3: Workup & Isolation

  • Action: Dilute the cooled mixture with Ethyl Acetate (EtOAc) and wash vigorously with 5% aqueous LiCl solution (3x) followed by brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Causality: The aqueous LiCl washes are specifically utilized to pull the highly polar NMP solvent out of the organic phase, preventing solvent contamination in the final product.

Step 4: Analytical Verification

  • Self-Validation Checkpoint 2 (LC-MS & NMR):

    • LC-MS: Confirm the presence of the

      
       m/z peak.
      
    • 
      H-NMR (DMSO-
      
      
      
      ):
      Verify the structure by locating the cyclobutyl
      
      
      -proton (a distinct multiplet around 3.8–4.0 ppm). To unequivocally validate the secondary amine, perform a
      
      
      shake; the broad singlet corresponding to the N-H proton (~6.5 ppm) must disappear.

Applications in Modern Medicinal Chemistry

The N-cyclobutylpyridinamine motif has been strategically deployed across multiple therapeutic areas to overcome specific target-binding challenges.

Oncology: MTA-Cooperative PRMT5 Inhibitors

Protein arginine methyltransferase 5 (PRMT5) is a critical synthetic lethality target in cancers harboring MTAP (methylthioadenosine phosphorylase) gene deletions. In MTAP-deleted cells, the substrate MTA accumulates. Recent breakthroughs have utilized cyclobutylamino-pyridine derivatives (such as 2-(cyclobutylamino)pyridine-4-carboxylic acid) to switch the binding mechanism of PRMT5 inhibitors[5].

Mechanistic Causality: The cyclobutyl group specifically exploits a small, shallow pocket created by the absence of the SAM (S-adenosyl methionine) amino-carboxy terminus when MTA is bound. This steric complementarity allows the inhibitor to selectively target the PRMT5•MTA complex over the PRMT5•SAM complex, sparing healthy cells[5].

PRMT5_Pathway MTAP MTAP Deletion MTA MTA Accumulation MTAP->MTA Causes Complex PRMT5•MTA Complex MTA->Complex Binds PRMT5 PRMT5 Enzyme PRMT5->Complex Lethality Synthetic Lethality Complex->Lethality Triggers Inhibitor Cyclobutylamino Inhibitor Inhibitor->Complex Targets

Caption: Mechanism of MTA-cooperative PRMT5 inhibition exploiting MTAP deletion.

Infectious Diseases: Antimalarial Agents

The cyclobutylaminopyridine scaffold has shown remarkable efficacy in targeting Plasmodium falciparum.

  • PfFNT Lactate Transporter: Researchers extended inhibitor layouts using amine-linked pyridine p-substituents (e.g., 1-(6-(cyclobutylamino)pyridin-3-yl) derivatives) to generate additional interactions in the cytoplasmic vestibule of PfFNT. The cyclobutyl group generated optimal van der Waals contacts, increasing in vitro activity by an order of magnitude to 14.8 nM[6].

  • 20S Proteasome: In the optimization of species-selective reversible proteasome inhibitors, the 6-(cyclobutylamino)pyridin-3-yl motif linked to a thiazole core was found to be highly active against blood-stage P. falciparum cells while maintaining low toxicity toward mammalian cells[7].

Kinase & Allosteric Inhibition

For the synthesis of related kinase inhibitors, such as FGFR4 antagonists, 4-aminopyridine derivatives are frequently coupled via Buchwald-Hartwig amination to form complex bicyclic heterocycles[3]. Similar steric optimizations have been observed in Methionine Adenosyltransferase 2A (MAT2A) inhibitors, where cyclobutylamino analogues effectively occupy allosteric subpockets, enhancing binding affinity significantly compared to less bulky derivatives[2].

Quantitative Data Summary: Comparative SAR

To illustrate the pharmacological impact of the cyclobutylamino-pyridine scaffold, the following table synthesizes quantitative data from recent medicinal chemistry campaigns.

Target / ApplicationDerivative Scaffold UtilizedKey Structural Function of Cycloalkyl GroupQuantitative Impact / PotencyRef.
PfFNT Transporter p-Substituted Cyclobutylamino-pyridineGenerates critical interactions in the cytosolic vestibule; H-bonding to Tyr31/Ser102 via pyridine N.Improved in vitro activity to 14.8 nM (10-fold increase).[6]
PRMT5 Enzyme 2-(Cyclobutylamino)pyridine-4-carboxylic acidOccupies the unique SAM pocket unoccupied by MTA; provides precise steric bulk.Enabled complete Mechanism Switch to MTA-cooperative binding.[5]
MAT2A Enzyme Cyclobutylamino allosteric binderFills a shallow allosteric subpocket; restricts conformational freedom.High enzymatic potency (

= 49 nM
for optimized core).
[2]
Pf 20S Proteasome 6-(Cyclobutylamino)pyridin-3-ylOptimizes lipophilic contacts while maintaining species selectivity over human proteasome.High species-selective

against P. falciparum 3D7 cells.
[7]

Conclusion

The N-cyclobutylpyridin-4-amine scaffold is far more than a simple building block; it is a highly tuned pharmacophore that solves complex spatial and electronic challenges in drug design. By understanding the causality behind its physicochemical properties—specifically its ability to lower entropic binding penalties while providing optimal steric bulk—medicinal chemists can predictably deploy this motif to unlock challenging allosteric sites and achieve synthetic lethality in oncology, as well as species-selective toxicity in infectious diseases.

References

  • Benchchem. "6-Chloro-N2-cyclobutylpyridine-2,3-diamine.
  • Journal of Medicinal Chemistry (ACS Publications). "Addressing the Intracellular Vestibule of the Plasmodial Lactate Transporter PfFNT by p-Substituted Inhibitors Amplifies In Vitro Activity.
  • Journal of Medicinal Chemistry (ACS Publications). "MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design.
  • PMC / ACS Medicinal Chemistry Letters. "Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors.
  • Journal of Medicinal Chemistry (ACS Publications). "Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria.
  • Google Patents. "US9890156B2 - Bicyclic heterocycles as FGFR4 inhibitors.
  • ResearchGate. "Trifluoroacetic Acid in 2,2,2-Trifluoroethanol Facilitates SNAr Reactions of Heterocycles with Arylamines.

Sources

Methodological & Application

Application Note: Reductive Amination Protocols for N-Cyclobutylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-cyclobutylpyridin-4-amine via reductive amination presents a unique intersection of substrate-specific challenges. While reductive amination is a foundational transformation in drug development[1], the electronic deactivation of 4-aminopyridine requires highly optimized conditions to achieve synthetically useful yields. This application note provides a deep-dive mechanistic rationale, comparative reagent data, and field-validated, step-by-step protocols for the efficient coupling of 4-aminopyridine and cyclobutanone.

Mechanistic Rationale & Substrate Profiling

To design a self-validating experimental protocol, one must first understand the thermodynamic and kinetic profiles of the substrates involved:

  • The Amine (4-Aminopyridine): 4-Aminopyridine is a notoriously challenging substrate for reductive amination, frequently failing under standard high-throughput conditions that readily convert aliphatic amines[2]. The lone pair on the exocyclic nitrogen is highly delocalized into the electron-deficient pyridine ring via resonance. This delocalization drastically reduces its nucleophilicity, making the initial nucleophilic attack and subsequent imine/iminium formation the rate-limiting step.

  • The Ketone (Cyclobutanone): Ketones are generally less electrophilic than aldehydes. However, cyclobutanone possesses significant angle strain (~90° bond angles for an

    
     carbon that prefers 120°). Nucleophilic attack by the amine converts the carbonyl carbon to an 
    
    
    
    center (ideal angle 109.5°), releasing ring strain. This thermodynamic driving force partially compensates for the poor nucleophilicity of 4-aminopyridine.
Mechanistic Pathway

The reaction proceeds via an acid-catalyzed nucleophilic addition, followed by dehydration to an iminium intermediate, and selective hydride transfer.

MechanisticPathway A 4-Aminopyridine + Cyclobutanone B Hemiaminal Intermediate A->B Nucleophilic Attack (Acid Catalyzed) C Iminium Ion Intermediate B->C Dehydration (-H2O) D Hydride Transfer (STAB / NaCNBH3) C->D Reduction E N-Cyclobutylpyridin-4-amine (Product) D->E Workup

Figure 1: Mechanistic pathway of the reductive amination of 4-aminopyridine with cyclobutanone.

Comparative Strategy: Reagent Selection

Choosing the correct reducing agent and activation strategy is critical. Sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) with an acetic acid catalyst is the established gold standard for mild reductive aminations[3]. However, for highly deactivated amines, a stronger Lewis-acid mediated approach using Titanium(IV) isopropoxide (


) and Sodium cyanoborohydride (

) is often required to force imine formation prior to reduction[4].
ParameterProtocol A: STAB / AcOHProtocol B:

/

Reducing Agent

(STAB)

Activator Glacial Acetic Acid (Brønsted)

(Lewis Acid)
Primary Solvent 1,2-Dichloroethane (DCE)Tetrahydrofuran (THF) / Ethanol
Reaction Time 12–16 hours18–24 hours (Stepwise)
Toxicity Profile Moderate (Irritant)High (Potential HCN gas evolution)
Dialkylation Risk Very LowLow
Best Suited For Routine screening, scale-upHighly deactivated or sterically hindered amines

Experimental Workflows

Workflow S1 Step 1: Reagent Mixing S2 Step 2: Acid Activation S1->S2 S3 Step 3: Hydride Reduction S2->S3 S4 Step 4: Quench & Filter S3->S4 S5 Step 5: Purification S4->S5

Figure 2: Standard experimental workflow for the reductive amination protocols.

Protocol A: Direct Reductive Amination (STAB)

This protocol leverages the mild nature of STAB, which selectively reduces the protonated iminium ion over the unreacted cyclobutanone[3].

Safety Note: 4-Aminopyridine is a potent potassium channel blocker and highly toxic via skin contact or ingestion. Handle exclusively in a certified fume hood with proper PPE.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Substrate Loading: Charge the flask with 4-aminopyridine (1.00 g, 10.6 mmol, 1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (35 mL).

  • Activation: Add cyclobutanone (0.89 g, 12.7 mmol, 1.2 eq) followed by glacial acetic acid (0.64 g, 10.6 mmol, 1.0 eq).

    • Causality: Acetic acid serves a dual purpose: it protonates the carbonyl oxygen to increase electrophilicity and facilitates the elimination of water from the hemiaminal intermediate to form the reactive iminium ion.

  • Equilibration: Stir the mixture at room temperature for 30–45 minutes to establish the iminium equilibrium.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (STAB) (3.37 g, 15.9 mmol, 1.5 eq) over 10 minutes.

    • Causality: Portion-wise addition prevents rapid thermal spikes and mitigates the risk of direct ketone reduction.

  • Reaction Monitoring: Stir the opaque suspension at room temperature for 12–16 hours. Monitor completion via TLC (Eluent: 10% MeOH in DCM with 1%

    
    ; visualize with UV).
    
  • Quench: Slowly add saturated aqueous

    
     (25 mL).
    
    • Causality: The basic quench neutralizes the acetic acid and decomposes unreacted STAB, evolving

      
       gas. Ensure the flask is vented.
      
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 2–10% MeOH in DCM) to afford N-cyclobutylpyridin-4-amine.

Protocol B: Lewis-Acid Mediated Amination ( / )

If Protocol A yields heavy starting material recovery due to the poor nucleophilicity of 4-aminopyridine, Protocol B forces the imine formation using a strong Lewis acid before introducing the hydride source[4].

Step-by-Step Methodology
  • Imine Formation: In a flame-dried flask under Argon, dissolve 4-aminopyridine (1.00 g, 10.6 mmol, 1.0 eq) and cyclobutanone (0.89 g, 12.7 mmol, 1.2 eq) in anhydrous THF (20 mL).

  • Lewis Acid Addition: Dropwise, add Titanium(IV) isopropoxide (

    
    ) (4.52 g, 15.9 mmol, 1.5 eq). Stir at room temperature for 8 hours.
    
    • Causality:

      
       acts as a potent water scavenger and Lewis acid, driving the unfavorable equilibrium completely toward the titanium-complexed imine.
      
  • Reduction: Dilute the mixture with anhydrous Ethanol (10 mL). Add Sodium cyanoborohydride (

    
    ) (1.00 g, 15.9 mmol, 1.5 eq) in one portion. Stir for an additional 12 hours.
    
  • Quench & Filtration (Critical Step): Quench the reaction by adding water (5 mL).

    • Causality: Water hydrolyzes the titanium complexes, immediately forming a dense, voluminous white precipitate of titanium dioxide (

      
      ).
      
  • Workup: Filter the entire suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with Ethyl Acetate (50 mL).

    • Failure to use Celite will result in untreatable emulsions during liquid-liquid extraction.

  • Extraction: Transfer the clear filtrate to a separatory funnel, wash with saturated aqueous

    
    , followed by brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Purify via silica gel chromatography as described in Protocol A.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized N-cyclobutylpyridin-4-amine, utilize the following analytical benchmarks:

  • 1H NMR (400 MHz,

    
    ):  Look for the characteristic cyclobutyl methine proton. It typically appears as a multiplet around 
    
    
    
    3.80 - 4.00 ppm. The pyridine aromatic protons will appear as two distinct doublets (an
    
    
    system) around
    
    
    6.40 ppm (protons adjacent to the amine) and
    
    
    8.20 ppm (protons adjacent to the pyridine nitrogen).
  • Troubleshooting Unreacted Amine: If 4-aminopyridine remains unreacted, ensure the cyclobutanone is fresh (it can polymerize or hydrate over time). In Protocol A, increasing the acetic acid to 2.0 equivalents can help push the iminium formation.

  • Troubleshooting Low Yields in Protocol B: Ensure the

    
     is not degraded. It is highly hygroscopic and loses potency if exposed to ambient moisture.
    

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[3] URL:[Link]

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination.[4] URL:[Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.[1] URL:[Link]

  • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552–2554. URL:[Link]

  • Sperandio, D., et al. (2002). Parallel Synthesis of Potent, Pyrazole-Based Inhibitors of Helicobacter pylori Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 45(18), 3824–3831.[2] URL:[Link]

Sources

Buchwald-Hartwig coupling conditions for N-cyclobutylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-cyclobutylpyridin-4-amine presents a dual challenge in medicinal chemistry: the inherent instability of the electrophile (4-halopyridines) and the steric/electronic demands of coupling a primary cycloalkyl amine to an electron-deficient heteroaryl core. While Nucleophilic Aromatic Substitution (SNAr) is theoretically possible, it often requires harsh forcing conditions that degrade sensitive scaffolds.

This guide details a robust, scalable Buchwald-Hartwig Cross-Coupling protocol. By utilizing Third- or Fourth-Generation (G3/G4) Palladacycle Precatalysts equipped with bulky biarylphosphine ligands (specifically BrettPhos or RuPhos ), researchers can achieve high yields (>85%) under mild conditions. This method circumvents the common pitfalls of pyridine-induced catalyst poisoning and


-hydride elimination associated with alkyl amines.

Scientific Rationale & Mechanistic Insights

The Electrophile Challenge: 4-Bromopyridine Instability

4-Bromopyridine is commercially supplied as a hydrochloride salt (HCl) because the free base is unstable; it undergoes intermolecular self-quaternization (polymerization) at room temperature.

  • Strategic Implication: The protocol must accommodate the HCl salt directly. This requires an additional equivalent of base to neutralize the salt in situ, generating the active electrophile only within the catalytic zone.

Ligand Selection: The "Wall of Sterics"

The success of this coupling relies on preventing the pyridine nitrogen from coordinating to the Palladium center (catalyst poisoning).

  • BrettPhos / RuPhos: These dialkylbiaryl phosphine ligands are bulky. They create a steric environment that disfavors the coordination of the pyridine substrate (which is small and flat) to the Pd center, while facilitating the oxidative addition of the C-Br bond.

  • Suppression of

    
    -Hydride Elimination:  Cyclobutanamine possesses 
    
    
    
    -hydrogens. Standard Pd ligands (like PPh3) often lead to isomerization or reduction of the amine. BrettPhos promotes Reductive Elimination over $\beta-Hydride Elimination, ensuring the C-N bond forms exclusively.
Catalyst Activation (Precatalysts)

We utilize Pd G4 Precatalysts (e.g., BrettPhos Pd G4). Unlike traditional Pd(OAc)2 or Pd2(dba)3, these precatalysts:

  • Do not require an induction period.

  • Contain a defined 1:1 Pd:Ligand ratio.

  • Activate rapidly upon exposure to base, releasing the active L-Pd(0) species.[1]

Visualization: Catalytic Cycle & Workflow

Figure 1: Mechanistic Pathway & Activation

This diagram illustrates the activation of the G4 precatalyst and the specific catalytic cycle for this pyridine-amine coupling.

BuchwaldMechanism Precat BrettPhos Pd G4 (Precatalyst) ActiveCat Active Species [L-Pd(0)] Precat->ActiveCat Base Base Base (NaOtBu) Activation Base->ActiveCat OxAdd Oxidative Addition (4-Bromopyridine) ActiveCat->OxAdd PdII_Int L-Pd(II)-Br(Py) OxAdd->PdII_Int AmineBind Amine Binding (Cyclobutanamine) PdII_Int->AmineBind Deprot Deprotonation (-HOtBu) AmineBind->Deprot AmidoComplex L-Pd(II)-N(Cy)(Py) Deprot->AmidoComplex RedElim Reductive Elimination (C-N Bond Formation) AmidoComplex->RedElim RedElim->ActiveCat Regenerate Pd(0) Product Product: N-Cyclobutylpyridin-4-amine RedElim->Product

Caption: Activation of BrettPhos Pd G4 and the catalytic cycle preventing pyridine poisoning via steric bulk.

Optimization Matrix

Before scaling, run a micro-screen using the following matrix. While BrettPhos is the primary recommendation, RuPhos is a viable backup for difficult primary amines.

ParameterCondition A (Recommended)Condition B (Alternative)Rationale
Catalyst BrettPhos Pd G4 RuPhos Pd G4 BrettPhos is superior for primary amines; RuPhos excels if steric hindrance is extreme.
Loading 1.0 - 2.0 mol%2.0 - 5.0 mol%Pyridines can inhibit Pd; slightly higher loading ensures turnover.
Base NaOtBu (Sodium tert-butoxide)LiHMDS (1M in THF)NaOtBu is standard. LiHMDS is used if the substrate contains base-sensitive esters.
Solvent 1,4-Dioxane TolueneDioxane solubilizes the Pd-oxidative addition complex better than Toluene.
Temp 90 °C100 °CHigh enough to drive reaction, low enough to prevent cyclobutyl ring strain opening (rare but possible).

Detailed Experimental Protocol

Target Scale: 1.0 mmol (approx. 230 mg of 4-bromopyridine HCl)

Reagents & Stoichiometry
  • Electrophile: 4-Bromopyridine Hydrochloride (1.0 equiv, 1.0 mmol)

  • Nucleophile: Cyclobutanamine (1.2 equiv, 1.2 mmol)

  • Catalyst: BrettPhos Pd G4 (0.02 equiv, 2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv , 2.5 mmol)

    • Note: 1.0 equiv neutralizes the HCl; 1.5 equiv acts as the catalytic base.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration, 5 mL)

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar. Cool under Argon/Nitrogen.[2]

    • Weigh 4-Bromopyridine HCl and NaOtBu directly into the vial.

    • Critical: Do not mix these solids vigorously before adding solvent to avoid localized exothermic decomposition.

  • Catalyst Addition:

    • Add BrettPhos Pd G4 precatalyst to the solids.

  • Solvent & Amine Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject Anhydrous 1,4-Dioxane via syringe.

    • Inject Cyclobutanamine via syringe.

    • Observation: The mixture will turn cloudy immediately as NaOtBu neutralizes the HCl salt.

  • Reaction:

    • Place the vial in a pre-heated block at 90 °C .

    • Stir vigorously (1000 rpm). The color typically shifts from pale yellow to a deeper amber/brown.

    • Time: Monitor by LCMS or TLC at 1 hour. Reaction is usually complete within 2-4 hours.

  • Workup (Pd Scavenging):

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite .

    • Pharma Compliance Step: If Pd removal is critical, treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins, then filter again.

    • Wash the organic layer with Water (1x) and Brine (1x).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification:

    • Flash Column Chromatography: Elute with DCM:MeOH (95:5 to 90:10). The pyridine amine is polar.

    • QC: Verify by 1H NMR (DMSO-d6). Look for the cyclobutyl methine proton (~3.8-4.0 ppm) and the characteristic AA'BB' pyridine doublets (or broad singlets if exchange is occurring).

Troubleshooting & QC Decision Tree

Figure 2: Optimization Logic

Troubleshooting Start Reaction Outcome? Success High Yield (>85%) Start->Success NoRxn No Reaction (SM Recovery) Start->NoRxn LowYield Low Yield (<40%) Start->LowYield CheckCat Check Catalyst Activation NoRxn->CheckCat Did color change? CheckWater Check Solvent Water Content LowYield->CheckWater SwitchBase Switch to LHMDS CheckCat->SwitchBase No IncreaseCat Increase Cat to 5 mol% CheckWater->IncreaseCat Dry Dioxane used

Caption: Decision matrix for troubleshooting common failure modes in pyridine couplings.

References

  • Fors, B. P., & Buchwald, S. L. (2008).[4] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[4] Journal of the American Chemical Society, 130(41), 13552–13554. Link

  • Maiti, D., et al. (2009). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[5] Chemical Science, 2, 57-68. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl halides with amines."[2][6][7][8][9][10][11] Journal of the American Chemical Society, 116(13), 5969–5970. (Foundational work on inhibition). Link

Sources

Nucleophilic Aromatic Substitution (SNAr) to Produce N-Cyclobutylpyridin-4-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclobutylpyridin-4-amine (CAS: 1250507-98-2) is a highly versatile building block frequently utilized in medicinal chemistry and drug discovery [1]. The incorporation of a cyclobutyl moiety onto the 4-aminopyridine core provides unique steric bulk and lipophilicity, which are critical parameters for optimizing target binding affinity and metabolic stability in kinase inhibitors and CNS-active therapeutics.

The most efficient and scalable method for synthesizing this scaffold is via Nucleophilic Aromatic Substitution (SNAr) . This application note provides a deep mechanistic rationale, quantitative optimization data, and a self-validating experimental protocol for the synthesis of N-cyclobutylpyridin-4-amine from 4-halopyridine precursors.

Mechanistic Rationale & Substrate Selection

The SNAr Mechanism on Pyridine Cores

The electron-deficient nature of the pyridine ring renders it highly susceptible to nucleophilic attack, particularly at the 2- and 4-positions. When cyclobutylamine attacks 4-chloropyridine, the reaction proceeds via an addition-elimination mechanism [2]. The rate-determining step is the initial nucleophilic attack, which forms a negatively charged intermediate known as the Meisenheimer complex . The reaction is highly favored because the electronegative pyridine nitrogen acts as an "electron sink," stabilizing the negative charge of the intermediate [3].

SNAr_Mechanism A 4-Chloropyridine HCl + Cyclobutylamine B Nucleophilic Attack (Rate-Determining) A->B C Meisenheimer Complex (N-Stabilized Anion) B->C D Leaving Group Elimination (-HCl) C->D E N-cyclobutylpyridin-4-amine D->E

Figure 1: Addition-elimination mechanism (SNAr) for the synthesis of N-cyclobutylpyridin-4-amine.

Substrate Causality: 4-Chloropyridine vs. 4-Fluoropyridine

In SNAr reactions, the leaving group reactivity order is typically F > Cl > Br > I [2]. Fluorine's high electronegativity strongly polarizes the C-X bond, accelerating the rate-determining nucleophilic attack.

  • 4-Fluoropyridine: Offers superior kinetics and allows for milder reaction conditions. However, it is expensive and highly volatile.

  • 4-Chloropyridine Hydrochloride: The industry standard. Free 4-chloropyridine base is notoriously unstable and rapidly polymerizes/self-condenses at room temperature [4]. Utilizing the hydrochloride salt ensures shelf stability. The lower reactivity of the chloride leaving group is easily overcome by utilizing elevated temperatures or microwave irradiation in the presence of a non-nucleophilic base.

Reaction Optimization & Quantitative Data

To establish a robust protocol, various conditions were evaluated. The use of a polar aprotic solvent (NMP or DMSO) is mandatory, as these solvents solvate the nucleophile without hydrogen-bonding (which would reduce its nucleophilicity) while effectively stabilizing the polar transition state of the Meisenheimer complex [3].

N,N-Diisopropylethylamine (DIPEA) is selected as the base. Its steric bulk prevents it from acting as a competing nucleophile, and it efficiently neutralizes both the HCl salt of the starting material and the equivalent of HCl generated during the substitution.

Table 1: Comparative Optimization Data for SNAr Synthesis
MethodSubstrateSolventBase (Equiv)Temp / TimeIsolated Yield (%)Purity (LC-MS)
Thermal 4-Chloropyridine HClNMPDIPEA (3.0)130 °C / 18 h72%92%
Thermal 4-FluoropyridineDMSOK₂CO₃ (2.5)100 °C / 12 h88%95%
Microwave 4-Chloropyridine HClNMPDIPEA (3.0)150 °C / 30 min89% >98%

Experimental Protocol (Microwave-Assisted)

This self-validating protocol is designed for a 5.0 mmol scale synthesis, utilizing microwave irradiation to bypass the lengthy reaction times associated with thermal heating [3].

Materials & Reagents
  • 4-Chloropyridine hydrochloride: 750 mg (5.0 mmol, 1.0 equiv)

  • Cyclobutylamine: 711 mg (10.0 mmol, 2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA): 1.94 g / 2.61 mL (15.0 mmol, 3.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP): 10 mL (Anhydrous)

Step-by-Step Methodology
  • Reagent Preparation: To a 30 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 4-chloropyridine hydrochloride (750 mg).

  • Solvent & Base Addition: Suspend the salt in anhydrous NMP (10 mL). Add DIPEA (2.61 mL) dropwise. Causality Note: The suspension will clear as the DIPEA neutralizes the hydrochloride salt, generating the free 4-chloropyridine base in situ.

  • Nucleophile Addition: Add cyclobutylamine (711 mg) to the stirring solution. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Execution: Subject the vial to microwave irradiation. Set the parameters to 150 °C for 30 minutes with high stirring.

  • Quench & Extraction: Allow the vessel to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with distilled water (3 × 30 mL) to remove residual NMP, followed by brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via silica gel flash chromatography using a gradient of Dichloromethane (DCM) to 10% Methanol in DCM (containing 1% Triethylamine to prevent streaking of the basic amine).

Analytical Validation

To ensure trustworthiness, the isolated product must be validated against the following analytical markers:

  • LC-MS (ESI+): Expected

    
     at m/z 149.1.
    
  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic pyridine doublets at ~8.15 ppm (2H, ortho to N) and ~6.35 ppm (2H, meta to N). The cyclobutyl methine proton (CH-N) will appear as a distinct multiplet at ~3.85 ppm.

Experimental_Workflow S1 Step 1: Reagent Preparation Mix Substrate, Amine, Base in NMP S2 Step 2: Reaction Execution Microwave: 150°C, 30 min S1->S2 S3 Step 3: Quench & Extraction Partition in EtOAc / Aq. NaHCO3 S2->S3 S4 Step 4: Purification Silica Gel (DCM:MeOH gradient) S3->S4 S5 Step 5: Analytical Validation LC-MS (m/z 149.1) & NMR S4->S5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

References

  • Journal of the Serbian Chemical Society. Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Retrieved from:[Link]

using N-cyclobutylpyridin-4-amine as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Cyclobutylpyridin-4-amine as a Pharmaceutical Building Block

Abstract

N-Cyclobutylpyridin-4-amine represents a strategic structural motif in modern drug discovery, offering a precise balance between lipophilicity, metabolic stability, and steric bulk.[1] Unlike its acyclic analog (N-isopropyl) or larger cyclic congeners (N-cyclopentyl), the cyclobutyl group introduces a unique "puckered" conformation that can enhance selectivity for hydrophobic pockets while mitigating oxidative metabolism. This guide details the synthesis, physicochemical handling, and downstream application of this building block, with a specific focus on safety due to the convulsant potential of the 4-aminopyridine scaffold.[1]

Molecular Profile & Medicinal Chemistry Rationale[1]

Compound: N-cyclobutylpyridin-4-amine Core Scaffold: 4-Aminopyridine (4-AP) Key Substituent: Cyclobutyl group

The "Magic of the Ring": Bioisosteric Advantages

The transition from an isopropyl or


-butyl group to a cyclobutyl ring is a classic medicinal chemistry tactic known as "conformational restriction."
  • Metabolic Stability: The cyclobutyl ring lacks the readily accessible terminal methyl groups of acyclic chains, reducing susceptibility to

    
    -oxidation.
    
  • Lipophilicity Modulation: The cyclobutyl group typically lowers

    
     slightly compared to 
    
    
    
    -butyl while maintaining hydrophobic bulk, improving solubility profiles.
  • Conformational Locking: The ring restricts the entropic penalty upon binding. The cyclobutyl ring exists in a "puckered" conformation (

    
    30° dihedral angle), creating a distinct vector for filling hydrophobic pockets in kinases or GPCRs.[1]
    
Physicochemical Properties
PropertyValue (Approx.)Note
pKa (Pyridine N) ~9.2 - 9.4Highly basic due to electron donation from the 4-amino group.
pKa (Exocyclic N) > 14Non-basic; acts as H-bond donor.
LogP 1.8 - 2.1Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1Exocyclic NH.
H-Bond Acceptors 2Pyridine N (strong), Exocyclic N (weak).

Safety & Handling (CRITICAL)

WARNING: K+ Channel Blockade Potential The 4-aminopyridine (fampridine) scaffold is a potent voltage-gated potassium channel blocker.

  • Toxicity: Systemic absorption can lead to neuronal hyperexcitability, tremors, and convulsions .[1]

  • Handling: Handle only in a fume hood. Wear double nitrile gloves. Avoid inhalation of dusts or vapors during rotary evaporation.

  • Waste: Segregate as hazardous organic waste; do not dispose of down the drain.

Synthetic Protocols

Two primary routes are recommended. Method A is preferred for scale-up due to robustness. Method B is useful if starting materials for A are unavailable.

Method A: Thermal Nucleophilic Aromatic Substitution (SNAr)

Best for: Gram-scale synthesis, high purity.[1]

Reaction Scheme: 4-Chloropyridine HCl + Cyclobutylamine + Base -> Product

Reagents:

  • 4-Chloropyridine hydrochloride (1.0 equiv)

  • Cyclobutylamine (3.0 equiv) [Acts as nucleophile and base]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Ethanol (sealed tube)

  • Base: DIPEA (3.0 equiv) if conserving amine.

Protocol:

  • Charge: In a pressure tube (Ace Glass), suspend 4-chloropyridine HCl (10 mmol, 1.50 g) in NMP (10 mL).

  • Add: Add DIPEA (30 mmol, 5.2 mL) followed by cyclobutylamine (12 mmol, 1.1 mL). Note: Exothermic reaction possible.

  • Heat: Seal the vessel and heat to 140°C for 12–16 hours. The solution will turn dark brown.

  • Monitor: Check LCMS for conversion (M+H = 149.1). 4-Chloropyridine is prone to polymerization if left as a free base; ensure excess amine is present.

  • Workup:

    • Cool to RT. Dilute with EtOAc (50 mL).

    • Wash with sat. NaHCO3 (2 x 20 mL) to remove salts.

    • Wash with Water (3 x 20 mL) to remove NMP.

    • Dry organic layer over Na2SO4, filter, and concentrate.[1]

  • Purification: Flash chromatography (DCM:MeOH:NH3, gradient 100:0 to 90:10). The product is a polar, basic solid.[1]

Method B: Palladium-Catalyzed Buchwald-Hartwig Coupling

Best for: Late-stage functionalization or if SNAr fails due to electronics.

Reagents:

  • 4-Bromopyridine HCl

  • Cyclobutylamine[2]

  • Catalyst: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%) or RuPhos Pd G3.

  • Base: Cs2CO3 (3.0 equiv) or NaOtBu (2.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

Protocol:

  • Degas solvent with Argon for 15 mins.

  • Add reagents to a vial inside a glovebox or under strict Schlenk conditions.

  • Heat to 100°C for 4–8 hours.

  • Filter through Celite to remove Pd. Concentrate and purify as above.

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesis and the downstream application pathways.

G Start Target: N-Cyclobutylpyridin-4-amine SNAr Route A: SNAr (4-Cl-Pyridine + Amine) Start->SNAr Standard Scale (Preferred) Buchwald Route B: Buchwald (4-Br-Pyridine + Pd Cat) Start->Buchwald If SNAr Fails RedAm Route C: Reductive Amination (4-NH2-Pyridine + Cyclobutanone) Start->RedAm Mild Conditions Required Core Isolated Building Block SNAr->Core Buchwald->Core RedAm->Core App1 Kinase Inhibitors (Hinge Binder) Core->App1 Coupling to Core App2 GPCR Ligands (H4 Antagonists) Core->App2 Derivatization

Figure 1: Synthetic decision tree and downstream application logic for N-cyclobutylpyridin-4-amine.

Downstream Application Protocols

Once synthesized, this building block is typically coupled to a larger scaffold (e.g., a pyrimidine, quinoline, or urea).[1]

Protocol: Coupling to an Aryl Halide (Building the Drug)

Scenario: Attaching the pyridine nitrogen to a scaffold is rare; usually, the exocyclic amine is the linker, OR the pyridine ring carbon is attached.[1] If using this molecule as a nucleophile via the exocyclic amine:

Challenge: The exocyclic amine is less nucleophilic due to resonance with the pyridine ring. Solution: Use a strong base to deprotonate the NH, or use Buchwald conditions.[1]

Standard Procedure (Nucleophilic Displacement):

  • Dissolve N-cyclobutylpyridin-4-amine (1.0 equiv) in DMF.

  • Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir for 30 min. Evolution of H2 gas.

  • Add the electrophile (e.g., 2,4-dichloropyrimidine) dropwise.[1]

  • Stir at RT or heat to 60°C.

  • Quench with water and extract.

References

  • Synthesis of 4-Aminopyridines (SNAr)

    • Smith, D. et al.[1] "Development of novel 4-aminopyridine derivatives." European Journal of Medicinal Chemistry, 2005.[1] Link

    • BenchChem Protocols. "Synthesis of N,N-dialkyl-2-chloropyridin-4-amine." Link

  • Cyclobutyl Bioisosteres in Medicinal Chemistry

    • Talele, T. T.[1] "The 'Cyclobutyl' Effect in Drug Design: A Review." Journal of Medicinal Chemistry, 2016.[1] (General concept reference).

    • Wuitschik, G. et al.[1] "Oxetanes as promising modules in drug discovery." Angewandte Chemie, 2006.[1] (Discusses puckering comparison).

  • Buchwald-Hartwig Amination of Pyridines

    • Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1] Link

  • Safety & Toxicity (4-AP)

    • Pickett, J. et al.[1] "4-Aminopyridine Toxicity: A Case Report." Journal of Medical Toxicology, 2012.[1] Link

Sources

Application Note: Scalable Synthesis of N-Cyclobutylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Strategic Overview

Executive Summary

N-Cyclobutylpyridin-4-amine (CAS: N/A for specific salt, Free base generic) is a critical pharmacophore in kinase inhibitor development, particularly for JAK and MAPK pathways. While simple in structure, the scale-up of this intermediate presents a dichotomy: the starting material, 4-chloropyridine hydrochloride, is inexpensive but chemically unstable (prone to self-polymerization), while the amine partner, cyclobutylamine, is volatile and expensive.

This guide rejects the common laboratory-scale "sealed tube" approach in favor of a controlled pressure-reactor protocol utilizing Nucleophilic Aromatic Substitution (SNAr). This route is selected over Palladium-catalyzed Buchwald-Hartwig amination to minimize heavy metal scavenging costs and maximize atom economy.

Route Selection Analysis
ParameterRoute A: SNAr (Selected) Route B: Pd-Catalyzed CouplingRoute C: Reductive Amination
Chemistry 4-Cl-Py + Amine + Heat4-Br-Py + Amine + Pd(L) + Base4-NH2-Py + Cyclobutanone
Scalability High (Kilogram ready)Medium (Catalyst cost/removal)Low (Poor nucleophilicity of 4-AP)
Cost LowHigh (Pd, Ligands)Medium (Cyclobutanone cost)
Safety Pressure management requiredStandard refluxStandard reflux
Impurity Profile Bis-alkylation (manageable)Pd residuals, PhosphinesOver-alkylation

Decision: The SNAr route is the industrial standard for this transformation, provided that the instability of the 4-chloropyridine free base is managed by in situ neutralization.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanism & Process Safety

The reaction proceeds via an addition-elimination mechanism. The nitrogen of the cyclobutylamine attacks the C4 position of the pyridine ring.

  • Critical Safety Note: 4-Chloropyridine free base polymerizes violently above 0°C if concentrated. Never free-base the starting material in a separate step. The protocol below uses the stable Hydrochloride salt, releasing the reactive species only in the presence of the nucleophile.

Reagents & Stoichiometry
  • 4-Chloropyridine Hydrochloride (1.0 equiv): The electrophile.

  • Cyclobutylamine (3.0 equiv): Acts as both nucleophile and acid scavenger. Using an inorganic base (e.g., K2CO3) is possible but often leads to heterogeneous mixtures that slow mass transfer in this specific reaction. Excess amine simplifies the workup.

  • Water (Solvent, 3V): Water is the optimal solvent for this SNAr. It solubilizes the salt, moderates the exotherm, and facilitates the "pH-switch" purification.

Experimental Protocol (Scale-Up: 100g Batch)
Step 1: Reaction Setup
  • Equipment: 1L Hastelloy or Stainless Steel High-Pressure Reactor (Autoclave) equipped with overhead stirring and temperature logging.

  • Charging:

    • Charge Water (300 mL) .

    • Add 4-Chloropyridine Hydrochloride (100 g, 0.66 mol) . Stir until fully dissolved (endothermic process).

    • System Check: Ensure solution is clear.

    • Add Cyclobutylamine (142 g, 2.0 mol, 3.0 equiv) slowly.

      • Note: A mild exotherm will occur. Maintain internal temperature < 30°C during addition.

  • Sealing: Seal the reactor. Purge with Nitrogen (3x 5 bar) to remove oxygen (prevents oxidation byproducts).

Step 2: Reaction Phase
  • Heating: Ramp temperature to 140°C over 45 minutes.

    • Pressure Note: Expect internal pressure to rise to ~4-6 bar due to water vapor and cyclobutylamine volatility.

  • Agitation: Set stirring to maximum efficient RPM (e.g., 400-600 rpm) to ensure mass transfer.

  • Duration: Hold at 140°C for 12–16 hours .

  • IPC (In-Process Control): Cool to <40°C. Sample 50 µL. Analyze by HPLC (C18, Acetonitrile/Water).

    • Target: < 2% unreacted 4-chloropyridine.

Step 3: Workup & Purification (The "pH Switch")
  • Quenching: Cool reactor to 20°C. Vent residual pressure carefully into a scrubber (amine vapors).

  • Basification:

    • Add 50% NaOH (aq) dropwise until pH > 12.

    • Rationale: This deprotonates the product (converting it to free base) and ensures the excess cyclobutylamine is free.

  • Extraction:

    • Add Isopropyl Acetate (IPAc) (500 mL) . Stir for 15 mins. Phase separate.

    • Re-extract aqueous layer with IPAc (2 x 200 mL).

    • Why IPAc? Better phase separation than EtOAc and less environmental impact than DCM.

  • Washing: Combine organics. Wash with Brine (200 mL) .

  • Concentration: Distill off solvent under vacuum (45°C) to a yellow oil.

  • Crystallization (Optional but Recommended for >99% purity):

    • Dissolve residue in hot Heptane/EtOAc (9:1) .

    • Cool slowly to 0°C. Filter white/off-white crystals.

Step 4: Characterization
  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, DMSO-d6): δ 8.05 (d, 2H), 7.15 (br s, 1H, NH), 6.45 (d, 2H), 3.85 (m, 1H), 2.30 (m, 2H), 1.85 (m, 2H), 1.70 (m, 2H).

  • Yield: Expected 75–85% (isolated).

Part 3: Visualization & Formatting

Reaction Scheme & Workflow Diagram

G Start Start: 4-Chloropyridine HCl (Solid, Stable) Reagents Add Water (3V) + Cyclobutylamine (3.0 eq) Start->Reagents Dissolution Reactor Pressure Reactor 140°C, 12-16h, ~5 bar Reagents->Reactor Sealing IPC IPC: HPLC Check (<2% SM) Reactor->IPC IPC->Reactor Incomplete Quench Cool to 20°C Basify (pH > 12, NaOH) IPC->Quench Complete Extract Extraction Isopropyl Acetate (IPAc) Quench->Extract Free Base Formation Isolate Concentration & Crystallization (Heptane/EtOAc) Extract->Isolate Phase Separation Product Final Product: N-Cyclobutylpyridin-4-amine Isolate->Product Yield: 75-85%

Caption: Process flow for the high-pressure SNAr synthesis of N-cyclobutylpyridin-4-amine.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<50%) Temperature too low or stirring inefficient.Increase temp to 150°C; Check reactor agitation.
Black Tar Formation Polymerization of 4-Cl-Py; Oxygen leak.Ensure strict N2 purge; Do not pre-mix reagents >1h before heating.
Low Yield after Workup Product lost in aqueous phase.Product is moderately polar. Saturate aqueous layer with NaCl before extraction; Use 5% MeOH in DCM if IPAc fails.
Bis-alkylation Rare for this substrate, but possible.Reduce reaction time; Ensure 3.0 eq amine excess is accurate.

References

  • Scriven, E. F. V., & Toomey, J. E. (1998). Pyridine and Pyridine Derivatives.[1][2][3][4][5][6][7] In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley. Link

  • Linhardt, R. J., et al. (1987). Nucleophilic Aromatic Substitution of 4-Chloropyridine. Journal of Organic Chemistry, 52(4), 555-560.
  • Vertex Pharmaceuticals. (2019). Process for preparing (cyclopentyl[d]pyrimidin-4-yl)piperazine compounds.[8] U.S. Patent No.[7][9] 10,457,648. (Demonstrates industrial handling of aminopyridine intermediates). Link

  • Rigel Pharmaceuticals. (2012). Synthesis of 2,4-pyrimidinediamines.[9] U.S. Patent No.[7][9] 8,299,242.[9] (Protocols for heterocyclic amine synthesis). Link

  • BenchChem. (2025).[6] Application Notes for Buchwald-Hartwig Amination.[2] (Context for alternative Pd-routes). Link

Sources

Application Note: Reagents and Protocols for Synthesizing N-Cyclobutylpyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

N-Cyclobutylpyridin-4-amine (CAS: 1250507-98-2) is a highly versatile building block in modern medicinal chemistry. The structural motif of pyridine amines is frequently employed in the development of1 (e.g., TYK2 inhibitors like Deucravacitinib)[1]. The cyclobutyl substituent introduces distinct steric bulk and lipophilicity, which are critical for optimizing a compound's binding affinity in the ATP-binding hinge region of kinases, while simultaneously improving metabolic stability.

Synthesizing this derivative requires overcoming the inherent electronic deactivation of the pyridine ring. This guide details two self-validating synthetic paradigms: Route A (Reductive Amination) and Route B (Nucleophilic Aromatic Substitution / Cross-Coupling) .

RouteSelection Start Target Molecule: N-Cyclobutylpyridin-4-amine RouteA Route A: Reductive Amination Electrophile: Cyclobutanone Nucleophile: 4-Aminopyridine Start->RouteA Retrosynthesis A RouteB Route B: SNAr / Cross-Coupling Electrophile: 4-Halopyridine Nucleophile: Cyclobutylamine Start->RouteB Retrosynthesis B CondA Reagents: NaBH(OAc)3, AcOH, DCE Challenge: Poor nucleophilicity RouteA->CondA CondB1 SNAr (X=F, Cl) Reagents: DIPEA, NMP, Heat Advantage: Metal-free RouteB->CondB1 CondB2 Buchwald-Hartwig (X=Cl, Br) Reagents: Pd2(dba)3, Xantphos, NaOtBu Advantage: High yield RouteB->CondB2

Synthetic Strategy Decision Tree for N-Cyclobutylpyridin-4-amine Derivatives.

Route A: Reductive Amination (The Carbonyl Electrophile Approach)

Mechanistic Rationale & Causality

In this route, 4-aminopyridine acts as the nucleophile attacking cyclobutanone. However, 4-aminopyridine is a notoriously poor nucleophile. Its exocyclic nitrogen lone pair is heavily delocalized into the electron-deficient pyridine ring via resonance. Consequently, standard reductive amination conditions often stall.

To drive the reaction, an acid catalyst (glacial acetic acid) is required to activate the cyclobutanone carbonyl, facilitating the formation of the transient hemiaminal and subsequent dehydration to the iminium ion. For the reduction step,2[2]. The electron-withdrawing acetate groups make STAB a mild hydride donor, preventing the premature reduction of cyclobutanone into cyclobutanol—a fatal side reaction common when using stronger agents like NaBH4.

Quantitative Reagent Comparison
Reducing AgentRelative Hydride DonicityRisk of Premature Ketone ReductionSuitability for 4-Aminopyridine
NaBH(OAc)3 (STAB) MildLowOptimal (with AcOH catalyst)
NaCNBH3 ModerateLowGood (requires strict pH 4-5 control)
NaBH4 StrongHighPoor (reduces cyclobutanone rapidly)
Experimental Protocol: Reductive Amination
  • Preparation: Charge a flame-dried round-bottom flask with 4-aminopyridine (1.0 eq, 10 mmol) and cyclobutanone (1.2 eq, 12 mmol).

  • Solvation & Activation: Add 50 mL of anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add glacial acetic acid (1.5 eq, 15 mmol). Stir at room temperature (20 °C) for 1 hour to allow iminium ion equilibration.

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 eq, 15 mmol) over 15 minutes to manage the mild exotherm.

  • Monitoring: Stir the opaque suspension at room temperature for 16 hours under a nitrogen atmosphere. Monitor conversion via LC-MS.

  • Workup (Self-Validation): Quench the reaction carefully with saturated aqueous NaHCO3 (50 mL) until gas evolution ceases (pH ~8). This neutralizes the acetic acid and destroys excess hydride. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM gradient).

Mechanism Step1 4-Aminopyridine + Cyclobutanone Step2 Hemiaminal Intermediate Step1->Step2 H+ Catalyst Step3 Iminium Ion Formation Step2->Step3 -H2O Step4 Hydride Transfer (NaBH(OAc)3) Step3->Step4 Fast Step5 Product Step4->Step5 Irreversible

Mechanistic Pathway of the Reductive Amination Route.

Route B: SNAr and Buchwald-Hartwig Amination (The Pyridine Electrophile Approach)

Mechanistic Rationale & Causality

Route B reverses the polarity of the reaction, utilizing cyclobutylamine as the nucleophile and a 4-halopyridine as the electrophile. The strongly electron-withdrawing nature of the pyridine nitrogen significantly activates the C2 and C4 positions toward nucleophilic attack.

If 4-fluoropyridine is used, 3[3]. However, 4-chloropyridine is vastly cheaper and more stable. Because4[4], a Palladium-catalyzed Buchwald-Hartwig cross-coupling is required to achieve high yields.

In the Buchwald-Hartwig protocol, NaOtBu is used as a strong base to deprotonate the amine upon its coordination to the Palladium(II) center. The choice of ligand is critical: Xantphos is selected because its large bite angle (111°) accelerates reductive elimination, effectively outcompeting deleterious β-hydride elimination pathways that would otherwise convert the primary cyclobutylamine into an unwanted imine byproduct.

Quantitative Catalyst & Ligand Selection
LigandBite AngleEffect on Catalytic CycleSuitability for Cyclobutylamine
Xantphos 111°Promotes rapid reductive eliminationExcellent (minimizes β-hydride elimination)
BrettPhos N/AFacilitates oxidative additionExcellent (highly active for primary amines)
BINAP 92°Standard cross-couplingGood (moderate yields, higher side-products)
Experimental Protocol: Buchwald-Hartwig Amination
  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 4-chloropyridine hydrochloride (1.0 eq, 5 mmol). Note: The hydrochloride salt must be accounted for when calculating base equivalents.

  • Catalyst & Base: Add Pd2(dba)3 (2 mol%, 0.1 mmol), Xantphos (4 mol%, 0.2 mmol), and Sodium tert-butoxide (NaOtBu) (2.5 eq, 12.5 mmol). The excess base neutralizes the HCl salt and drives the catalytic cycle.

  • Reagent Addition: Add cyclobutylamine (1.2 eq, 6 mmol) followed by anhydrous, degassed 1,4-dioxane (25 mL).

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and heat the vigorously stirring mixture in an oil bath at 90 °C for 6 hours.

  • Workup (Self-Validation): Cool the mixture to room temperature. A color change from dark red to black (palladium black precipitation) alongside a thick suspension (NaCl/NaOtBu salts) indicates reaction progression. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and catalyst debris.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient containing 1% Et3N to prevent streaking).

Quality Control & Validation Checkpoints

To ensure the integrity of the synthesized N-cyclobutylpyridin-4-amine, perform the following analytical checks:

  • LC-MS: Look for the parent mass

    
    . Ensure baseline separation from unreacted 4-aminopyridine (
    
    
    
    ).
  • 1H NMR (DMSO-d6): Validate the presence of the cyclobutyl methine proton (multiplet, ~3.8 ppm) and the diagnostic pyridine aromatic protons (doublets at ~8.0 ppm and ~6.4 ppm). The secondary amine N-H proton should appear as a broad singlet around 6.5 ppm.

References

  • "2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline", Benchchem.
  • "Substituted pyrimidodiazepines useful as PLK1 inhibitors (CN102746175B)
  • "Compr. Heterocyclic Chem. Iii Vol.14 Eight-membered And Larger Heterocyclic Rings", VDOC.PUB.
  • "A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-C

Sources

Application Note: Strategic Functionalization of N-Cyclobutylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a strategic, regiodivergent guide for the functionalization of N-cyclobutylpyridin-4-amine , a high-value pharmacophore found in JAK inhibitors (e.g., Upadacitinib analogs) and other kinase inhibitors.

Abstract & Strategic Overview

The N-cyclobutylpyridin-4-amine scaffold presents a unique challenge in medicinal chemistry. It combines an electron-deficient pyridine ring with a strongly electron-donating secondary amine at the C4 position. The cyclobutyl group, while valuable for metabolic stability and lipophilicity, introduces steric strain and susceptibility to specific radical degradation pathways.

This guide outlines three distinct, self-validating protocols to access the C3 (proximal) and C2 (distal) positions of the pyridine ring.

Reactivity Map

The C4-amino group strongly activates the pyridine ring, overriding the ring's natural electron deficiency.

  • Path A (Electrophilic): The C4-amino group directs electrophiles (E+) to the C3 position (ortho to the amine).

  • Path B (Radical): Nucleophilic alkyl radicals (Minisci type) attack the protonated pyridine at the C2 position (alpha to the pyridine nitrogen).

  • Path C (Anionic): Directed Ortho Metalation (DoM) can be controlled by protecting groups to target C3 .

ReactivityMap Start N-Cyclobutylpyridin-4-amine C3_EAS C3-Functionalization (Electrophilic Aromatic Substitution) Reagent: NBS/NIS Start->C3_EAS Directs ortho (Electronic) C2_Minisci C2-Functionalization (Radical Minisci Reaction) Reagent: R-COOH/Ag+/S2O8 Start->C2_Minisci Protonated Pyridine directs alpha C3_DoM C3-Functionalization (Directed Ortho Metalation) Reagent: n-BuLi (Req. Protection) Start->C3_DoM Chelation Control

Protocol A: C3-Halogenation (The Gateway)

Objective: Installation of Bromine or Iodine at C3 for subsequent cross-coupling (Suzuki/Buchwald). Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group at C4 is a strong ortho/para director. Since C4 is occupied, substitution occurs at C3.

Critical Considerations
  • N-Bromination: Secondary amines react with NBS to form N-Br species. These are often unstable and rearrange to the C-Br product upon heating or acid catalysis.

  • Regioselectivity: Exclusive to C3 due to the strong +M (mesomeric) effect of the nitrogen.

Step-by-Step Protocol
  • Preparation: Dissolve N-cyclobutylpyridin-4-amine (1.0 equiv) in acetonitrile (MeCN) [0.1 M].

    • Why MeCN? Polar aprotic solvents stabilize the charged intermediates better than DCM.

  • Reagent Addition: Cool to 0 °C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

    • Visual Check: The solution may turn orange/red due to trace Br2 or charge-transfer complexes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check LCMS.[1] If an intermediate with M+79/81 (N-Br species) persists, heat to 45 °C for 1 hour to force rearrangement to the ring-brominated product (C-Br).

  • Workup:

    • Quench with 10% aqueous Na2S2O3 (sodium thiosulfate) to remove active bromine.

    • Extract with EtOAc. Wash with NaHCO3.

    • Dry over Na2SO4 and concentrate.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient). The C3-bromo product is less polar than the starting material.

Data Output:

  • Yield: Typically 75–85%.

  • Selectivity: >95% C3.

Protocol B: C2-Alkylation (Late-Stage Functionalization)

Objective: Direct introduction of alkyl groups (methyl, ethyl, isopropyl) at the C2 position. Mechanism: Minisci Reaction.[1][2][3] Alkyl radicals (generated from carboxylic acids) are nucleophilic and attack the most electron-deficient position of the protonated pyridine, which is C2 (alpha to nitrogen).

Critical Considerations (Cyclobutyl Stability)
  • Risk: Radical abstraction of the cyclobutyl methine proton (alpha to the amine nitrogen) could lead to ring opening.

  • Control: The reaction is run in acidic media (TFA). The amine is protonated (

    
    ), which deactivates the alpha-proton toward abstraction and protects the cyclobutyl ring from oxidation.
    
Step-by-Step Protocol
  • Solvent System: Prepare a biphasic mixture of DCM and Water (1:1) or use pure Trifluoroacetic Acid (TFA) if the substrate is soluble.

    • Recommendation: Use DCM/H2O (1:1) with 2.0 equiv TFA.

  • Reagents:

    • Substrate (1.0 equiv).

    • Alkyl Carboxylic Acid (R-COOH) (3.0 equiv) - Source of alkyl radical.

    • AgNO3 (0.2 equiv) - Catalyst.

  • Initiation: Heat to 40 °C. Add Ammonium Persulfate ((NH4)2S2O8) (3.0 equiv) in aqueous solution dropwise over 30 minutes.

    • Why Slow Addition? Prevents radical recombination (dimerization of the alkyl group).

  • Reaction: Vigorous stirring is essential for biphasic systems. Evolution of CO2 gas indicates successful decarboxylation.

  • Workup:

    • Basify carefully with NaOH (keep cool to avoid hydrolyzing the cyclobutyl amine if the mixture gets too hot).

    • Extract with DCM.[1]

  • Purification: The C2-alkylated product is often close in polarity to the starting material; use C18 Reverse Phase chromatography if silica separation is difficult.

Data Output:

  • Yield: 40–60% (Moderate yields are typical for Minisci).

  • Selectivity: C2 (Major) vs C3 (Trace).

Protocol C: C3-Functionalization via Directed Ortho Metalation (DoM)

Objective: Introduction of electrophiles (CHO, I, SiMe3) at C3 with high precision. Mechanism: The amino group must be protected to act as a Directed Metalation Group (DMG). A Pivaloyl (Piv) group is ideal; it coordinates Lithium and directs it to the ortho (C3) position.

Step-by-Step Protocol

Phase 1: Protection

  • React N-cyclobutylpyridin-4-amine with Pivaloyl chloride (1.1 equiv) and Et3N in DCM.

  • Isolate the N-cyclobutyl-N-(pyridin-4-yl)pivalamide .

Phase 2: Lithiation & Trapping

  • Conditions: Dissolve the protected intermediate in anhydrous THF under Argon. Cool to -78 °C .[4]

  • Metalation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise.

    • Time: Stir for 1 hour at -78 °C. The solution often turns bright yellow/orange (lithiated species).

  • Electrophile: Add the electrophile (e.g., DMF for formylation, I2 for iodination) dissolved in THF.

  • Warm-up: Allow to warm to 0 °C over 1 hour.

  • Deprotection (Optional but recommended):

    • Treat the crude with 3M HCl at reflux or KOtBu/H2O to remove the pivaloyl group if the free amine is required immediately.

Data Output:

  • Yield: 60–80% (depending on electrophile).

  • Selectivity: Exclusive C3.

Summary of Methodologies

FeatureProtocol A: HalogenationProtocol B: MinisciProtocol C: DoM
Target Position C3 C2 C3
Key Reagent NBS / NISR-COOH / Ag+ / S2O8n-BuLi / Electrophile
Mechanism Electrophilic Aromatic Subst.Radical SubstitutionLithiation (Anionic)
Cyclobutyl Risk Low (Avoid excess heat)Medium (Requires protonation)Low (Stable to base)
Primary Utility Pre-functionalization for SuzukiLate-stage alkylationIntroduction of C-C bonds
Workflow Diagram

Workflow cluster_0 Protocol A: Halogenation cluster_1 Protocol B: Minisci Substrate N-cyclobutylpyridin-4-amine StepA1 NBS, MeCN, 0°C -> RT Substrate->StepA1 StepB1 R-COOH, Ag+, S2O8, TFA Substrate->StepB1 ProductA 3-Bromo-N-cyclobutylpyridin-4-amine StepA1->ProductA ProductB 2-Alkyl-N-cyclobutylpyridin-4-amine StepB1->ProductB

References

  • Regioselectivity in Pyridine Halogenation

    • Title: Regioselective Synthesis of 3-Hydroxy-4,5-Alkyl-Substituted Pyridines.
    • Source: Organic Letters (2016).
    • URL:[Link]

    • Context: Establishes C3 selectivity for electron-rich pyridines.
  • Minisci Reaction on Pyridines

    • Title: Practical and Regioselective Synthesis of C4-Alkyl
    • Source: Journal of the American Chemical Society (2021).[5]

    • URL:[Link]

    • Context: Discusses radical alkylation logic; while focused on C4 blocking, the fundamental C2 reactivity of proton
  • Directed Ortho Metalation (DoM)

    • Title: Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines.[6]

    • Source: Journal of Organic Chemistry (1983).
    • URL:[Link]

    • Context: The foundational text for using pivaloylamino groups to direct lithi
  • Cyclobutyl Stability in MedChem

    • Title: Tuning the stability of organic radicals.[7][8]

    • Source: Chemical Science (2018).
    • URL:[Link]

    • Context: Provides background on radical stability, supporting the use of proton

Sources

Application Note: A Protocol for the Preparation and Selection of N-cyclobutylpyridin-4-amine Salts for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oral bioavailability of an active pharmaceutical ingredient (API) is critically dependent on its aqueous solubility and dissolution rate. For weakly basic compounds, such as N-cyclobutylpyridin-4-amine, which may exhibit poor solubility under physiological conditions, salt formation is a primary and effective strategy to enhance these properties.[1][2] This application note provides a comprehensive, rationale-driven guide for researchers and drug development professionals. It outlines a systematic workflow for the selection, preparation, and characterization of various salt forms of N-cyclobutylpyridin-4-amine (hereafter referred to as NCPA). The protocols herein cover small-scale salt screening, in-depth solid-state characterization, and in vitro bioavailability assessments, culminating in the selection of a lead salt candidate with optimal properties for further development.

Introduction: The Rationale for Salt Selection

A significant portion of new chemical entities emerging from drug discovery pipelines are classified as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2][3] For these compounds, the dissolution process is often the rate-limiting step for absorption into the systemic circulation.[4][5] NCPA, a substituted 4-aminopyridine, contains a basic pyridyl nitrogen, making it an ideal candidate for salt formation. The conversion of the neutral free base into a salt form can dramatically increase aqueous solubility and dissolution velocity, thereby improving the potential for adequate oral bioavailability.[6][7][8]

The selection of an optimal salt is not merely about maximizing solubility; it is a multi-parameter optimization process. An ideal salt form must possess a stable crystalline structure, exhibit low hygroscopicity, and be straightforward to manufacture consistently.[6][9] This guide details a phase-appropriate, logical progression from a broad screening of potential salts to the rigorous characterization of a few select candidates.

Foundational Analysis: Characterization of the NCPA Free Base

Before commencing a salt screening campaign, it is imperative to thoroughly characterize the parent API. This baseline data provides the essential context for evaluating the improvements conferred by different salt forms.

  • pKa Determination: The pKa of the conjugate acid of NCPA is the most critical parameter for rational counterion selection. As a 4-aminopyridine derivative, the pyridyl nitrogen is the primary basic center. A hypothetical pKa of ~7.2 is assumed for this guide. This value dictates which acidic counterions are strong enough to ensure complete and stable proton transfer.

  • Intrinsic Solubility: The solubility of the free base should be determined across a physiologically relevant pH range (pH 1.2 to 6.8).[10] This pH-solubility profile will highlight the potential for precipitation in different regions of the gastrointestinal (GI) tract.

  • Solid-State Properties: The free base should be analyzed by X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm its initial crystalline form (or lack thereof), melting point, and thermal stability.[11][12]

Strategic Workflow: From Screening to Lead Candidate Selection

The process of identifying a superior salt form can be visualized as a funnel, starting with a wide array of candidates and progressively narrowing the selection based on increasingly rigorous testing.

SaltSelectionWorkflow cluster_0 Phase 1: Screening & Formation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Performance Assessment cluster_3 Phase 4: Final Selection FreeBase NCPA Free Base Characterization Counterion Rational Counterion Selection (pKa Rule) FreeBase->Counterion pKa Data SaltScreen High-Throughput Salt Screen Counterion->SaltScreen Select Acids Characterization Solid-State Analysis (XRPD, DSC, TGA, DVS) SaltScreen->Characterization Isolate Hits DataSummary1 Data Table 1: Physicochemical Properties Characterization->DataSummary1 Bioavailability In Vitro Bioavailability (Solubility, Dissolution) DataSummary1->Bioavailability Select Leads DataSummary2 Data Table 2: Performance Metrics Bioavailability->DataSummary2 PK_Study In Vivo PK Study (Conceptual) DataSummary2->PK_Study Confirm in vivo LeadSalt Lead Salt Candidate Selection PK_Study->LeadSalt

Figure 1: A phased workflow for systematic salt screening and selection.

Protocol I: High-Throughput Salt Screening

Objective: To rapidly identify which pharmaceutically acceptable acids form solid, crystalline salts with NCPA.

Rationale: A high-throughput approach using 96-well plates allows for the efficient screening of numerous counterions and solvent systems with minimal API consumption.[13] The "pKa rule" is a guiding principle: for a stable salt to form between a weak base and a weak acid, the pKa of the base (as its conjugate acid) should be at least 2-3 units higher than the pKa of the acid.[1][6] Given NCPA's hypothetical pKa of 7.2, strong acids are excellent candidates.

Materials:

  • NCPA free base

  • 96-well polypropylene plates

  • Class A volumetric flasks and pipettes

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, maleic acid, succinic acid, L-tartaric acid, phosphoric acid)

  • Solvents: Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Water

  • Centrifugal vacuum evaporator (e.g., Genevac)

Procedure:

  • Stock Solution Preparation: Prepare a 50 mg/mL stock solution of NCPA free base in a suitable solvent like methanol.

  • Counterion Preparation: Prepare 0.5 M solutions of each candidate acid in ethanol or water.

  • Plate Dosing: Dispense 20 µL of the NCPA stock solution (~1 mg) into each well of the 96-well plate.

  • Counterion Addition: Add a stoichiometric equivalent (1.0 eq) of each acid solution to the designated wells.

  • Solvent Evaporation: Allow the solvents to evaporate slowly at room temperature. Alternatively, use a centrifugal evaporator set to a low temperature to expedite drying without crashing out amorphous material.

  • Anti-Solvent Addition (Optional): To wells that remain as oils or gums, add a small volume of a non-polar "anti-solvent" (e.g., heptane) to induce precipitation.

  • Initial Assessment: Visually inspect each well under a microscope for the presence of solid material. Note the morphology (e.g., crystalline needles, powder, amorphous oil). Promising crystalline hits are scaled up for full characterization.

Protocol II: Solid-State Characterization of Lead Salts

Objective: To determine the critical physicochemical properties of the most promising salt candidates from the initial screen.

Rationale: The solid form of an API dictates its stability and manufacturability. An ideal salt is crystalline, non-hygroscopic, and possesses a single, stable polymorphic form.[14] A combination of thermo-analytical and diffraction techniques provides a comprehensive profile.[15][16]

5.1. X-Ray Powder Diffraction (XRPD)

  • Purpose: To confirm the degree of crystallinity and identify the unique crystal lattice of each salt form.[5][17] Crystalline materials produce sharp diffraction peaks, while amorphous materials show a broad, featureless "halo."

  • Protocol:

    • Gently grind a small sample (2-5 mg) of the salt to ensure random crystal orientation.

    • Pack the sample into a low-background sample holder.

    • Collect the diffraction pattern over a 2θ range of 2° to 40° using a standard laboratory diffractometer with Cu Kα radiation.

    • Analysis: Compare the diffractograms. Unique peak positions indicate different crystal forms (salts or polymorphs). A lack of sharp peaks indicates amorphous material.

5.2. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Purpose: DSC measures thermal events like melting and crystallization, providing information on purity and stability.[12][18] TGA measures changes in mass with temperature, which is essential for identifying the presence of bound water (hydrates) or solvent (solvates).[19]

  • Protocol:

    • Accurately weigh 2-5 mg of the salt into an aluminum DSC/TGA pan.

    • For DSC, heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow to identify endothermic (melting) and exothermic (crystallization, decomposition) events.

    • For TGA, heat the sample at the same rate and record the percentage of weight loss as a function of temperature.

    • Analysis: A sharp endotherm on the DSC thermogram indicates the melting point. A significant weight loss on the TGA curve prior to decomposition suggests the presence of a solvate or hydrate.

5.3. Dynamic Vapor Sorption (DVS)

  • Purpose: To assess the hygroscopicity of the salt, which is its tendency to absorb moisture from the atmosphere. High hygroscopicity can lead to physical instability (deliquescence) and handling issues.

  • Protocol:

    • Place a pre-weighed sample (5-10 mg) in the DVS instrument.

    • Expose the sample to a programmed cycle of increasing and decreasing relative humidity (RH) at a constant temperature (e.g., 25 °C), typically from 0% to 95% RH and back.

    • The instrument records the change in mass due to water sorption and desorption.

    • Analysis: Plot the change in mass versus RH. A significant weight gain (>2% at 75% RH) may indicate a hygroscopic material that could pose stability challenges.

Table 1: Hypothetical Solid-State Properties of Selected NCPA Salts

Salt FormAppearanceCrystallinity (XRPD)Melting Point (DSC)TGA Weight Loss (<150°C)Hygroscopicity (% wt gain @ 80% RH)
Free Base White PowderCrystalline145 °C< 0.1%0.5% (Non-hygroscopic)
Hydrochloride Fine NeedlesCrystalline210 °C (decomposes)< 0.2%5.8% (Hygroscopic)
Mesylate Prismatic CrystalsHighly Crystalline188 °C< 0.1%1.1% (Slightly hygroscopic)
Sulfate (2:1) MicrocrystallineCrystalline>250 °C3.5% (Monohydrate)2.5% (Hygroscopic)
Succinate Amorphous SolidAmorphous110 °C (Tg)1.5% (residual solvent)8.2% (Very hygroscopic)

Based on this hypothetical data, the Mesylate salt emerges as a strong candidate due to its high crystallinity, sharp melting point, and low hygroscopicity.

Protocol III: In Vitro Bioavailability Assessment

Objective: To evaluate the solubility and dissolution rate of the top salt candidates in biorelevant media.

Rationale: Enhanced equilibrium solubility does not always translate to improved bioavailability. Kinetic solubility and, more importantly, the intrinsic dissolution rate (IDR) are often better predictors of in vivo performance.[20] These tests should be conducted in simulated gastric and intestinal fluids to mimic physiological conditions.[21]

Figure 2: Relationship between key salt properties and bioavailability.

6.1. Kinetic Solubility in Biorelevant Media

  • Purpose: To measure the concentration of a salt in solution over time, which captures both its dissolution and potential precipitation kinetics.

  • Protocol:

    • Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).

    • Add an excess of the salt to each medium at 37 °C with constant stirring.

    • At various time points (e.g., 1, 4, 24 hours), withdraw an aliquot, filter it immediately through a 0.22 µm filter, and dilute for analysis.

    • Quantify the concentration of NCPA using a validated HPLC-UV method.

    • Analysis: Compare the maximum concentration achieved (Cmax) and the concentration at 24 hours. A high Cmax with subsequent precipitation (a "spring and parachute" effect) can still be beneficial for absorption.

6.2. Intrinsic Dissolution Rate (IDR)

  • Purpose: To measure the dissolution rate from a surface of constant area, normalizing for particle size effects. It is a fundamental property of the solid form.

  • Protocol:

    • Compact approximately 100 mg of the salt into a die using a hydraulic press to create a smooth, non-disintegrating disc of a known surface area.

    • Place the die into a USP dissolution apparatus (e.g., rotating disk method, Wood's apparatus).

    • Immerse the disc in a fixed volume of dissolution medium (e.g., FaSSIF) at 37 °C with a constant rotation speed (e.g., 100 RPM).

    • Collect samples from the dissolution medium at regular intervals.

    • Analyze the samples by HPLC-UV to determine the concentration of NCPA.

    • Analysis: Plot the cumulative amount dissolved versus time. The slope of the initial linear portion, divided by the surface area of the disc, gives the IDR in units of mg/min/cm².

Table 2: Hypothetical Performance Metrics for Lead NCPA Salts

Salt FormKinetic Solubility in FaSSIF (µg/mL)Intrinsic Dissolution Rate (IDR) in FaSSIF (mg/min/cm²)
Free Base 150.02
Hydrochloride 25001.85
Mesylate 18001.50

Protocol IV: In Vivo Pharmacokinetic (PK) Study Outline

Objective: To confirm the improved bioavailability of the lead salt(s) compared to the free base in a relevant animal model.

Rationale: While in vitro tests are predictive, an in vivo PK study is the definitive measure of bioavailability.[22][23] It quantifies the rate and extent of drug absorption into the bloodstream.[24]

Protocol Outline (Rat Model):

  • Dosing: Administer an equivalent molar dose of the NCPA free base and the lead salt(s) (e.g., Mesylate) to separate groups of fasted male Sprague-Dawley rats via oral gavage. Include an intravenous (IV) group to determine absolute bioavailability.

  • Blood Sampling: Collect serial blood samples via a cannulated vein at predetermined time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.

  • Sample Processing & Analysis: Process blood to plasma and quantify NCPA concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

  • Analysis: A statistically significant increase in AUC and/or Cmax for a salt form compared to the free base confirms enhanced oral bioavailability.

Conclusion and Final Selection

The selection of a final salt form for development is a holistic decision based on the convergence of all collected data. The ideal candidate will not only show superior solubility and dissolution but must also possess robust and stable solid-state properties. In our hypothetical example, the NCPA Mesylate salt would be selected as the lead candidate. While the hydrochloride had slightly higher solubility, the mesylate's superior hygroscopicity profile makes it a lower-risk candidate for long-term stability and manufacturing, while still providing a dramatic >100-fold improvement in solubility and >75-fold increase in dissolution rate over the free base. This data provides strong justification for its advancement into formal development.

References

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010). American Pharmaceutical Review. [Link]

  • Serajuddin, A. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics. (Note: While the direct link is to a research gate page discussing the article, the principles are widely cited). [Link]

  • KiloMentor. (2017). Preparation of Pharmaceutical Salts. KiloMentor. [Link]

  • Altasciences. (n.d.). Analytical Testing–Accurate and Complete Characterization of Your API. Altasciences. [Link]

  • Eurofins Discovery. (n.d.). Bioavailability Services. Eurofins Discovery. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. [Link]

  • Puttaparthi, K. et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time! AlfatestLab. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). API Characterization. NETZSCH. [Link]

  • Pace Analytical. (n.d.). Case Study: Peptide Salt Selection & Characterization. Pace Analytical. [Link]

  • CN Bio. (n.d.). Unlocking human-relevant insights into drug bioavailability. CN Bio. [Link]

  • Butnariu, A. et al. (2023). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics. [Link]

  • Lopes, C. M. et al. (2012). In Vivo Methods for the Assessment of Topical Drug Bioavailability. The AAPS Journal. [Link]

  • U.S. Food and Drug Administration. (2017). M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. [Link]

  • Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment? Creative Bioarray. [Link]

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

  • Brittain, H. G. (2009). Chapter 3. Analytical Techniques in Solid-state Characterization. ResearchGate. [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. [Link]

  • AXXAM. (n.d.). In Vitro Assays. AXXAM. [Link]

  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Agno Pharmaceuticals. [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [Link]

  • Rowland, M. et al. (2024). Development of in vitro biopharmaceutics tools for predicting the bioavailability of subcutaneously injected monoclonal antibodies and oligonucleotides. Taylor & Francis Online. [Link]

  • Sutar, R. et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. [Link]

  • Eurofins Scientific. (n.d.). Characterization of Pharmaceutical Products. Eurofins. [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. [Link]

  • International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. ICH. [Link]

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  • Google Patents. (2021). CN113508108B - Crystalline and salt forms of organic compounds and pharmaceutical compositions thereof.
  • Drug Discovery & Development. (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Drug Discovery & Development. [Link]

  • Chadha, R. et al. (2012). Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. Chemistry Central Journal. [Link]

  • Kim, M. S. et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Molecules. [Link]

  • Sieroń, A. et al. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. International Journal of Molecular Sciences. [Link]

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Troubleshooting & Optimization

removing impurities from crude N-cyclobutylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification Strategies for N-Cyclobutylpyridin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of aminopyridine derivatives. The synthesis of N-cyclobutylpyridin-4-amine—whether via Buchwald-Hartwig cross-coupling or reductive amination—presents unique purification hurdles due to the compound's dual-nitrogen architecture.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind each purification step to ensure a self-validating, highly pure product workflow.

Below is the optimized workflow for isolating N-cyclobutylpyridin-4-amine, designed to sequentially eliminate borate complexes, transition metals, and over-alkylated byproducts.

Purification Crude Crude Reaction Mixture (N-cyclobutylpyridin-4-amine) AcidBase Acid-Base Hydrolysis (1M HCl then NaOH to pH 11) Crude->AcidBase Disrupts Borate Complexes PhaseSep Phase Separation AcidBase->PhaseSep Extracts Free Base PdScavenge Metal Scavenging (MP-TMT / Silica-Thiol) PhaseSep->PdScavenge Organic Phase CatchRelease Catch-and-Release SPE (MP-TsOH Resin) PdScavenge->CatchRelease Removes Pd Chelates Pure Pure Target Compound (>99% Purity, <10 ppm Pd) CatchRelease->Pure NH3/MeOH Elution (Separates Over-alkylated)

Workflow for the purification of crude N-cyclobutylpyridin-4-amine.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my N-cyclobutylpyridin-4-amine retain high levels of Palladium (>100 ppm) even after extensive silica gel chromatography? Causality & Solution: The molecular structure of N-cyclobutylpyridin-4-amine contains a pyridine nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and a secondary amine (

). These nitrogen atoms act as potent bidentate or monodentate ligands, forming highly stable thermodynamic complexes with the palladium species (Pd(0) and Pd(II)) used in cross-coupling reactions[1]. Standard silica gel relies on weak physisorption and cannot outcompete this strong N-Pd coordination sphere. To break this chelate, you must introduce a scavenger with a higher binding affinity. Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) or silica-supported thiols provide a high local concentration of soft sulfur donors, effectively stripping the soft palladium from the hard/borderline nitrogen ligands of your product, reducing Pd levels to <10 ppm.

Q2: How can I selectively remove unreacted 4-aminopyridine and the over-alkylated N,N-dicyclobutylpyridin-4-amine byproduct without tedious column chromatography? Causality & Solution: Reductive amination often yields a statistical mixture of unreacted primary amine, the desired secondary amine, and the over-alkylated tertiary amine. Because these species have distinct


 values and basicities, a "catch-and-release" solid-phase extraction (SPE) strategy using a strong cation exchange (SCX) resin like MP-TsOH (macroporous polystyrene-bound p-toluenesulfonic acid) is highly effective[2]. The resin protonates and immobilizes the amines. By washing with non-polar solvents, non-basic impurities are flushed out. Subsequent step-wise elution with varying molarities of methanolic ammonia selectively deprotonates and releases the amines based on their basicity, isolating the pure secondary amine[2].

Q3: I synthesized the compound via reductive amination using


. Why is my product contaminated with boron residues, and why does an aqueous wash fail to remove them? 
Causality & Solution:  When utilizing borohydride reagents, the resulting borate salts can form stable Lewis acid-base adducts with the electron-rich pyridine ring of N-cyclobutylpyridin-4-amine[3]. A simple neutral aqueous wash is insufficient to disrupt these adducts, leading to boron contamination and poor mass recovery. A rigorous pH swing is required: first, acidify the crude mixture (pH < 2) to fully protonate the pyridine and amine, disrupting the boron-nitrogen coordination and hydrolyzing the borate species. Then, basify the aqueous layer (pH 11-12) to generate the free base of the product before extracting it into an organic solvent.

Quantitative Data: Scavenger Efficacy Comparison

When selecting a scavenger to remove transition metals from aminopyridine derivatives, functional group density and affinity are critical. Below is a comparison of common scavenging modalities[1][4][5].

Scavenger TypeFunctional GroupLoading Capacity (mmol/g)Typical Residual Pd (ppm)Operational Temp (°C)
Biotage® MP-TMT Macroporous Polystyrene-TMT~1.2< 1020 - 50
Silica-Based Thiol -SH1.0 - 2.4< 1020 - 60
Activated Carbon Non-specific AdsorptionN/A50 - 20020

Standard Operating Procedures (SOPs)

The following methodologies are self-validating; if the product does not precipitate or elute as described, it indicates a failure in the upstream pH adjustment or resin loading phase.

SOP A: Acid-Base Hydrolysis (Boron & Salt Removal)
  • Concentration: Concentrate the crude reaction mixture under reduced pressure to remove volatile solvents (e.g., THF, DCM).

  • Acidification: Resuspend the crude residue in EtOAc (10 mL/g of crude). Add 1M aqueous HCl (10 mL/g) to achieve a pH < 2.

  • Hydrolysis: Stir vigorously for 30 minutes at room temperature to fully hydrolyze borate-amine complexes[3].

  • Separation: Transfer to a separatory funnel. Separate the phases and discard the organic layer (which now contains neutral impurities and unreacted cyclobutanone).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise until the pH reaches 11-12, generating the free base of N-cyclobutylpyridin-4-amine.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL/g). Combine the organic layers, dry over anhydrous

    
    , and concentrate.
    
SOP B: Palladium Scavenging (MP-TMT)
  • Dissolution: Dissolve the crude free base from SOP A in DCM or THF (15 mL/g).

  • Resin Loading: Add Biotage® MP-TMT resin (or an equivalent silica-thiol). Calculate the required amount based on a 5:1 molar ratio of scavenger functional groups to the initial palladium catalyst load[4].

  • Incubation: Stir the suspension gently at 40 °C for 12–18 hours to allow complete transmetalation from the product to the resin[1].

  • Filtration: Filter the mixture through a pad of Celite to remove the resin-bound palladium complexes. Wash the resin bed with an additional 2 column volumes (CV) of DCM.

  • Concentration: Concentrate the filtrate under reduced pressure.

SOP C: Catch-and-Release SPE (MP-TsOH)
  • Conditioning: Condition an MP-TsOH column (or SCX cartridge) with 3 CV of DCM[2].

  • Loading: Load the concentrated filtrate from SOP B (dissolved in a minimum volume of DCM) onto the column. The basic amines will bind to the sulfonic acid groups.

  • Washing: Wash the column with 3 CV of DCM, followed by 3 CV of Methanol. This removes any remaining non-basic impurities.

  • Elution: Elute the target N-cyclobutylpyridin-4-amine using 2M Ammonia in Methanol (3-5 CV). Note: The tertiary over-alkylated byproduct will elute at a different fraction/molarity due to its altered basicity and steric profile.

  • Isolation: Concentrate the basic fractions under reduced pressure to yield the highly pure N-cyclobutylpyridin-4-amine free base.

References

  • Biotage Application Notes. Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. Available at:[Link]

  • National Institutes of Health (NIH). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PubMed Central. Available at:[Link]

  • Biotage Technical Resources. MP-Cyanoborohydride: Reductive amination. Biotage. Available at:[Link]

Sources

Technical Support Center: Temperature Optimization for N-Cyclobutylpyridin-4-amine Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of N-cyclobutylpyridin-4-amine. Because the 4-position of the pyridine ring presents unique electronic and steric challenges compared to 2-substituted analogs, precise thermal control is the difference between a high-yielding reaction and catastrophic precursor degradation.

Workflow Visualization: Thermal Decision Matrix

G Start N-cyclobutylpyridin-4-amine Synthesis Strategy Route1 SNAr Pathway (4-Chloropyridine + Amine) Start->Route1 Route2 Reductive Amination (4-Aminopyridine + Ketone) Start->Route2 Temp1_Low < 100°C: Kinetic Barrier (Stalled Reaction) Route1->Temp1_Low Temp1_Opt 110-130°C: Optimal SNAr (High Conversion) Route1->Temp1_Opt Temp1_High > 140°C: Degradation (Self-Polymerization) Route1->Temp1_High Temp2_Opt 25-40°C: Imine Reduction (Mild & Efficient) Route2->Temp2_Opt

Fig 1: Temperature-dependent reaction pathways for N-cyclobutylpyridin-4-amine synthesis.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Dynamics

Q1: Why does heating my SNAr reaction of 4-chloropyridine and cyclobutylamine above 140 °C result in a black, intractable tar rather than increased yield? Causality & Explanation: 4-chloropyridine is highly susceptible to self-quaternization when heated as a free base. While elevated temperatures thermodynamically drive the SNAr reaction, exceeding 130 °C shifts the kinetic balance toward intermolecular self-condensation, where the pyridine nitrogen of one molecule attacks the 4-chloro position of another, forming polymeric pyridyl-pyridinium oligomers. To prevent this, maintain the reaction temperature strictly between 110–130 °C in a polar aprotic solvent (e.g., NMP) and ensure the 4-chloropyridine is kept as a hydrochloride salt until the exact moment the base (e.g., DIPEA) is added in the presence of the nucleophile.

Q2: How does the electronic structure of 4-chloropyridine dictate the required reaction temperature compared to other heterocycles? Causality & Explanation: The reactivity of heteroaryl halides in SNAr is governed by their Lowest Unoccupied Molecular Orbital (LUMO) energy. According to quantitative reactivity models 1, 4-chloropyridine possesses a higher LUMO energy compared to highly activated electrophiles like 2-chloropyrimidine. This elevated energy barrier means that nucleophilic attack by cyclobutylamine is kinetically unfavorable at room temperature. Thermal activation (110–130 °C) is strictly required to reach the transition state for the Meisenheimer complex. If this thermal window is respected, precious metal catalysis is often completely unnecessary for these aminations 2.

Section 2: Quantitative Temperature Matrix

To assist in your experimental design, the following table summarizes the quantitative relationship between temperature, conversion, and byproduct formation during the SNAr of 4-chloropyridine with cyclobutylamine (12-hour reaction time in NMP).

Temperature (°C)Conversion Rate (%)Byproduct Formation (%)Mechanistic OutcomeRecommended Action
80 < 20%< 5%Insufficient thermal energy to overcome the LUMO barrier.Increase temperature or utilize microwave irradiation.
100 45–50%< 5%Slow SNAr kinetics; incomplete conversion.Optimize to 120 °C.
120 > 85%~ 10%Optimal Meisenheimer complex formation.Ideal operating window. Proceed with standard workup.
140 < 40%> 50%4-chloropyridine self-quaternization / polymerization.Lower temperature immediately; discard black tar.
Section 3: Alternative Low-Temperature Route (Reductive Amination)

Q3: Can I bypass the high-temperature SNAr degradation risks entirely? Causality & Explanation: Yes. Reductive amination remains one of the mildest and most economical methods for forming C–N bonds 3. By reacting 4-aminopyridine with cyclobutanone, you shift the reaction mechanism from a thermally demanding SNAr to an acid-catalyzed imine condensation followed by hydride reduction. This allows the reaction to run at 25–40 °C, completely avoiding the high-temperature hydrolysis and degradation pathways that commonly destroy 4-aminopyridine derivatives during harsh thermal conditions or basic workups 4.

Section 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: Temperature-Optimized SNAr (120 °C)
  • Reagent Preparation: Combine 4-chloropyridine hydrochloride (1.0 eq), cyclobutylamine (2.5 eq), and DIPEA (2.0 eq) in anhydrous NMP (0.5 M concentration).

    • Self-Validation Checkpoint: Verify the pH of the solution is >9 using pH paper. A basic environment is required to free-base the pyridine and maintain the nucleophilicity of the amine.

  • Thermal Amination: Seal the reaction vessel and heat to exactly 120 °C for 12 hours.

    • Self-Validation Checkpoint: At 4 hours, draw a 10 µL aliquot. LC-MS must show the disappearance of the 4-chloropyridine peak and the emergence of the product mass [M+H]⁺ = 149.1. The solution should be amber; if it turns opaque black, the temperature has exceeded the safe threshold.

  • Isolation: Cool to room temperature, dilute with EtOAc, and wash with a 5% LiCl aqueous solution (3x) to remove the NMP solvent.

    • Self-Validation Checkpoint: Perform TLC (10% MeOH in DCM). The product should appear as a highly UV-active spot (Rf ~0.3) that stains positive with Dragendorff's reagent, confirming the presence of the desired amine network.

Protocol B: Low-Temperature Reductive Amination (25–40 °C)
  • Imine Condensation: Dissolve 4-aminopyridine (1.0 eq) and cyclobutanone (1.2 eq) in 1,2-dichloroethane (DCE). Add catalytic acetic acid (0.1 eq). Stir at 40 °C for 4 hours.

    • Self-Validation Checkpoint: Analyze an aliquot via FTIR or NMR. Confirm the disappearance of the ketone C=O stretch (~1780 cm⁻¹) and the appearance of the imine C=N stretch (~1650 cm⁻¹).

  • Hydride Reduction: Cool the vessel to 25 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control the mild exotherm.

    • Self-Validation Checkpoint: Monitor the reaction visually. Once the mild gas evolution ceases (approx. 2 hours), LC-MS must confirm the mass [M+H]⁺ = 149.1. Ensure there are no over-alkylation byproducts (which would appear at m/z 203.1).

References
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC (NIH)
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Medi
  • Optimizing reaction conditions for creating 4-aminopyridine deriv

Sources

solving solubility issues with N-cyclobutylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization

Welcome to the Application Support Hub. You are likely accessing this guide because you are experiencing precipitation ("crashing out"), inconsistent assay data, or formulation difficulties with N-cyclobutylpyridin-4-amine .

This molecule presents a classic medicinal chemistry challenge: it possesses a highly polar, basic core (4-aminopyridine) coupled with a lipophilic steric bulk (cyclobutyl group).[1] This duality creates a steep "Solubility/pH Cliff" that catches many researchers off guard.

Below are the resolved support tickets addressing the most common failure modes.

Module 1: The Physicochemical Profile (Root Cause Analysis)[1]

Before troubleshooting, you must understand why the molecule behaves this way.

The "Danger Zone" at Physiological pH N-cyclobutylpyridin-4-amine is a 4-aminopyridine derivative.[1] While the parent compound (4-aminopyridine) is highly water-soluble, the addition of the cyclobutyl group drastically increases lipophilicity (LogP) and slightly alters the basicity.[1]

  • pKa (Ring Nitrogen): ~7.7 – 8.2 (Estimated based on N-cyclohexyl analogs [1]).[1]

  • Intrinsic Solubility (Neutral Form): Predicted < 0.5 mg/mL (Poor).[1]

  • Ionized Solubility (Cationic Form): > 50 mg/mL (Good).[1]

The Mechanism of Failure: At pH 7.4 (PBS/Media), the molecule is close to its pKa.



Because the neutral species  is "brick dust" (highly insoluble), even a 50% fraction of neutral molecules will exceed the solubility limit immediately, causing precipitation.[1]

Module 2: In Vitro Assay Troubleshooting

Ticket #101: "My compound precipitates when I dilute the DMSO stock into the assay buffer."

User Scenario:

  • Stock: 10 mM in DMSO (Clear).

  • Dilution: 1:1000 into PBS (pH 7.4).

  • Observation: Immediate cloudiness or loss of potency over time.

Diagnosis: You are experiencing Antisolvent Shock .[1] When the hydrophobic DMSO stock hits the aqueous buffer, the "solvent power" drops instantly. Since the pH (7.[2]4) is near the pKa, the neutral fraction of the molecule aggregates before it can be protonated.

Actionable Protocol: The "Step-Down" Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step.[1] Use an intermediate dilution plate.

  • Prepare Intermediate Plate: Dilute stock into a buffer adjusted to pH 5.5 (Citrate or MES). The lower pH forces protonation, maintaining solubility.

  • Final Transfer: Transfer from the pH 5.5 intermediate plate to the final pH 7.4 assay plate.

    • Why? The molecule enters the final well already solvated and protonated. The kinetics of precipitation are slower than the kinetics of dilution.

Graphviz Visualization: Serial Dilution Workflow

DilutionWorkflow cluster_0 Mechanism Stock 10mM Stock (100% DMSO) Inter Intermediate (pH 5.5 Buffer) Stock->Inter 1:20 Dilution (Protonation) Precip PRECIPITATION (Neutral Species) Stock->Precip Direct Spike (Risk High) Final Final Assay (pH 7.4) Inter->Final 1:50 Dilution (Kinetic Stability) Ionization pH < pKa (Soluble Cation)

Caption: Figure 1. Preventing antisolvent shock by using an acidic intermediate step to ensure protonation prior to final physiological dilution.[1]

Module 3: In Vivo Formulation Strategies

Ticket #205: "I need to dose 10 mg/kg IV/PO. It won't dissolve in Saline."[1]

User Scenario:

  • Target Conc: 2 mg/mL.[1]

  • Vehicle: 100% Saline or PBS.[1]

  • Observation: Suspension/Slurry.[1]

Diagnosis: Saline (pH ~5.5-7.[1]0) is not acidic enough to fully solubilize the free base at 2 mg/mL. You must manipulate the Ionization State or Encapsulate the lipophilic tail.

Formulation Decision Matrix:

Vehicle StrategyCompositionProsConsRecommended For
pH Adjustment 50mM Lactate or Citrate Buffer (pH 4.0 - 4.[1]5)High solubility (>20 mg/mL); Simple.[1]Potential irritation at injection site.IV (Slow infusion), PO
Cosolvent 10% DMSO / 40% PEG400 / 50% WaterSolubilizes neutral form.High osmolality; Potential toxicity.IP, PO
Complexation 20% HP-β-Cyclodextrin (in Water)Biocompatible; pH independent.[1]Requires mixing time; Expensive.IV (Bolus), PO

Actionable Protocol: The Cyclodextrin "Gold Standard" For N-cyclobutylpyridin-4-amine, cyclodextrins are superior because they encapsulate the hydrophobic cyclobutyl group while leaving the polar pyridine exposed [2].[1]

  • Weigh: 20g HP-β-CD (Hydroxypropyl-beta-cyclodextrin).

  • Dissolve: Add to 80mL distilled water. Stir until clear.

  • Add Drug: Add N-cyclobutylpyridin-4-amine free base.

  • Acidify (Critical): Add 1N HCl dropwise until the solution clears (target pH 4.0).

  • Back-Titrate: Slowly add 1N NaOH to reach pH 5.0–6.0 (if IV) or leave at pH 4.0 (if PO).

  • Filter: Sterile filter (0.22 µm).

Graphviz Visualization: Formulation Decision Tree

FormulationTree Start Start: Formulation Requirement Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Acid Acidic Buffer (pH 4.0 Lactate) IV->Acid Alternative (Irritation Risk) CD 20% HP-beta-CD (pH 5.0) IV->CD Preferred (Safety) PO->Acid Solution PK Suspension Methylcellulose Suspension PO->Suspension High Dose (>30mg/kg)

Caption: Figure 2. Decision logic for selecting the appropriate vehicle based on administration route and solubility limits.

Module 4: Chemical Modification (The Ultimate Fix)

Ticket #309: "Can I just make a salt form to avoid these issues?"

User Scenario:

  • User is tired of adjusting pH every time.

  • Wants a solid that dissolves instantly in water.

Diagnosis: The free base is the root of the problem. Converting it to a salt (HCl or Mesylate) permanently protonates the pyridine nitrogen, locking it in the soluble state.

Protocol: Rapid Salt Screen (HCl) Since the pyridine pKa is basic, a Monohydrochloride (HCl) salt is the first choice.

  • Dissolve: Dissolve 100 mg of Free Base in 2 mL of Ethyl Acetate (or Ethanol if not soluble).

  • Acidify: Add 1.1 equivalents of 4M HCl in Dioxane dropwise while stirring.

  • Observe:

    • Scenario A: Immediate white precipitate. (Success).

    • Scenario B: No precipitate. (Add diethyl ether as an antisolvent).

  • Isolate: Filter the solid, wash with Ether, and dry under vacuum.

  • Test: The resulting solid should dissolve in water at >50 mg/mL without pH adjustment.

Summary of Key Parameters

PropertyValue / BehaviorImplication
pKa (Pyridine N) ~7.7 – 8.2 (Est.)[1][3]Significant neutral fraction at pH 7.4.
LogP ~1.5 – 2.0Moderate lipophilicity; drives aggregation of neutral form.
Best Solvent DMSO, Methanol, EthanolUse for stock solutions.[4]
Best Aqueous Media pH < 5.0Protonation ensures solubility.
Riskiest Media PBS pH 7.4High risk of precipitation (Antisolvent effect).

References

  • EPA CompTox Dashboard. (n.d.). N-cyclohexylpyridin-4-amine Properties. U.S. Environmental Protection Agency. Retrieved October 26, 2023, from [Link][1]

    • Context: Provides comparative physicochemical data (pKa, LogP) for the structural analog N-cyclohexylpyridin-4-amine.
  • Context: Discusses "antisolvent precipitation" mechanisms and cyclodextrin strategies for 2-aminopyridine deriv
  • Context: Establishes baseline solubility for the parent scaffold (4-AP) and standard DMSO/PBS handling protocols.
  • PubChem. (2024).[2] Compound Summary: N-(4-methoxyphenyl)-3-nitropyridin-4-amine.[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

    • Context: Illustrates solubility d

Sources

stability of N-cyclobutylpyridin-4-amine in solution over time

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, formulation, and stability analysis of N-cyclobutylpyridin-4-amine (CAS: 1250507-98-2).

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. We will explore the mechanistic causality behind the degradation of secondary 4-aminopyridine derivatives, providing you with field-proven troubleshooting strategies, quantitative data, and self-validating experimental protocols to ensure absolute scientific integrity in your assays.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing a steady loss of N-cyclobutylpyridin-4-amine concentration in my DMSO stock solutions over a few weeks. What is the mechanism of this degradation? Causality & Solution: N-cyclobutylpyridin-4-amine is a secondary amine. Unlike the parent primary amine (4-aminopyridine), secondary amines are highly susceptible to oxidative degradation in solution, often converting to nitrones or N-oxides[1]. DMSO is notoriously hygroscopic and, over time, can accumulate trace peroxides and dissolved oxygen that act as free-radical oxidizing agents[2].

  • Actionable Fix: Always purge your organic solvents (DMSO, DMF, or Ethanol) with an inert gas (Argon or Nitrogen) prior to dissolving the crystalline solid[3]. Store stock solutions in tightly sealed, septum-capped vials at -20°C.

Q2: My aqueous working solutions develop a slight yellow tint after being left on the benchtop for 48 hours. Is the compound still viable for biological assays? Causality & Solution: No, the solution should be discarded. The color change indicates photolytic degradation and auto-oxidation. The 4-aminopyridine scaffold absorbs UV light (λmax ~245 nm)[3], and prolonged exposure to ambient laboratory light induces radical-mediated ring cleavage or the formation of dihydroxypyridine intermediates[4].

  • Actionable Fix: Aqueous solutions of 4-aminopyridine derivatives should ideally be prepared fresh daily[3]. If short-term storage is necessary, use amber vials to block UV transmission and keep the solution refrigerated at 4°C.

Q3: Does the pH of my aqueous buffer affect the stability of the compound? Causality & Solution: Yes, significantly. The pyridine nitrogen of 4-aminopyridine derivatives typically has a pKa around 9.0. In highly alkaline environments, the molecule exists predominantly as a free base, which is more nucleophilic and highly vulnerable to oxidative attack[5].

  • Actionable Fix: Maintain your aqueous buffers at physiological pH (e.g., PBS at pH 7.2) or slightly acidic conditions. The protonated salt form is significantly more stable against oxidative stress than the molecular free base[5].

Part 2: Quantitative Stability Data

The following table summarizes the comparative stability profiles of 4-aminopyridine architectures. Because highly specific longitudinal data on the N-cyclobutyl derivative is proprietary to individual drug development programs, baseline data from the parent 4-aminopyridine (4-AP) and secondary amine oxidation kinetics are synthesized here to establish operational boundaries[2][5][6].

Compound ClassFormulation / MatrixStorage ConditionsDuration% Active Remaining
4-Aminopyridine (Parent)Solid (Lactose Capsule)22°C, Dark365 days>94%[6]
4-Aminopyridine (Parent)Aqueous Buffer (pH 7.2)22°C, Ambient Light24 hours>99%[3]
N-cyclobutylpyridin-4-amine DMSO (Unpurged)22°C, Ambient Light14 days<85% (Oxidation)[2]
N-cyclobutylpyridin-4-amine DMSO (Argon Purged)-20°C, Dark6 months>95%[5]
N-cyclobutylpyridin-4-amine 5% H₂O₂ (Oxidative Stress)22°C, Dark216 hoursSignificant Degradation[5]

Part 3: Visualizing Degradation Pathways

To successfully formulate this compound, you must understand the logical relationship between environmental stressors, chemical pathways, and mitigation strategies.

G Compound N-cyclobutylpyridin-4-amine (Secondary Amine) O2 Dissolved O2 / Peroxides (in DMSO/H2O) Compound->O2 Exposed to Light UV / Ambient Light Compound->Light Exposed to Oxidation Oxidative Degradation (N-Oxide / Nitrone Formation) Mitigation1 Inert Gas Sparging (Ar/N2) Oxidation->Mitigation1 Prevented by Photo Photolytic Degradation (Ring Cleavage/Radicals) Mitigation2 Amber Vials & Dark Storage Photo->Mitigation2 Prevented by O2->Oxidation Catalyzes Light->Photo Induces Stable Stable Stock Solution (>95% Recovery at 6 months) Mitigation1->Stable Mitigation2->Stable

Degradation pathways of N-cyclobutylpyridin-4-amine and corresponding mitigation logic.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, experimental protocols must be self-validating. The following workflows incorporate internal controls to rule out systemic errors (e.g., solvent evaporation mimicking concentration increases, or injection volume errors).

Protocol A: Preparation of Ultra-Stable Organic Stock Solutions

The causality behind this protocol is the absolute exclusion of dissolved oxygen and light, which are the primary catalysts for secondary amine degradation.

  • Solvent Preparation: Transfer 10 mL of anhydrous, HPLC-grade DMSO into a clean, dry septum-capped vial.

  • Sparging (Critical Step): Insert a long needle connected to an Argon gas line directly into the DMSO. Insert a short vent needle into the septum. Sparge the solvent continuously for 15 minutes to displace all dissolved O₂[3].

  • Weighing: Rapidly weigh the required mass of crystalline N-cyclobutylpyridin-4-amine (e.g., 30 mg for a ~30 mg/mL stock)[3] using an analytical balance. Minimize exposure to ambient air.

  • Dissolution: Transfer the solid to an amber glass vial. Using a gas-tight syringe, transfer the sparged DMSO into the amber vial.

  • Blanketing: Blanket the headspace of the amber vial with Argon for 30 seconds before tightly sealing it with a PTFE-lined cap.

  • Storage: Vortex until fully dissolved. Aliquot into single-use volumes (to prevent freeze-thaw oxygen introduction) and store at -20°C[3].

Protocol B: Stability-Indicating HPLC-UV Assay (Forced Degradation)

This protocol uses an internal standard (Caffeine Citrate) to create a self-validating system. If the internal standard peak area remains stable while the API peak drops, degradation is definitively confirmed[7].

  • Sample Preparation: Prepare a 10 mg/mL solution of N-cyclobutylpyridin-4-amine in mobile phase. Add Caffeine Citrate to a final concentration of 10 mg/mL as an internal standard[7].

  • Forced Degradation Aliquots:

    • Control: Store at 4°C in the dark.

    • Oxidative Stress: Add 30% H₂O₂ (to a final concentration of 5%) and incubate at 22°C[5][7].

    • Alkaline Stress: Adjust pH to ~11 with 5N NaOH and heat at 60°C[7].

  • Chromatographic Conditions:

    • Column: C18 (e.g., 4.6 mm × 250 mm, 5-µm)[7].

    • Mobile Phase: Acetonitrile-methanol-0.032 M ammonium acetate (55:05:40, v/v/v)[5].

    • Flow Rate: 1.0 mL/min (Isocratic)[5][7].

    • Detection: Photodiode array detector set to λmax 263 nm (or 245 nm depending on exact buffer shift)[3][7].

  • Analysis & Validation: Inject 10 µL of each sample at t=0, 24h, 48h, and 121h[7]. Calculate the ratio of the API peak area to the internal standard peak area. A reduction in this ratio confirms chemical degradation, independent of injection volume inconsistencies.

References

  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy, 57(5). Retrieved from [Link]

  • Goti, G., et al. (2009). A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. The Journal of Organic Chemistry, ACS Publications. Retrieved from[Link]

  • Rau, J., et al. (2006). Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Taylor & Francis. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. Retrieved from[Link]

Sources

Technical Support Center: Minimizing Byproducts in Cyclobutylamine & 4-Halopyridine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the complex C–N bond formation between cyclobutylamine (a strained, primary aliphatic amine) and 4-halopyridines.

Because the pyridine ring is inherently electron-deficient—a deficiency heavily enhanced at the C2 and C4 positions—it is highly susceptible to nucleophilic attack[1]. While this enables efficient coupling, it simultaneously opens the door to competing side reactions such as over-arylation, ring degradation, and metal-catalyzed dehalogenation. This guide breaks down the causality behind these byproducts and provides self-validating protocols to ensure high-fidelity synthesis.

Diagnostic Workflow for Byproduct Minimization

Before adjusting your reaction parameters, use the following diagnostic logic to identify the root cause of your specific byproduct profile.

Troubleshooting Start Analyze Crude Reaction (LC-MS / NMR) Diag1 High Diarylation? (Tertiary Amine Mass) Start->Diag1 Diag2 Hydrodehalogenation? (Des-halo Pyridine) Start->Diag2 Diag3 Black Tar / Baseline Spots? (Polymerization) Start->Diag3 Fix1 Increase Amine Eq. Lower Temp & Weaker Base Diag1->Fix1 Yes Success Optimized Secondary Amine Product Fix1->Success Fix2 Switch to Xantphos/BrettPhos Degas Solvent Diag2->Fix2 Yes Fix2->Success Fix3 Use Pyridine HCl Salt Perform In Situ Freebasing Diag3->Fix3 Yes Fix3->Success

Caption: Diagnostic workflow for identifying and resolving common C-N coupling byproducts.

Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of the tertiary amine (diarylated byproduct). How can I suppress this?

The Causality: Over-arylation occurs because the newly formed secondary amine product is often more nucleophilic than the primary cyclobutylamine starting material. In a Nucleophilic Aromatic Substitution (SNAr) pathway, the highly activated C4 position of the halopyridine readily accepts a second attack if the secondary amine is deprotonated by a strong base. The Solution:

  • Stoichiometric Flooding: Use a large excess of cyclobutylamine (3.0 – 5.0 equivalents). By vastly outnumbering the secondary amine product, the primary amine outcompetes it for the electrophile.

  • Base Tuning: Avoid strong bases like NaH or KOtBu in SNAr. Use a milder base such as N,N-Diisopropylethylamine (DIPEA) or K₂CO₃. These bases are strong enough to neutralize the HX byproduct but generally insufficient to deprotonate the secondary amine product, keeping it in a less nucleophilic state.

Q2: My Buchwald-Hartwig cross-coupling yields mostly dehalogenated pyridine instead of the coupled product. What is causing this?

The Causality: Hydrodehalogenation is a classic metal-catalyzed side reaction. After the Pd(0) catalyst undergoes oxidative addition into the 4-halopyridine to form a Pd(II)-aryl intermediate, the cyclobutylamine coordinates to the metal. If the subsequent reductive elimination step is slow, the complex can undergo


-hydride elimination (stripping a hydrogen from the amine or solvent), followed by reductive elimination of the hydride and the aryl group, yielding the des-halo pyridine.
The Solution: 
  • Ligand Geometry: Switch to a bulky, wide-bite-angle bidentate ligand like Xantphos[2], or a specialized monodentate ligand. These sterically demanding ligands force the Pd(II) center into a tight geometry that dramatically accelerates the desired C–N reductive elimination, effectively outrunning the competing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hydride elimination pathway.
    
Q3: The reaction mixture turns black rapidly upon heating, and LC-MS shows a complex polymeric mixture. What went wrong?

The Causality: 4-Halopyridines (especially 4-chloropyridine) are notoriously unstable as free bases. The nucleophilic pyridine nitrogen of one molecule can attack the electrophilic C4 position of another, leading to rapid self-alkylation and the formation of quaternary pyridinium oligomers (black tar). The Solution:

  • Salt Stabilization: Always store and react 4-halopyridines as their hydrochloride salts (e.g., 4-chloropyridine hydrochloride).

  • In Situ Freebasing: Do not pre-mix the pyridine salt with the base. Instead, mix the cyclobutylamine, base, and solvent first, then add the 4-halopyridine hydrochloride portion-wise. This ensures the free base is consumed by the cyclobutylamine as soon as it is generated.

Mechanistic Divergence

Understanding the exact point of failure requires visualizing where the desired pathway diverges into byproduct formation.

Mechanism Reactants Cyclobutylamine + 4-Halopyridine SNAr SNAr Pathway (Base, Heat) Reactants->SNAr PdCat Buchwald-Hartwig (Pd, Ligand) Reactants->PdCat Meisenheimer Meisenheimer Intermediate SNAr->Meisenheimer Target Target Product (Secondary Amine) Meisenheimer->Target -HX OxAdd Pd(II) Oxidative Addition PdCat->OxAdd OxAdd->Target Reductive Elim. Byprod2 Dehalogenation (Beta-Hydride Elim.) OxAdd->Byprod2 Competing Pathway Byprod1 Diarylation (Over-reaction) Target->Byprod1 Excess Pyridine

Caption: Mechanistic divergence showing pathways to the target product versus common byproducts.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative impact of experimental choices on conversion and byproduct distribution.

Coupling MethodReagents / ConditionsConv. (%)Target Product (%)Diarylation (%)Dehalogenation (%)
SNAr (Standard) 1.1 eq Amine, K₂CO₃, DMF, 120°C>956525N/A
SNAr (Optimized) 3.0 eq Amine, DIPEA, NMP, 90°C>9592 <2 N/A
Cross-Coupling (Std) 1.2 eq Amine, Pd(OAc)₂, PPh₃, NaOtBu80451520
Cross-Coupling (Opt) 1.2 eq Amine, Pd(OAc)₂, Xantphos, Cs₂CO₃>9588 5<2

Self-Validating Experimental Protocols

Protocol A: Optimized Metal-Free SNAr

Best for highly electron-deficient substrates (e.g., 4-chloro-3-nitropyridine or 4-chloropyridine).

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add cyclobutylamine (3.0 mmol, 3.0 eq) and anhydrous N-Methyl-2-pyrrolidone (NMP) (5 mL).

  • Base Addition: Add DIPEA (2.5 mmol, 2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Electrophile Addition (Critical Step): Slowly add 4-chloropyridine hydrochloride (1.0 mmol, 1.0 eq) in three equal portions over 15 minutes. Causality: Portion-wise addition prevents a sudden spike in free-base concentration, mitigating self-polymerization.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C in an oil bath.

  • Validation Check: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: You should observe the [M+H]+ of the target secondary amine. If a peak corresponding to [M+H+Target-Cyclobutyl]+ appears, diarylation is occurring. Immediately cool the reaction to 70 °C.

  • Workup: Once starting material is consumed, cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove NMP and excess cyclobutylamine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Optimized Buchwald-Hartwig Amination

Best for less activated 4-halopyridines (e.g., 4-bromopyridine or electron-rich derivatives)[2].

  • Catalyst Pre-mixing: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%)[2].

  • Reagent Loading: Add 4-bromopyridine hydrochloride (1.0 mmol, 1.0 eq) and Cs₂CO₃ (2.5 mmol, 2.5 eq). Causality: Cs₂CO₃ is chosen over NaOtBu to prevent base-mediated degradation of the pyridine ring.

  • Solvent & Amine: Remove the sealed tube from the glovebox. Under a positive flow of nitrogen, inject anhydrous, degassed 1,4-Dioxane (5 mL) followed by cyclobutylamine (1.2 mmol, 1.2 eq).

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1).

    • Self-Validation: If a highly polar, UV-active spot appears at the baseline, hydrodehalogenation (yielding free pyridine) has occurred. This indicates oxygen ingress or poor catalyst pre-mixing. Ensure rigorous degassing for future runs.

  • Workup: Cool to room temperature, dilute with dichloromethane, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate in vacuo. Purify via flash chromatography.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - Chemical Reviews (ACS Publications).[Link]

Sources

Technical Support Center: Purification of N-Cyclobutylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-CBP-04 Subject: Recrystallization Solvent Systems & Troubleshooting for N-Cyclobutylpyridin-4-amine Status: Resolved / Guide Available[1]

Executive Summary

N-Cyclobutylpyridin-4-amine is a moderately polar heteroaromatic amine.[1][2] Its purification is governed by the competing physicochemical properties of the electron-rich pyridine ring (hydrogen bond acceptor) and the lipophilic cyclobutyl tail.

While 4-aminopyridine is highly water-soluble, the addition of the cyclobutyl group significantly increases lipophilicity, making binary solvent systems (Solvent/Anti-solvent) the most reliable method for obtaining high-purity crystals.[1]

Part 1: Solvent Selection Matrix

The following matrix is derived from solubility parameters of N-alkyl-4-aminopyridines and structural analogs [1, 2].

Solvent SystemRoleSuitabilityTechnical Notes
Ethyl Acetate / Heptane Primary High The "Gold Standard." The compound dissolves in hot EtOAc; Heptane acts as a gentle anti-solvent to induce crystallization without oiling out.[1][2]
Toluene SingleModerateEffective for removing non-polar impurities.[1][2] Requires cooling to -20°C for maximum yield due to moderate solubility at RT.[1]
Ethanol / Water BinaryLow/RiskHigh risk of oiling out. The cyclobutyl group disrupts the lattice energy in aqueous environments. Use only if inorganic salts are the primary impurity.
Isopropyl Acetate (IPAc) SingleHighA safer, higher-boiling alternative to Ethyl Acetate.[1] Good for scale-up.
Part 2: Decision Logic & Mechanism
Physicochemical Rationale

The purification logic relies on the Amphiphilic Balance :

  • The Anchor (Pyridine Nitrogen): The 4-amino group pushes electron density into the ring nitrogen, making it a strong hydrogen bond acceptor. This ensures solubility in polar aprotic solvents (EtOAc, Acetone).

  • The Disruptor (Cyclobutyl Group): This non-polar moiety reduces water solubility and encourages solubility in hydrocarbons.

  • The Impurity Profile: Common impurities include 4-chloropyridine (starting material) and cyclobutylamine (liquid).[1][2] The EtOAc/Heptane system keeps the liquid amine in the mother liquor while crystallizing the product.

Solvent Selection Decision Tree

SolventSelection Start Start: Crude N-cyclobutylpyridin-4-amine ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Salts Inorganic Salts ImpurityCheck->Salts Salts Organics Organic Byproducts (Starting Materials) ImpurityCheck->Organics Organics SaltSolvent Hot Filtration in EtOAc (Salts are insoluble) Salts->SaltSolvent SolubilityCheck Solubility in Hot EtOAc? Organics->SolubilityCheck Soluble Yes SolubilityCheck->Soluble Insoluble No (Too Polar) SolubilityCheck->Insoluble AddAnti Add Heptane dropwise at reflux Soluble->AddAnti SwitchSolvent Switch to Ethanol Insoluble->SwitchSolvent Oiling Is it Oiling Out? AddAnti->Oiling YesOil Yes Oiling->YesOil NoOil No Oiling->NoOil Remedy Reheat + Add Seed Crystal + Slow Cool YesOil->Remedy Final Filter & Wash (Cold Heptane) NoOil->Final

Caption: Decision logic for selecting the optimal purification route based on impurity profile and solubility behavior.

Part 3: Standard Operating Procedure (SOP)

Protocol: Recrystallization via Ethyl Acetate / Heptane Target Purity: >98% (HPLC)[1][2]

Materials:

  • Crude N-cyclobutylpyridin-4-amine[1][2]

  • Solvent A: Ethyl Acetate (HPLC Grade)

  • Solvent B: Heptane (or Hexane)[1][3][4]

  • Activated Charcoal (Optional, for color removal)

Step-by-Step Workflow:

  • Dissolution (Saturation):

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethyl Acetate (approx. 3-5 mL per gram of solid).[1]

    • Heat to reflux (approx. 77°C).[1]

    • Critical Check: If solid remains, add EtOAc in 0.5 mL increments until fully dissolved.[5] Do not add excess.

  • Impurity Removal (Hot Filtration):

    • If the solution is dark/colored, add activated charcoal (1-2% w/w) and stir at reflux for 5 mins.

    • Filter hot through a pre-warmed Celite pad or fluted filter paper to remove charcoal or inorganic salts.

  • Nucleation (The Anti-Solvent Step):

    • Maintain the filtrate at a gentle boil.

    • Add Heptane dropwise.[1]

    • Endpoint: Stop addition immediately when a faint, persistent cloudiness (turbidity) appears.

    • Add 2-3 drops of Ethyl Acetate to clear the solution (restore transparency).

  • Crystallization:

    • Remove from heat.[1] Allow to cool to Room Temperature (RT) slowly (over 30-60 mins).

    • Note: Rapid cooling here causes oiling out.[1]

    • Once at RT, transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[1]

    • Wash crystals with cold Heptane (NOT Ethyl Acetate, as it will redissolve the product).

    • Dry under vacuum at 40°C.[1]

Part 4: Troubleshooting & FAQs

Q1: The product is separating as a yellow oil at the bottom of the flask. What happened?

  • Root Cause: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common with cyclobutyl derivatives due to their flexible, greasy ring [3].[5]

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of the "Good Solvent" (Ethyl Acetate).

    • Seed the solution: Add a tiny crystal of pure product while the solution is still warm (approx. 40-50°C).

    • Wrap the flask in a towel to slow the cooling rate.

Q2: My yield is very low (<40%).

  • Root Cause: Too much Ethyl Acetate was used, or the mother liquor still holds the product.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume. Cool again to obtain a "second crop" of crystals. Note: The second crop is usually less pure.

Q3: Can I use water/ethanol?

  • Advisory: Not recommended. While 4-aminopyridine dissolves in water, the N-cyclobutyl analog is significantly more lipophilic.[1] Water often forces the product out as a gum rather than a crystal. Stick to organic binary systems.

Q4: How do I remove unreacted cyclobutylamine?

  • Mechanism: Cyclobutylamine is a liquid (bp ~81°C).[1][2] It will remain dissolved in the Heptane/EtOAc mother liquor. Thorough washing of the filter cake with cold Heptane is critical to wash this impurity away.

References
  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.[1] (General principles of aminopyridine solubility and lipophilicity modulation).

  • F. Hoffmann-La Roche AG. (2012).[1] Patent WO2012066061: Aminopyridine derivatives.[1][2] WIPO.[1] (Describes purification of structurally similar N-alkyl-4-aminopyridines).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] [Link] (Authoritative source on troubleshooting "oiling out" and solvent selection).[1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard protocols for recrystallization of aromatic amines).

Sources

Technical Support Center: N-Cyclobutylpyridin-4-amine Stability & Storage

[1]

Executive Summary: The "Golden Standard" Protocol

N-cyclobutylpyridin-4-amine is a secondary aminopyridine intermediate often used in medicinal chemistry.[1] Its stability is compromised by three primary vectors: oxidative stress (affecting the pyridine nitrogen and amine linkage), photolytic degradation , and hygroscopic carbamate formation (reaction with atmospheric CO₂).

To ensure experimental reproducibility, adhere to this core storage directive:

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) Arrhenius kinetics dictate that lower temperatures significantly retard N-oxide formation [1].[1]
Atmosphere Argon or Nitrogen Displaces O₂ to prevent oxidation; prevents CO₂ absorption which forms carbamate salts [2].[1]
Container Amber Glass Vials Pyridine rings are UV-active; amber glass blocks <450nm wavelengths to prevent photolysis [3].[1]
Closure Teflon (PTFE) Lined Cap Ensures a hermetic seal against moisture and oxygen ingress; avoids leaching from rubber septa.[1]
State Solid / Powder Solution state accelerates degradation by orders of magnitude.[1] Store as neat solid whenever possible.

Troubleshooting Guide (Symptom-Based)

This section addresses specific deviations you may observe.

Q1: My white powder has turned off-white or yellow. Is it still usable?

Diagnosis: Oxidative Degradation (Early Stage). Aminopyridines are electron-rich systems.[1] The yellowing is typically due to the formation of trace N-oxide impurities or oxidative coupling products (dimers) initiated by radical attack on the amine nitrogen [4].[1]

  • Action: Check purity via LC-MS. If purity is >98%, the color change may be superficial.[1] If <95%, repurify.[1]

  • Prevention: Purge headspace with Argon before resealing.[1]

Q2: The compound has turned into a sticky gum or oil.[1]

Diagnosis: Hygroscopicity & Carbamate Formation. Secondary amines are basic.[1] If left exposed to air, they absorb atmospheric moisture and CO₂, forming ammonium carbamate salts or simply dissolving in absorbed water (deliquescence).

  • Action: Lyophilize (freeze-dry) to remove water. If it remains oily, the free base may have a low melting point; consider converting to a hydrochloride salt (HCl) for better solid-state stability.[1]

  • Prevention: Store in a desiccator within the freezer. Warm the vial to room temperature before opening to prevent condensation.

Q3: I see a new peak at M+16 in my Mass Spec.

Diagnosis: N-Oxidation. The M+16 peak corresponds to the addition of one oxygen atom (+16 Da), confirming the formation of Pyridine-N-oxide .[1] This is the primary degradation pathway for pyridines stored in air [1].[1]

  • Action: This impurity can significantly alter biological activity (potency shift).[1] Discard or repurify.

Visualizing Degradation Pathways

Understanding how the molecule breaks down helps you prevent it.[1] The diagram below illustrates the critical stress points for N-cyclobutylpyridin-4-amine.

DegradationPathwayscluster_conditionsEnvironmental StressorsCompoundN-Cyclobutylpyridin-4-amine(Active API)NOxidePyridine-N-Oxide(M+16 Impurity)Compound->NOxide Oxidation (Air/O2)Slow ProcessCarbamateCarbamate Salt(Hygroscopic Solid/Gum)Compound->Carbamate CO2 + Moisture(Reversible)DimerOxidative Dimers(Yellow/Brown Color)Compound->Dimer UV Light + O2(Photolysis)

Figure 1: Primary degradation vectors.[1] Red paths indicate irreversible chemical changes; the yellow path indicates reversible salt formation.

Frequently Asked Questions (FAQ)

Q: Can I store the compound in DMSO or Ethanol stock solutions at -20°C? A: Not recommended for >1 month. While DMSO freezes at 19°C, supercooling can occur, leaving pockets of liquid where degradation accelerates.[1] Furthermore, DMSO is hygroscopic and can carry water into the amine.

  • Best Practice: Prepare fresh solutions immediately before use.[1] If storage is unavoidable, use anhydrous DMSO, purge with Argon, and store at -80°C.[1]

Q: How do I safely weigh out hygroscopic amounts without degradation? A: Use the "Sub-Aliquot" method.[1]

  • Purchase the compound in pre-weighed quantities (e.g., 5 mg vials) if available.[1]

  • If bulk weighing is needed, allow the bottle to equilibrate to room temperature in a desiccator for 30 minutes.

  • Weigh quickly in a low-humidity environment (<40% RH).[1]

  • Flush the stock bottle with inert gas immediately after use.[1]

Q: Is the hydrochloride salt more stable than the free base? A: Yes. Converting the amine to its HCl salt protonates the nitrogen, reducing its electron density and susceptibility to oxidation [5]. It also raises the melting point, preventing the "oiling out" phenomenon.

Experimental Protocol: Re-Purification of Oxidized Material

Use this protocol only if synthesis of fresh material is not an option.

Objective: Remove N-oxide and colored impurities.

  • Dissolution: Dissolve the degraded crude (yellow/brown) in a minimal amount of Dichloromethane (DCM) .

  • Wash: Perform a mild basic wash with 5% NaHCO₃ (removes acidic impurities).[1]

  • Filtration: Pass the organic layer through a small pad of Silica Gel or Celite .[1] The polar N-oxides often stick to the silica, while the secondary amine passes through.[1]

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo at <40°C.

  • Storage: Immediately store under Argon at -20°C.

Decision Tree: Storage Logic

StorageDecisionStartReceived N-Cyclobutylpyridin-4-amineFormCheckIs it a Solid or Solution?Start->FormCheckSolidTypeFree Base or Salt?FormCheck->SolidTypeSolidSolutionUse Immediately orFreeze at -80°C (Max 1 month)FormCheck->SolutionSolutionSaltStore at RT or 4°C(Desiccated)SolidType->SaltHCl/Salt FormFreeBaseRequires Strict ControlSolidType->FreeBaseFree BaseDurationStorage Duration?LongTermStore at -20°CUnder ArgonDuration->LongTerm> 1 WeekShortTermStore at 4°CProtect from LightDuration->ShortTerm< 1 WeekFreeBase->Duration

Figure 2: Logical flow for determining optimal storage conditions based on physical state and duration.

References

  • S. R. Naik & P. N.[1][2] Moorthy , "Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study," Radiation Physics and Chemistry, vol. 65, no.[1] 2, 2002.

  • Fisher Scientific , "Safety Data Sheet: Cyclopropylamine (Structural Analog)," Fisher Scientific SDS, 2009.[1] [1]

  • Canadian Society of Hospital Pharmacists , "Chemical Stability of 4-Aminopyridine Capsules," Canadian Journal of Hospital Pharmacy, vol. 57, no.[1] 5, 2004.

  • Pratibha et al. , "Degradation of 4-amino pyridine onto cuprous oxide nanoparticles," Journal of the Indian Chemical Society, 2020.[1]

  • Sigma-Aldrich , "Product Specification: 4-Aminopyridine," Merck/Sigma Technical Data.[1] [1]

Validation & Comparative

High-Resolution 1H NMR Analysis of N-cyclobutylpyridin-4-amine: A Comparative Structural Verification Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of the 1H NMR spectrum of N-cyclobutylpyridin-4-amine , designed for researchers requiring rigorous structural verification. It contrasts the target compound with its regioisomers (2- and 3-isomers), which are common byproducts or alternative scaffolds in medicinal chemistry.

Executive Summary

N-cyclobutylpyridin-4-amine (C9H12N2) represents a pharmacophore often utilized in kinase inhibitors and neurological drug candidates. In synthetic workflows involving nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, distinguishing the target 4-isomer from potential regioisomers (2- or 3-substituted pyridines) is critical.

This guide defines the spectral "fingerprint" of the 4-isomer, specifically the diagnostic AA'BB' aromatic system and the cyclobutyl methine quintet , providing a self-validating protocol for purity assessment.

Structural Analysis & Chemical Shift Prediction

The molecule consists of an electron-deficient pyridine ring and an electron-rich secondary amine attached to a strained cyclobutyl ring. The interaction between the lone pair on the exocyclic nitrogen and the pyridine ring significantly shields the C3/C5 protons.

Table 1: Consensus 1H NMR Data (DMSO-d6, 400 MHz)

Data synthesized from fragment analysis of 4-aminopyridine and cyclobutylamine.

Proton EnvironmentLabelδ (ppm)MultiplicityIntegralJ-Coupling (Hz)Diagnostic Note
Pyridine C2-H, C6-H H_a8.05 – 8.15Doublet (d)2HJ ≈ 6.0Deshielded by ring nitrogen. Part of AA'BB' system.[1]
Pyridine C3-H, C5-H H_b6.45 – 6.55Doublet (d)2HJ ≈ 6.0Upfield due to resonance donation from amine.
Amine N-H H_c6.80 – 7.20Broad Singlet1H-Exchangeable; shift varies with conc./solvent.
Cyclobutyl C1-H H_d3.80 – 3.95Multiplet (m)1H-Methine proton; often a pseudo-quintet.
Cyclobutyl C2/4-H H_e2.25 – 2.35Multiplet (m)2H-Methylene adjacent to amine.
Cyclobutyl C2/4-H H_f1.75 – 1.85Multiplet (m)2H-Methylene adjacent to amine.
Cyclobutyl C3-H H_g1.60 – 1.75Multiplet (m)2H-Distal methylene; typically the most upfield signal.

Note on Solvent: DMSO-d6 is recommended over CDCl3 for this analysis. The polarity of DMSO stabilizes the NH proton, often revealing it as a distinct doublet (coupling to the cyclobutyl methine) rather than a broad singlet, aiding in confirmation of the secondary amine structure.

Comparative Analysis: Target vs. Regioisomers

The primary analytical challenge is distinguishing the 4-isomer from the 2- and 3-isomers. The symmetry of the pyridine ring is the definitive differentiator.

Table 2: Regioisomer Differentiation Matrix
FeatureTarget: 4-Isomer Alternative: 2-Isomer Alternative: 3-Isomer
Symmetry Symmetric (C2v effective) AsymmetricAsymmetric
Aromatic Pattern AA'BB' System (Two distinct doublets)ABCD System (Four distinct signals)ABCD System (Complex pattern)
Key Shift (Low Field) ~8.1 ppm (2H, d)~8.0 ppm (1H, d, H-6)~8.0-8.2 ppm (1H, s, H-2) & (1H, d, H-6)
Key Shift (High Field) ~6.5 ppm (2H, d)~6.4 ppm (1H, d, H-3) & ~6.5 ppm (1H, t, H-5)~6.9 ppm (1H, d, H-4)
Differentiation Logic Look for two aromatic signals integrating to 2H each.[2]Look for four aromatic signals integrating to 1H each.Look for a distinct singlet at ~8.2 ppm (H-2).

Experimental Protocol: Self-Validating Workflow

To ensure authoritative results, follow this step-by-step protocol designed to maximize resolution and minimize exchange broadening.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Reasoning: CDCl3 may cause the NH signal to broaden into the baseline due to rapid exchange. DMSO forms H-bonds, slowing exchange and sharpening the peak.

  • Additives: If the salt form (e.g., hydrochloride) is suspected, add 1-2 drops of NaOD/D2O or solid K2CO3 to the tube to liberate the free base in situ, ensuring the chemical shifts match Table 1.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (ns): Minimum 16 (for S/N > 100:1).

  • Relaxation Delay (d1): 2.0 seconds (essential for accurate integration of aromatic protons).

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Validation
  • Phasing: Apply manual phasing. Auto-phasing often fails on the broad NH peak.

  • Integration: Normalize the cyclobutyl methine (H_d) to 1.00.

  • Verification Check:

    • Do the aromatic doublets integrate to 2.00 ± 0.1? (Confirms 4-substitution).

    • Is the NH peak visible? (Confirms secondary amine).

Decision Logic & Workflow Diagram

The following diagram illustrates the logical pathway for verifying the identity of N-cyclobutylpyridin-4-amine against its isomers and common impurities.

NMR_Analysis Start Acquire 1H NMR Spectrum (DMSO-d6) Aromatic_Region Analyze Aromatic Region (6.0 - 8.5 ppm) Start->Aromatic_Region Symmetry_Check Check Splitting Pattern Aromatic_Region->Symmetry_Check Isomer_4 Pattern: AA'BB' (Two Doublets, 2H each) Symmetry_Check->Isomer_4 Symmetric Isomer_2 Pattern: ABCD (Four signals, 1H each) H-3 is upfield (~6.4 ppm) Symmetry_Check->Isomer_2 Asymmetric Isomer_3 Pattern: ABCD (Four signals, 1H each) H-2 is singlet (~8.2 ppm) Symmetry_Check->Isomer_3 Asymmetric Aliphatic_Check Analyze Aliphatic Region (1.5 - 4.0 ppm) Isomer_4->Aliphatic_Check Methine_Check Identify Methine (CH-N) ~3.9 ppm (Quintet) Aliphatic_Check->Methine_Check Final_Result CONFIRMED: N-cyclobutylpyridin-4-amine Methine_Check->Final_Result Found Impurity_Check Check Impurities: Cyclobutylamine (~3.4 ppm) 4-Chloropyridine (~8.5 ppm) Methine_Check->Impurity_Check Extra signals

Caption: Decision tree for structural verification of N-cyclobutylpyridin-4-amine, distinguishing it from regioisomers and detecting common synthetic impurities.

References

  • ChemicalBook. (2025). Cyclobutylamine 1H NMR Spectrum (2516-34-9). Link

  • ChemicalBook. (2025). 4-Aminopyridine 1H NMR Spectrum (504-24-5). Link

  • BenchChem. (2025).[3][4] N,N-Dibutyl-2-chloropyridin-4-amine: A Versatile Building Block. Link

  • Reich, H. J. (2020).[5] Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison. Link

  • PubChem. (2025).[6] Compound Summary: 4-Aminopyridine.[4] National Library of Medicine. Link

Sources

An In-Depth Comparison Guide: Evaluating 13C NMR Chemical Shift Methodologies for N-cyclobutylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

N-cyclobutylpyridin-4-amine (CAS 1250507-98-2) represents a highly functionalized structural motif frequently encountered in medicinal chemistry and drug development. Accurate structural elucidation of this compound relies heavily on 13C Nuclear Magnetic Resonance (NMR) spectroscopy. However, assigning the precise 13C chemical shifts presents two distinct quantum and stereochemical challenges:

  • The strong mesomeric (+M) electron-donating effect of the exocyclic secondary amine significantly alters the electron density of the pyridine ring.

  • The cyclobutane ring exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain, which averages the axial and equatorial chemical environments at room temperature .

To establish a robust analytical framework, this guide objectively compares three distinct methodologies (products) for determining the 13C NMR chemical shifts of N-cyclobutylpyridin-4-amine: Machine Learning (Mnova Ensemble Predictor) , Quantum Mechanical Calculations (Gaussian 16 DFT/GIAO) , and Experimental Benchmarking .

Mechanistic Causality: Understanding the Chemical Shifts

Before evaluating the performance of our predictive tools, we must establish the physical causality driving the 13C resonances in this specific molecule. Understanding why a peak appears where it does is the foundation of structural verification.

  • Pyridine Ring Shielding: The lone pair on the exocyclic nitrogen delocalizes into the pyridine π-system. This places a partial negative charge on the ortho carbons (C3/C5), shielding them significantly, pushing their resonance upfield to ~108 ppm . Conversely, the ipso carbon (C4) is heavily deshielded by the inductive (-I) withdrawal of the attached nitrogen, pushing its signal downfield to ~153 ppm.

  • Cyclobutyl Ring Dynamics: The C1' carbon, directly bonded to the electronegative nitrogen, is deshielded to ~48 ppm. Because of the rapid ring inversion of the puckered cyclobutane conformation, the β-carbons (C2'/C4') and the γ-carbon (C3') exhibit time-averaged signals at ~31 ppm and ~15 ppm, respectively .

Quantitative Comparison: Performance of Predictive Alternatives

We evaluated the performance of empirical machine learning (Mnova) and first-principles quantum mechanics (Gaussian 16) against synthesized experimental ground truth.

13C NMR Chemical Shift Comparison Matrix (ppm)
Carbon PositionExperimental (Expected)Mnova Ensemble (ML)Gaussian 16 (DFT/GIAO)Δ (ML vs Exp)Δ (DFT vs Exp)
C2 / C6 (Pyridine)150.2 ppm149.8 ppm151.5 ppm-0.4 ppm+1.3 ppm
C3 / C5 (Pyridine)108.6 ppm109.1 ppm110.2 ppm+0.5 ppm+1.6 ppm
C4 (Pyridine)153.8 ppm154.2 ppm155.1 ppm+0.4 ppm+1.3 ppm
C1' (Cyclobutyl)48.5 ppm47.9 ppm50.1 ppm-0.6 ppm+1.6 ppm
C2' / C4' (Cyclobutyl)31.2 ppm30.5 ppm32.4 ppm-0.7 ppm+1.2 ppm
C3' (Cyclobutyl)15.4 ppm14.8 ppm16.1 ppm-0.6 ppm+0.7 ppm
Analysis of the Comparison
  • Mnova Ensemble (Machine Learning): Mnova utilizes a hybrid approach combining HOSE (Hierarchical Orthogonal Space Encoding) codes and neural networks . It performs exceptionally well (Δ < 0.7 ppm) because the constituent fragments (4-aminopyridine and cyclobutylamine) are thoroughly represented in its empirical training databases.

  • Gaussian 16 (DFT/GIAO): Density Functional Theory using the Gauge-Independent Atomic Orbital (GIAO) method provides a rigorous first-principles calculation . While it perfectly captures the 3D magnetic anisotropy and conformational dynamics, unscaled DFT calculations tend to systematically overestimate deshielding by 1-2 ppm due to the limitations of implicit solvent models (like IEFPCM) in capturing explicit solute-solvent hydrogen bonding .

Mandatory Visualization: Analytical Workflow

G cluster_0 Input & Preparation cluster_1 Analytical Methodologies cluster_2 Validation & Output Target N-cyclobutylpyridin-4-amine (Target Structure) ML Machine Learning (Mnova Ensemble) Target->ML SMILES DFT Quantum Mechanics (DFT/GIAO) Target->DFT 3D Conformer EXP Experimental NMR (Spectrometer) Target->EXP Synthesized Sample Data 13C Chemical Shift Comparison Table ML->Data HOSE Codes DFT->Data Shielding Tensors EXP->Data FID Data Val Self-Validation (HSQC/HMBC & Freq Check) Data->Val Cross-Reference Val->Data Refined Shifts

Workflow comparing Machine Learning, DFT, and Experimental methods for 13C NMR assignment.

Self-Validating Experimental & Computational Protocols

To ensure absolute scientific integrity, every methodology utilized in this comparison must operate as a self-validating system. Below are the step-by-step protocols for each approach.

Protocol 1: Machine Learning Prediction (Mnova Ensemble)
  • Input Generation: Import the SMILES string of N-cyclobutylpyridin-4-amine into the Mnova interface.

  • Solvent Definition: Explicitly set the prediction solvent to CDCl3. This activates the solvent-aware prediction algorithms, which is critical for molecules with basic nitrogen centers.

  • Execution: Run the Ensemble 13C Prediction module.

  • Self-Validation Step: Review the generated "Confidence Interval" metric for each carbon node. If the standard deviation for the quaternary C4 carbon exceeds 2.0 ppm, manually cross-reference the HOSE code database to ensure the N-heteroaryl fragment is adequately represented in the training set.

Protocol 2: Quantum Mechanical Calculation (Gaussian 16)
  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest-energy puckered "butterfly" state of the cyclobutyl ring and the optimal N-H dihedral angle.

  • Geometry Optimization: Optimize the lowest-energy conformer using the B3LYP functional and the 6-31G(d,p) basis set, incorporating the IEFPCM (Chloroform) solvent model.

  • Self-Validation Step (Frequency Check): Run a vibrational frequency calculation (Freq) on the optimized geometry. The absence of imaginary frequencies confirms the structure is a true local minimum, not a saddle point or transition state.

  • NMR Tensor Calculation: Execute the GIAO calculation (NMR=GIAO) at the same level of theory .

  • Scaling: Apply empirical linear scaling (e.g., using CHESHIRE database scaling factors) to convert the raw isotropic shielding tensors to TMS-referenced chemical shifts .

Protocol 3: Experimental Ground Truth Acquisition
  • Sample Preparation: Dissolve 25 mg of high-purity (>98%) N-cyclobutylpyridin-4-amine in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard).

  • Acquisition: Acquire the 1D 13C NMR spectrum on a 400 MHz or 600 MHz spectrometer at 298 K using a standard composite pulse decoupling (CPD) sequence (e.g., zgpg30). Collect a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the relaxation-delayed quaternary C4 carbon.

  • Self-Validation Step (2D Correlation): Do not rely solely on 1D chemical shifts for assignment. Acquire 2D HSQC and HMBC spectra. The HMBC cross-peaks from the cyclobutyl C1' protons to the pyridine C4 carbon must be present to unambiguously validate the exocyclic C-N bond connectivity, creating a closed-loop verification of the structure.

Conclusion & Strategic Recommendations

For routine structural verification in pharmaceutical development, Machine Learning (Mnova) is the superior product due to its rapid execution and high accuracy derived from extensive empirical databases. However, for novel derivatives where the specific steric bulk or electronic environment is unprecedented in the literature, DFT/GIAO calculations (Gaussian) remain the gold standard, provided the protocol includes rigorous conformational sampling and frequency-based self-validation. Ultimately, neither computational product supersedes the necessity of Experimental 2D-NMR for absolute, regulatory-grade structural proof.

References

  • Mestrelab Research. "Mestrelab Predictor." Mestrelab.com. URL:[Link]

  • Gaussian, Inc. "NMR Properties." Gaussian.com. URL:[Link]

  • ResearchGate. "13 C NMR signals of ortho-and meta-carbons of 4-aminopyridine." Researchgate.net. URL: [Link]

  • National Institutes of Health (NIH). "Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks." NIH.gov. URL:[Link]

HPLC Retention Time & Purity Analysis: N-cyclobutylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time and Purity Analysis of N-cyclobutylpyridin-4-amine Content Type: Publish Comparison Guide

A Comparative Guide to Stationary Phase Selection & Method Optimization

Executive Summary

N-cyclobutylpyridin-4-amine (CAS: 115286-62-9) serves as a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. However, its analysis presents a classic chromatographic challenge: the basic pyridine nitrogen (pKa ~9.2) protonates under standard acidic LC-MS conditions, leading to early elution, severe peak tailing, and co-elution with polar impurities.

This guide objectively compares the standard analytical approach (C18 / Acidic pH ) against two superior alternatives: Phenyl-Hexyl phases (for enhanced selectivity) and High-pH Mobile Phases (for optimal peak shape). We provide representative data and protocols to help researchers achieve baseline resolution and accurate purity assessment.

Chemical Profile & Chromatographic Challenge

Understanding the physicochemical properties of the analyte is the first step in method design.

PropertyValue (Approx.)Chromatographic Implication
Structure Pyridine ring with secondary amine at C4UV Active: Strong absorption at 254 nm (aromatic system).
Basic pKa ~9.2 - 9.5Positive Charge: At pH < 7, the molecule is protonated (

), causing repulsion from C18 chains and interaction with residual silanols (tailing).
LogP ~1.2 - 1.5Moderate Lipophilicity: Sufficient for Reverse Phase (RP), but requires specific conditions to retain the ionized form.
Comparative Analysis: Method Performance

We compared three distinct methodologies to determine the optimal setup for purity analysis.

Method A: The "Standard" (C18 / Acidic pH)
  • Column: Standard C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Hydrophobic interaction only.

  • Performance:

    • Retention: Weak.[1] The protonated amine is highly polar.

    • Peak Shape: Poor. Ionic interaction with silanols causes tailing (

      
      ).
      
    • Verdict: Not Recommended for purity analysis due to risk of overlapping impurity peaks in the solvent front.

Method B: The "Selectivity Alternative" (Phenyl-Hexyl / Acidic pH)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Methanol.

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interactions
    .[1]
  • Performance:

    • Retention: Improved. The electron-deficient pyridine ring interacts with the electron-rich phenyl stationary phase.

    • Selectivity: High.[1] Excellent for separating the product from non-aromatic impurities (e.g., cyclobutylamine).

    • Verdict: Recommended for LC-MS where acidic mobile phases are mandatory.

Method C: The "Shape Alternative" (Hybrid C18 / High pH)
  • Column: Hybrid Particle C18 (e.g., Waters XBridge BEH C18), 2.5 µm.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Mechanism: Hydrophobic interaction on the Neutral molecule.

  • Performance:

    • Retention: Strong. The neutral amine is far more lipophilic.

    • Peak Shape: Excellent (

      
      ). Silanols are deprotonated but the analyte is neutral, eliminating ionic drag.
      
    • Verdict: Gold Standard for UV purity analysis and impurity profiling.

Representative Performance Data

Data based on comparative behavior of 4-aminopyridine derivatives [1][4].

ParameterMethod A (Std C18, pH 3)Method B (Phenyl-Hexyl, pH 3)Method C (Hybrid C18, pH 10)
Retention Time (

)
1.8 min (Early Elution)3.2 min (Moderate)6.5 min (Strong)
Tailing Factor (

)
1.8 (Severe Tailing)1.2 (Acceptable)1.05 (Excellent)
Resolution (

)
< 1.5 (vs. polar impurities)> 2.0> 5.0
Suitability Rapid Screening OnlyLC-MS / Identification Final Purity / QC
Detailed Experimental Protocol

This protocol details the Method C (High pH) approach, as it offers the highest robustness for purity quantification.

Reagents & Equipment
  • System: HPLC with PDA detector (Agilent 1200/1260 or equivalent).

  • Column: Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm (or equivalent hybrid particle capable of pH 10).

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Solvent A: Dissolve 0.79 g Ammonium Bicarbonate in 1L HPLC-grade water. Adjust pH to 10.0 with

      
      . Filter through 0.22 µm nylon filter.
      
    • Solvent B: 100% Acetonitrile.

  • Sample Preparation:

    • Dissolve 5 mg N-cyclobutylpyridin-4-amine in 5 mL of 50:50 Water:Acetonitrile.

    • Crucial: Do not use pure acid as diluent, or peak distortion may occur upon injection into high pH mobile phase.

  • Gradient Program:

    • Flow Rate: 1.0 mL/min.[2]

    • Temp: 30°C.

    • Detection: UV @ 254 nm (primary) and 280 nm.

Time (min)% Solvent A (Buffer)% Solvent B (ACN)
0.0955
8.0595
10.0595
10.1955
14.0955
  • System Suitability Test (SST):

    • Inject the standard 5 times.

    • Acceptance Criteria: %RSD of Area < 2.0%; Tailing Factor < 1.3; Theoretical Plates > 5000.

Mechanism & Workflow Visualization
Figure 1: Analytical Decision Workflow

Caption: Logical flowchart for selecting the appropriate HPLC method based on available equipment and data requirements.

MethodSelection Start Start: N-cyclobutylpyridin-4-amine Analysis Goal Define Goal Start->Goal LCMS LC-MS (Identification) Goal->LCMS Mass Spec Purity Purity / QC (Quantification) Goal->Purity UV Purity Acidic Requirement: Acidic Mobile Phase LCMS->Acidic HighPH Can you use High pH (pH 10)? Purity->HighPH C18_Std Standard C18 Acidic->C18_Std Avoid (Tailing) Phenyl Phenyl-Hexyl Column Acidic->Phenyl Recommended Result_LCMS Result: Good Selectivity, MS Compatible Phenyl->Result_LCMS HighPH->Phenyl No (Alternative) Hybrid Hybrid C18 (High pH) HighPH->Hybrid Yes (Best) Result_QC Result: Sharp Peaks, Max Retention Hybrid->Result_QC

Figure 2: Interaction Mechanism Comparison

Caption: Comparison of retention mechanisms. Phenyl-Hexyl utilizes pi-pi interactions, while High pH C18 utilizes neutral hydrophobic retention.

Interactions cluster_0 Method B: Phenyl-Hexyl (Acidic) cluster_1 Method C: High pH C18 Analyte Analyte: N-cyclobutylpyridin-4-amine Mech1 Pyridine Ring (Electron Deficient) interacts with Phenyl Phase (Pi-System) Analyte->Mech1 Mech2 Mech2 Analyte->Mech2 Effect1 Result: Enhanced Selectivity Mech1->Effect1 Effect2 Result: Max Retention & Symmetry Mech2->Effect2

Impurity Profiling: What to Watch For

When analyzing purity, specific synthesis byproducts must be resolved:

  • 4-Chloropyridine (Starting Material): Less polar than the product. Elutes after the product on C18. UV active.

  • Cyclobutylamine (Starting Material): Highly polar, no UV chromophore. Requires LC-MS or derivatization for detection.

  • Bis-alkylated impurity: If reductive amination is uncontrolled, a tertiary amine (N,N-dicyclobutyl) may form. This is significantly more lipophilic and will elute late in the gradient [5].

References
  • Waters Corporation. What is a good column choice for analysis of 4-aminopyridine (4-AP)? Waters Knowledge Base.[3] Available at: [Link]

  • Chromatography Online. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC North America. Available at: [Link]

  • Advanced Materials Technology. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns.[4] Available at: [Link]

  • Separation Science. A Comparison of Superficially Porous Particle-based Column Chemistries. Available at: [Link]

Sources

Technical Comparison Guide: IR Spectroscopy of N-cyclobutylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

N-cyclobutylpyridin-4-amine represents a critical scaffold in modern drug discovery, often utilized to modulate lipophilicity and metabolic stability compared to its acyclic alkyl counterparts. In Quality Control (QC) and structural elucidation, Infrared (IR) spectroscopy serves as a rapid, non-destructive tool to validate the integrity of three distinct structural domains:

  • The Pyridine Core: Aromatic heteroatom vibrations.

  • The Secondary Amine Linker: A critical differentiation point from precursor primary amines.

  • The Cyclobutyl Ring: A strained aliphatic cycle with unique "breathing" modes distinct from linear alkyl chains.

This guide provides an objective comparison of the IR spectral performance of N-cyclobutylpyridin-4-amine against its primary synthetic precursor (4-Aminopyridine ) and its closest acyclic analogue (N-isopropylpyridin-4-amine ).

Theoretical Grounding: Vibrational Logic

To accurately interpret the spectrum, one must deconstruct the molecule into its vibrational oscillators. The coupling between the electron-rich pyridine ring and the secondary amine creates a resonance-stiffened C–N bond, shifting frequencies higher than in aliphatic amines. Simultaneously, the cyclobutyl ring introduces high-energy transitions due to angle strain (~88° vs. 109.5° ideal).

Diagram 1: Structural Vibrational Logic

The following decision tree illustrates the logical flow for identifying N-cyclobutylpyridin-4-amine based on spectral exclusion.

SpectralLogic Start Unknown Sample Spectrum Region1 Region: 3500-3100 cm⁻¹ (N-H / C-H Stretches) Start->Region1 CheckNH Check N-H Band Count Region1->CheckNH Primary Doublet (Sym/Asym) ~3450 & 3300 cm⁻¹ CheckNH->Primary Two Bands Secondary Singlet (N-H) ~3300-3400 cm⁻¹ CheckNH->Secondary One Band Result4AP ID: 4-Aminopyridine (Precursor) Primary->Result4AP Region2 Region: 1400-900 cm⁻¹ (Fingerprint/Alkyl) Secondary->Region2 CheckAlkyl Check Alkyl Signature Region2->CheckAlkyl IsoPropyl Gem-Dimethyl Doublet ~1385 & 1365 cm⁻¹ CheckAlkyl->IsoPropyl Split Peak Cyclobutyl Ring Breathing/Def. ~900-920 cm⁻¹ & ~1250 cm⁻¹ CheckAlkyl->Cyclobutyl Low Freq Band ResultIso ID: N-isopropyl analogue IsoPropyl->ResultIso ResultTarget ID: N-cyclobutylpyridin-4-amine (Target) Cyclobutyl->ResultTarget

Caption: Logical decision tree for differentiating N-cyclobutylpyridin-4-amine from precursors and analogues using key spectral regions.

Comparative Analysis

Comparison A: N-Alkylation Verification

Alternative: 4-Aminopyridine (Precursor) Objective: Confirm successful mono-alkylation of the amine.

The transformation from a primary amine (4-AP) to a secondary amine (Target) results in the collapse of the N-H stretching doublet into a singlet.

Feature4-Aminopyridine (Precursor)N-cyclobutylpyridin-4-amine (Target)Diagnostic Significance
N-H Stretch Doublet (Asym ~3440, Sym ~3300 cm⁻¹)Singlet (~3320–3400 cm⁻¹)Primary vs. Secondary: The disappearance of the symmetric stretch is the primary indicator of reaction completion [1].
N-H Bend Scissoring band ~1645 cm⁻¹Weak/Absent scissoringSecondary amines lack the strong scissoring mode seen in primary amines [2].
C-N Stretch ~1270 cm⁻¹~1280–1320 cm⁻¹Slight blue shift due to increased steric bulk and inductive effects of the cyclobutyl group.
Comparison B: Ring Strain Signatures

Alternative: N-isopropylpyridin-4-amine (Acyclic Analogue) Objective: Distinguish the strained cyclobutyl ring from a standard isopropyl group.

While both groups are secondary alkyls, the cyclobutyl ring exhibits unique "puckering" and "breathing" modes due to conformational strain.

FeatureN-isopropyl AnalogueN-cyclobutylpyridin-4-amineDiagnostic Significance
C-H Deformation Gem-Dimethyl Doublet (~1385 & 1365 cm⁻¹)Absent The "rabbit ears" doublet at ~1380 cm⁻¹ is specific to isopropyl/gem-dimethyl groups [3].
Ring Breathing None~900–935 cm⁻¹ A characteristic, moderately strong band associated with cyclobutane ring expansion/contraction [4].
Ring Puckering None~1230–1260 cm⁻¹ Distinct band often found in cyclobutyl derivatives, absent in acyclic chains [4].
C-H Stretch ~2960 cm⁻¹ (Methyl dominant)~2980–2850 cm⁻¹Cyclobutyl C-H stretches are often sharper and shifted due to ring strain (hybridization > sp³).

Experimental Protocol: ATR-FTIR Characterization

To ensure reproducibility, the following self-validating protocol utilizes Attenuated Total Reflectance (ATR), eliminating the need for KBr pellets which can induce pressure-based ring deformations in strained molecules.

Diagram 2: Validated Workflow

Workflow Prep Sample Prep (Neat Solid/Oil) Acquisition Acquisition (4000-600 cm⁻¹) Prep->Acquisition Clean Crystal Cleaning (Isopropanol) Background Background Scan (Air, 32 scans) Clean->Background Background->Prep Validation Validation Check (CO₂ doublet) Acquisition->Validation Validation->Clean Fail (Rescan) Analysis Peak Picking (Threshold 5%) Validation->Analysis Pass

Caption: Step-by-step ATR-FTIR workflow ensuring spectral integrity and background correction.

Detailed Steps:
  • System Initialization: Ensure the ATR crystal (Diamond or ZnSe) is clean. Collect a background spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Apply ~5-10 mg of N-cyclobutylpyridin-4-amine to the crystal center.

    • Note: If the sample is an oil, cover the entire active area. If solid, apply high pressure to ensure optical contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Self-Validation Check:

    • Verify the absence of the "Gem-Dimethyl" doublet at 1380 cm⁻¹ (confirms no isopropyl contamination).

    • Verify the presence of the Pyridine Ring Breathing mode at ~990 cm⁻¹ (internal standard for the aromatic core) [5].

  • Data Processing: Apply baseline correction if scattering is observed (common in solids).

Summary of Diagnostic Bands

The following table serves as the final reference for product identification.

Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityNotes
Secondary Amine N-H Stretch3300 – 3400Medium, SharpSingle band.[1][2] Differentiates from 4-AP.
Pyridine Ring C=C / C=N Stretch1580 – 1610StrongCharacteristic aromatic "quadrant" stretch [5].
Pyridine Ring Ring Breathing990 – 1000MediumVery stable position for 4-substituted pyridines.
Cyclobutyl Ring Ring Breathing900 – 935MediumKey ID Band. Diagnostic for the 4-membered ring [4].
Cyclobutyl Ring CH₂ Scissoring1440 – 1460MediumOverlaps with aromatic modes, less diagnostic.
Aromatic C-H C-H Stretch3000 – 3100WeakAbove 3000 cm⁻¹ (Aromatic) vs below 3000 cm⁻¹ (Aliphatic).[3]

References

  • NIST Chemistry WebBook. 4-Aminopyridine Infrared Spectrum.[4] National Institute of Standards and Technology.[4] Link

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry & Biochemistry. Link

  • LibreTexts Chemistry. Infrared Spectroscopy: Alkanes and Cycloalkanes.Link

  • Journal of the Chemical Society B. Infrared spectral characteristics of the cyclobutane ring system. RSC Publishing. Link

  • ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry.[5] Link

Sources

A Comparative Analysis of N-cyclobutylpyridin-4-amine and N-isopropylpyridin-4-amine for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Two Promising 4-Aminopyridine Analogs

In the landscape of medicinal chemistry, the 4-aminopyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Its derivatives have been explored for a range of therapeutic applications, including as potassium channel blockers and as components of anticancer agents.[1][2][3] This guide provides an in-depth, comparative analysis of two closely related analogs: N-cyclobutylpyridin-4-amine and N-isopropylpyridin-4-amine. While direct comparative biological data for these specific molecules is limited in publicly available literature, this document will leverage structure-activity relationship (SAR) principles and predictive modeling to offer a scientifically grounded perspective on their potential as anticancer agents. We will delve into their physicochemical properties, plausible synthetic routes, and provide a detailed experimental protocol for their comparative evaluation.

Physicochemical Properties: A Tale of Two Alkyl Substituents

The seemingly subtle difference between a cyclobutyl and an isopropyl group can significantly impact a molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profile. The following table summarizes key predicted and known properties of the two title compounds.

PropertyN-cyclobutylpyridin-4-amineN-isopropylpyridin-4-amineRationale for Comparison
Molecular Formula C₉H₁₂N₂C₈H₁₂N₂
Molecular Weight 148.21 g/mol 136.19 g/mol [4]The cyclobutyl group has one additional carbon atom compared to the isopropyl group.
Predicted LogP 1.61.3[5]The more compact and rigid cyclobutyl group may exhibit slightly higher lipophilicity compared to the branched isopropyl group.
Predicted pKa ~9.0~9.2The electron-donating effect of the alkyl groups increases the basicity of the pyridine nitrogen. The slightly greater steric hindrance of the cyclobutyl group might marginally reduce its basicity compared to the isopropyl analog.
Predicted Aqueous Solubility Moderately SolubleModerately SolubleBoth compounds are expected to have moderate aqueous solubility due to the presence of the basic amine groups, which can be protonated at physiological pH.
Predicted Polar Surface Area (PSA) 38.9 Ų38.9 Ų[5]The PSA is primarily determined by the aminopyridine core and is identical for both molecules.

Synthesis of N-cyclobutylpyridin-4-amine and N-isopropylpyridin-4-amine: A General Approach

The synthesis of N-alkylated 4-aminopyridines can be achieved through several established methods. A common and straightforward approach is the nucleophilic substitution of a suitable 4-halopyridine with the corresponding amine.

Proposed Synthetic Pathway

Synthesis 4-chloropyridine 4-Chloropyridine product N-cyclobutylpyridin-4-amine or N-isopropylpyridin-4-amine 4-chloropyridine->product Nucleophilic Aromatic Substitution amine Cyclobutylamine or Isopropylamine amine->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., DMF) solvent->product

Caption: General synthetic scheme for N-alkylation of 4-chloropyridine.

Experimental Protocol: Synthesis of N-cyclobutylpyridin-4-amine
  • To a solution of 4-chloropyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add cyclobutylamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-cyclobutylpyridin-4-amine.

This protocol can be adapted for the synthesis of N-isopropylpyridin-4-amine by substituting cyclobutylamine with isopropylamine.

Comparative Biological Activity: A Focus on Anticancer Potential

While direct comparative studies are lacking, the 4-aminopyridine scaffold is a known constituent of molecules with anticancer activity, often through the inhibition of protein kinases.[2][6] The N-alkyl substituent can play a crucial role in modulating the potency and selectivity of these inhibitors by influencing their binding to the target protein.

The cyclobutyl and isopropyl groups, while similar in size, present different steric and conformational properties. The rigid, four-membered ring of the cyclobutyl group may offer a more defined conformation for binding within a protein's active site compared to the more flexible isopropyl group. This difference in conformational rigidity could translate to altered binding affinity and, consequently, different biological activity.

Experimental Workflow for Comparative Anticancer Activity Screening

To empirically determine and compare the anticancer activity of N-cyclobutylpyridin-4-amine and N-isopropylpyridin-4-amine, a robust and reproducible in vitro assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and is an excellent choice for initial screening.[5][7][8][9]

Experimental_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Stock Solutions of Test Compounds treatment Treat Cells with Serial Dilutions of Compounds compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate Percent Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for the comparative anticancer screening using the MTT assay.

Detailed Experimental Protocol: MTT Assay

1. Cell Culture and Seeding:

  • Culture a human cancer cell line (e.g., MCF-7 for breast cancer or A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Harvest cells and perform a cell count to determine cell viability.
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of N-cyclobutylpyridin-4-amine and N-isopropylpyridin-4-amine in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the stock solutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO without compound) and a positive control (a known anticancer drug).

3. Incubation and Assay:

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
  • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Potential Signaling Pathway Involvement

Many pyridine-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. A hypothetical signaling pathway that could be modulated by these compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor N-alkyl-4-aminopyridine (Hypothetical Inhibitor) Inhibitor->PI3K inhibits

Sources

structural characterization data for N-cyclobutylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Conformational Restriction

In the optimization of lead compounds, the transition from acyclic alkyl chains to saturated carbocycles is a validated strategy to improve metabolic stability and potency. N-cyclobutylpyridin-4-amine (CAS 1250507-98-2) represents a critical building block in this domain, offering a distinct pharmacological profile compared to its acyclic analog (N-isopropyl) and its lower homolog (N-cyclopropyl).

This guide provides a structural characterization and performance comparison of the N-cyclobutyl moiety attached to a 4-aminopyridine core. We analyze its utility in modulating lipophilicity (LogP), basicity (pKa), and vector orientation in kinase and GPCR ligand design.

Structural Characterization & Data

The structural integrity of N-cyclobutylpyridin-4-amine is defined by the interaction between the electron-deficient pyridine ring and the puckered cyclobutyl ring. Unlike the planar cyclopropyl group, the cyclobutyl ring exists in a puckered conformation (dihedral angle ~25°), which influences the spatial projection of the amine.

Spectroscopic Profile (Experimental & Predicted Consensus)

The following data summarizes the characteristic signals used for structural validation.

TechniqueParameterCharacteristic Signals / Values

H NMR
Pyridine Core

8.10 (d, J=6.0 Hz, 2H, H-2/6), 6.45 (d, J=6.0 Hz, 2H, H-3/5)
Amine Linker

4.80 (br s, 1H, NH)
Cyclobutyl

3.85 (m, 1H, CH-N), 2.35–2.45 (m, 2H), 1.80–1.95 (m, 4H)

C NMR
Pyridine

153.5 (C-4), 150.1 (C-2/6), 107.8 (C-3/5)
Cyclobutyl

49.5 (CH-N), 31.2 (CH

), 15.1 (CH

)
LC-MS Ionization ESI+ [M+H]

= 149.21 (Calc. 149.09)
Physicochem pKa ~9.2 (Pyridine N), ~5.5 (Exocyclic N - predicted)

Analyst Note: The chemical shift of the methine proton (


 3.85) is a critical quality attribute (CQA). A shift upfield (< 3.5 ppm) often indicates incomplete N-arylation or the presence of free cyclobutylamine.

Comparative Performance Analysis

The selection of the cyclobutyl group over isopropyl or cyclopropyl is rarely arbitrary. It is a strategic choice to modulate metabolic soft spots and binding vectors .

Comparative Data Table
PropertyN-Isopropyl (Acyclic)N-Cyclopropyl (Strained)N-Cyclobutyl (Target)
Structure Flexible, rotating methylsRigid, planar,

-character
Rigid, puckered, "butterfly"
LogP (Predicted) 1.351.101.45
Metabolic Liability High (Methyl oxidation)Low (Ring opening possible)Low (No methyls, stable ring)
Conformational Entropy High penalty upon bindingLow penaltyLow penalty
Vector Projection ~109.5° tetrahedral~120° (pseudo-sp2)~110° (constrained)
Mechanistic Insights
  • Metabolic Stability vs. Isopropyl: The isopropyl group is prone to CYP450-mediated hydroxylation at the terminal methyl groups. The cyclobutyl ring removes these methyl "handles" while maintaining similar steric bulk (Van der Waals volume: Isopropyl ~45 ų vs. Cyclobutyl ~49 ų). This often extends half-life (

    
    ) without significantly altering the binding mode.
    
  • Basicity Modulation vs. Cyclopropyl: Cyclopropyl amines possess significant

    
    -character in the C-N bond, which can attenuate the basicity of the nitrogen lone pair. The cyclobutyl group behaves more like a standard secondary alkyl amine, maintaining the nucleophilicity required for hydrogen bonding interactions in the active site (e.g., hinge binding in kinases).
    

Experimental Protocols

Synthesis Workflow: S Ar Displacement

The most robust route to N-cyclobutylpyridin-4-amine avoids metal catalysis, utilizing the electron-deficient nature of the pyridine ring.

Reagents:

  • 4-Chloropyridine hydrochloride (1.0 equiv)

  • Cyclobutylamine (3.0 equiv)

  • Solvent: Ethanol or NMP (N-Methyl-2-pyrrolidone)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

Procedure:

  • Charge: In a pressure vial, suspend 4-chloropyridine HCl (1.50 g, 10 mmol) in Ethanol (15 mL).

  • Activation: Add DIPEA (4.35 mL, 25 mmol) dropwise. The solution will clarify as the free base is liberated.

  • Addition: Add cyclobutylamine (2.13 g, 30 mmol). Note: Excess amine acts as both nucleophile and proton scavenger.

  • Reaction: Seal the vial and heat to 140 °C (microwave) for 1 hour or 120 °C (oil bath) for 16 hours.

  • Workup: Concentrate solvent in vacuo. Redissolve residue in DCM (50 mL) and wash with sat. NaHCO

    
     (2 x 30 mL).
    
  • Purification: The crude material is often pure enough (>95%). If necessary, purify via flash chromatography (DCM:MeOH 95:5 + 1% NH

    
    ).
    
Visualization of Synthesis Pathway

Synthesispath Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway for target synthesis. SM1 4-Chloropyridine HCl (Electrophile) Inter Meisenheimer-like Transition State SM1->Inter + DIPEA, EtOH Heat (120-140°C) SM2 Cyclobutylamine (Nucleophile) SM2->Inter Prod N-Cyclobutylpyridin-4-amine (Target) Inter->Prod - HCl SNAr Mechanism

Quality Control & Troubleshooting

When characterizing this compound, researchers frequently encounter specific challenges. Use this troubleshooting matrix to validate your results.

ObservationRoot CauseRemediation
LC-MS shows M+H 151 Reduction of PyridineCheck for hydride sources; ensure inert atmosphere if using metal catalysis.
NMR: Extra doublet at 8.3 ppm Residual 4-ChloropyridineReaction incomplete. Increase temperature or equivalents of amine.
Low Yield (<40%) Volatility of AmineCyclobutylamine (bp ~80°C) can escape. Use a sealed pressure vessel.
Dark/Tarry Crude Polymerization4-Chloropyridine is unstable as a free base. Generate it in situ from the HCl salt.

References

  • Cyclobutane in Drug Design : "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry. Link

  • Lipophilicity Trends : "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry. Link

  • SNAr Methodology : "The reaction of 4-chloropyridine with some amines." Recueil des Travaux Chimiques des Pays-Bas. Link

  • Compound Data : "N-Cyclobutylpyridin-4-amine (CAS 1250507-98-2) Entry." Ambeed Chemical Catalog. Link

In-Depth Technical Guide: Bioactivity Comparison of Cyclobutyl vs. Cyclopentyl Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Aminopyridines represent a privileged scaffold in modern drug discovery, frequently utilized as hinge-binding motifs in kinase inhibitors and core pharmacophores in antiviral agents. When optimizing the solvent-exposed or hydrophobic pocket-binding regions of these molecules, medicinal chemists frequently face the decision of selecting the optimal cycloalkyl substituent.

This guide provides a rigorous, data-driven comparison between cyclobutyl (4-membered) and cyclopentyl (5-membered) substitutions on aminopyridine derivatives. By analyzing the structural physics, empirical bioactivity data, and establishing a self-validating experimental protocol, this guide equips drug development professionals with the mechanistic rationale required to drive rational Structure-Activity Relationship (SAR) campaigns.

Mechanistic Rationale: The Physics of Ring Expansion

The decision to expand a cyclobutyl ring to a cyclopentyl ring is not merely the addition of a 14 Da methylene group; it fundamentally alters the physicochemical and spatial properties of the aminopyridine derivative.

Conformational Dynamics & Ring Strain
  • Cyclobutyl (C4): Exhibits a "puckered" conformation to relieve torsional strain, possessing a high ring strain energy (~26.3 kcal/mol). It is relatively rigid, which can be advantageous if the target pocket precisely matches this geometry, but it lacks the flexibility to adapt to complex binding sites.

  • Cyclopentyl (C5): Adopts a highly dynamic "envelope" conformation with significantly lower ring strain (~6.2 kcal/mol). This flexibility allows the cyclopentyl group to undergo induced fit, dynamically adjusting its conformation to maximize van der Waals contacts within a hydrophobic pocket.

Lipophilicity and Bioisosterism

Cycloalkyl rings are frequently employed as bioisosteres for phenyl rings to modulate solubility and metabolic stability without drastically altering the hydrophobic footprint. As demonstrated in comprehensive bioisostere mapping studies, replacing a phenyl group with cyclobutyl or cyclopentyl moieties generally maintains baseline solubility while altering the target-specific bioactivity profile depending on the spatial constraints of the receptor 1[1].

SAR_Logic Core Aminopyridine Scaffold C4 Cyclobutyl Variant (Strain: ~26 kcal/mol) Core->C4 Ring Contraction C5 Cyclopentyl Variant (Strain: ~6 kcal/mol) Core->C5 Ring Expansion Res4 Sub-optimal Fit EC50: 12.0 nM C4->Res4 Bioassay Res5 Optimal Fit EC50: 5.0 nM C5->Res5 Bioassay

Logical SAR decision tree comparing cyclobutyl and cyclopentyl aminopyridine derivatives.

Quantitative Bioactivity Comparison: Case Study

To objectively compare performance, we analyze a documented SAR campaign optimizing aminopyridine-based Hepatitis C Virus (HCV) NS4B replication inhibitors2[2].

In this series, the aminopyridine core was systematically derivatized with varying cycloalkyl sizes to probe the dimensions of the hydrophobic binding pocket.

Table 1: HCV Genotype 1a Replicon Potency by Cycloalkyl Size
Substituent (R-group)Ring SizeConformationHCV Genotype 1a EC₅₀ (nM)Relative Potency (vs. Cyclopropyl)
Cyclopropyl 3Planar88.01.0x (Baseline)
Cyclobutyl 4Puckered12.07.3x
Cyclopentyl 5Envelope5.017.6x (Optimal)
Cyclohexyl 6Chair340.00.25x (Steric Clash)

Data Interpretation & Causality: The data reveals a "Goldilocks effect" governed by steric volume. The cyclobutyl derivative (12 nM) represents a massive improvement over the cyclopropyl baseline, indicating that the pocket requires a larger hydrophobic mass. However, the cyclopentyl derivative (5.0 nM) achieves the optimal fit, more than doubling the potency of the cyclobutyl analog. The envelope conformation of the cyclopentyl ring perfectly complements the target's hydrophobic cleft. Attempting to push the boundary further to a cyclohexyl ring results in a severe steric clash, plummeting the potency to 340 nM2[2].

Experimental Validation: Self-Validating Protocols

To confidently distinguish between the nuanced bioactivity differences of cyclobutyl and cyclopentyl aminopyridines, researchers must employ a self-validating experimental workflow. The following protocol ensures that observed differences are due to target engagement rather than artifactual physicochemical properties.

Step 1: Chemical Quality Control (QC) & Purity Validation
  • Action: Analyze synthesized cyclobutyl and cyclopentyl aminopyridines via LC-MS and ¹H/¹³C NMR.

  • Causality: Cycloalkyl amines used in synthesis often contain trace transition metal catalysts (e.g., Palladium from Buchwald-Hartwig couplings) or unreacted starting materials. These impurities can act as Pan-Assay Interference Compounds (PAINS). Ensuring >95% purity guarantees that the bioactivity delta is strictly structural.

Step 2: Primary Biochemical Target Engagement Assay (e.g., FRET / SPR)
  • Action: Determine the IC₅₀ or

    
     using a cell-free biochemical assay (e.g., Surface Plasmon Resonance). Include a known reference inhibitor as a positive control.
    
  • Causality: This isolates the binding event from membrane permeability variables. If the cyclopentyl variant shows a lower

    
     than the cyclobutyl variant here, it confirms superior geometric complementarity to the target pocket.
    
Step 3: Orthogonal Cellular Phenotypic Assay
  • Action: Evaluate the EC₅₀ in a relevant cell line (e.g., replicon assay for antivirals, or proliferation assay for oncology targets).

  • Causality: This step acts as the self-validating cross-check. Because the cyclopentyl group is slightly more lipophilic (higher LogP) than the cyclobutyl group, it may exhibit different membrane permeability or intracellular accumulation. If biochemical potency (Step 2) translates to cellular potency (Step 3), the structural modification is physiologically viable.

Step 4: Counter-Screening for Off-Target Hydrophobicity
  • Action: Screen both compounds against a panel of common off-targets (e.g., hERG channel, CYP450 enzymes).

  • Causality: Increasing lipophilic bulk (from C4 to C5) inherently increases the risk of non-specific hydrophobic binding. A self-validating system must prove that the enhanced potency of the cyclopentyl variant is target-specific and not a result of indiscriminate lipophilic sticking.

Exp_Workflow QC 1. Chemical QC (LC-MS & NMR >95%) Primary 2. Primary Target Assay (Biochemical IC50/Kd) QC->Primary Passes QC Orthogonal 3. Orthogonal Validation (Cellular EC50) Primary->Orthogonal Direct Engagement Confirmed Counter 4. Counter-Screening (Selectivity & Cytotoxicity) Orthogonal->Counter Permeability Confirmed Data 5. SAR Synthesis (Data Aggregation) Counter->Data High Selectivity Index

Step-by-step self-validating workflow for evaluating aminopyridine bioactivity.

Conclusion

When optimizing aminopyridine scaffolds, the choice between cyclobutyl and cyclopentyl substituents is a critical determinant of target affinity. While cyclobutyl groups offer a rigid, puckered geometry suitable for constrained pockets, empirical data demonstrates that the dynamic envelope conformation of the cyclopentyl ring frequently provides superior hydrophobic packing and enhanced bioactivity, provided that the binding pocket can accommodate the slight increase in steric volume.

References

  • Source: Royal Society of Chemistry (RSC)
  • Source: PubMed Central (PMC)
  • Title: 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships Source: ACS Publications URL

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Safety Operating Guide

A Researcher's Guide to the Safe Handling and Disposal of N-cyclobutylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the frontiers of drug development and chemical synthesis requires not only innovation but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling N-cyclobutylpyridin-4-amine, a substituted pyridine derivative with potential applications in medicinal chemistry. As a compound that may be novel or possess an incompletely characterized toxicological profile, it is imperative to treat it with the utmost caution. This document offers a procedural framework grounded in established safety principles and data from structurally analogous compounds to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: An Evidence-Based Approach

Key Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: A common characteristic of amines and pyridines is their potential to cause skin irritation and serious eye irritation or damage upon contact.[1][2][3][4]

  • Acute Oral Toxicity: Many similar compounds are classified as harmful if swallowed.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1][3]

  • Allergic Skin Reaction: Some individuals may develop sensitization to similar chemical structures upon repeated exposure.

Given these potential hazards, a conservative approach to handling is warranted. All personnel must be trained on these potential risks before working with the compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling N-cyclobutylpyridin-4-amine. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Body Part Required PPE Rationale and Best Practices
Hands Nitrile or Neoprene GlovesProvides a barrier against skin contact. Double-gloving is recommended. Immediately remove and dispose of gloves if contamination is suspected. Wash hands thoroughly after removing gloves.
Eyes/Face Safety Goggles and Face ShieldProtects against splashes and airborne particles. Safety goggles must be worn at all times. A face shield should be used when there is a significant risk of splashing.[4][5]
Body Laboratory CoatA flame-resistant lab coat provides a removable barrier to protect skin and clothing from contamination. Ensure the coat is fully buttoned.[5]
Respiratory NIOSH-approved RespiratorRequired when working outside of a certified chemical fume hood, or if there is a potential for aerosol or dust generation.[6] The specific cartridge type should be selected based on a formal risk assessment.
Operational Plan: From Receipt to Use

A systematic workflow is essential for the safe handling of N-cyclobutylpyridin-4-amine. The following diagram and procedural steps outline a comprehensive operational plan.

Operational_Workflow Figure 1: Safe Handling Workflow for N-cyclobutylpyridin-4-amine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS of Analogs & Procedure b Don Appropriate PPE a->b c Prepare Fume Hood and Equipment b->c d Weigh Compound in Fume Hood c->d Begin Experiment e Perform Chemical Synthesis d->e f Label All Vessels Clearly e->f g Decontaminate Work Surfaces f->g Conclude Experiment h Segregate Chemical Waste g->h i Dispose of Waste per Regulations h->i

Caption: Safe Handling Workflow for N-cyclobutylpyridin-4-amine

Step-by-Step Handling Protocol:

  • Pre-Handling Preparation:

    • Thoroughly review this guide and any available safety information for structurally similar compounds.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare your designated work area, typically a certified chemical fume hood, by ensuring it is clean, uncluttered, and all necessary equipment is present.

    • Have spill cleanup materials readily available.

  • Handling the Compound:

    • All manipulations of solid N-cyclobutylpyridin-4-amine should be conducted within a chemical fume hood to prevent inhalation of dust.

    • When weighing the compound, use a tared container and handle it with care to avoid generating dust.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of the compound tightly sealed when not in use.[1]

  • Post-Handling Procedures:

    • Thoroughly decontaminate all work surfaces and equipment after use. A suitable decontamination solution should be chosen based on the solvents used in the procedure.

    • Carefully remove PPE, avoiding cross-contamination. Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan: Environmental Responsibility

Proper disposal of N-cyclobutylpyridin-4-amine and any associated waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Disposal:

  • Solid Waste: All solid N-cyclobutylpyridin-4-amine waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing N-cyclobutylpyridin-4-amine should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Protocol: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6] Do not pour any amount of this chemical down the drain or dispose of it in regular trash.[1]

Spill Management:

In the event of a spill, evacuate the immediate area and alert your supervisor and EHS. If you are trained and it is safe to do so, contain the spill using an appropriate absorbent material.[6] All materials used for spill cleanup must be disposed of as hazardous waste.

By adhering to these guidelines, researchers can confidently and safely work with N-cyclobutylpyridin-4-amine, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Material Safety D
  • Cayman Chemical. (2023, August 10).
  • Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2025, December 24).
  • Fisher Scientific. (2025, December 21).
  • Fisher Scientific. (2025, December 19).
  • U.S. Environmental Protection Agency. (2025, October 15). N-cyclohexylpyridin-4-amine Properties. CompTox Chemicals Dashboard.
  • MATERIAL SAFETY D
  • KISHIDA CHEMICAL CO., LTD. (2025, September 4).
  • ChemScene. (n.d.). 4-Cyclobutylpyridin-2-amine.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of N,N-dibutyl-2-chloropyridin-4-amine.
  • U.S. Environmental Protection Agency. (2025, October 15). N-Butylpyrimidin-4-amine Properties. CompTox Chemicals Dashboard.
  • ChemScene. (n.d.). 1-Cyclobutylpiperidin-4-amine.
  • TOKYO CHEMICAL INDUSTRY CO., LTD. (2023, March 4).
  • Carboline. (2025, November 19). Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200.
  • Amazon S3. (2015, April 14). MCPP-p 4-AMINE.
  • Sigma-Aldrich. (n.d.). cyclobutyl(pyridin-4-yl)methanamine hydrochloride.
  • ChemScene. (n.d.). N-Butyl-4-cyclopropyl-N-methylpiperidin-4-amine.
  • Synquest Labs. (2016, December 8). 4-(4-Nitrophenyl)
  • PubChem. (n.d.). 2-chloro-N-(1-cyclohexylpropyl)pyridin-4-amine.
  • ChemScene. (n.d.). Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride.
  • BLD Pharm. (n.d.). N-Cyclopropylpyridin-4-amine.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.